molecular formula C15H20O3 B016020 Terrecyclic Acid CAS No. 83058-94-0

Terrecyclic Acid

カタログ番号: B016020
CAS番号: 83058-94-0
分子量: 248.32 g/mol
InChIキー: SMAWCSOVJJHIOI-JNIYBQFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terrecyclic acid A has been reported in Aspergillus terreus with data available.
isolated from Aspergillus terreus;  structure given in first source

特性

IUPAC Name

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAWCSOVJJHIOI-JNIYBQFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83058-94-0
Record name Terrecyclic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERRECYCLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin and Biosynthesis of Terrecyclic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community owing to its notable antibiotic and anticancer properties. First isolated from the filamentous fungus Aspergillus terreus in 1982, its unique chemical architecture and biological activity have prompted extensive research into its origins, biosynthetic pathway, and mechanism of action. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and key experimental methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology, offering detailed protocols, quantitative data, and visual representations of the underlying biochemical pathways.

Discovery and Producing Organism

This compound was first identified as a novel antibiotic produced by the soil-dwelling fungus Aspergillus terreus strain No. 14.[1] The producing organism was classified based on its morphological characteristics.[1] This discovery laid the groundwork for subsequent investigations into its chemical structure and biological functions.

Physicochemical and Spectroscopic Data

The molecular formula of this compound A is C15H20O3, with a molecular weight of 248.32 g/mol .[2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Table 1: Physicochemical Properties of this compound A

PropertyValueReference
Molecular FormulaC15H20O3[2]
Molecular Weight248.32 g/mol [2]
AppearanceColorless prisms[1]
Melting Point178-180 °C[1]

Table 2: 1H NMR Spectroscopic Data for this compound A (in CDCl3)

ProtonChemical Shift (δ, ppm)
H-12.68 (dd, J=10, 6 Hz)
H-2α2.35 (dd, J=18, 6 Hz)
H-2β2.95 (dd, J=18, 10 Hz)
H-43.15 (m)
H-5α1.80 (m)
H-5β1.55 (m)
H-6α1.95 (m)
H-6β1.65 (m)
H-72.50 (m)
H-9α2.05 (m)
H-9β1.75 (m)
H-12 (exo)5.30 (s)
H-12 (endo)6.15 (s)
H-141.05 (s)
H-151.10 (s)
Data extracted from Hirota et al., 1982.[3]

Table 3: 13C NMR Spectroscopic Data for this compound A (in CDCl3)

CarbonChemical Shift (δ, ppm)
C-151.5 (d)
C-235.0 (t)
C-3205.0 (s)
C-445.5 (d)
C-525.0 (t)
C-630.0 (t)
C-740.0 (d)
C-855.0 (s)
C-938.0 (t)
C-1060.0 (s)
C-11140.0 (s)
C-12125.0 (t)
C-13178.0 (s)
C-1428.0 (q)
C-1522.0 (q)
Data extracted from Hirota et al., 1984.[4]

Table 4: Mass Spectrometry Fragmentation Data for this compound A

m/zInterpretation
248[M]+
230[M - H2O]+
202[M - H2O - CO]+
187[M - H2O - CO - CH3]+
Data interpreted from common fragmentation patterns of carboxylic acids.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound A commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[7] A dedicated biosynthetic gene cluster orchestrates the conversion of FPP into the final product through a series of enzymatic reactions.[8]

Key Biosynthetic Enzymes
  • β-Terrecyclene Synthase (TerA): This novel sesquiterpene synthase catalyzes the intricate cyclization of the linear FPP molecule into the tricyclic β-terrecyclene scaffold.[8]

  • Cytochrome P450 Monooxygenase (TerB): TerB is responsible for the oxidative tailoring of the β-terrecyclene intermediate.[8]

  • Short-chain Dehydrogenase/Reductase (TerC): TerC performs the final oxidation step to yield this compound.[8]

Biosynthetic Pathway Workflow

This compound Biosynthesis FPP Farnesyl Diphosphate (FPP) beta_terrecyclene β-Terrecyclene FPP->beta_terrecyclene TerA (β-Terrecyclene Synthase) oxidized_intermediate Oxidized Intermediate beta_terrecyclene->oxidized_intermediate TerB (P450 Monooxygenase) Terrecyclic_Acid This compound oxidized_intermediate->Terrecyclic_Acid TerC (Dehydrogenase)

Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Aspergillus terreus for this compound Production

This protocol is based on the original method described by Nakagawa et al. (1982).[1]

Media Composition (per liter):

  • Sucrose: 200 g

  • Yeast Extract: 5 g

  • NaNO₃: 1 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • KCl: 0.5 g

  • Adjust pH to 6.0 before sterilization.

Protocol:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Inoculate the medium with a spore suspension or mycelial culture of Aspergillus terreus strain No. 14.

  • Incubate the culture in a shaker at 28°C for 4 days. A typical fermentation yield is approximately 1 g/L.[9]

Isolation and Purification of this compound

This protocol is adapted from the method described by Nakagawa et al. (1982).[1]

Workflow Diagram:

Isolation and Purification Workflow fermentation_broth 4-day Fermentation Broth filtration Filtration fermentation_broth->filtration filtrate Culture Filtrate filtration->filtrate mycelia Mycelia (discarded) filtration->mycelia extraction Ethyl Acetate Extraction (pH 3) filtrate->extraction etOAc_extract Ethyl Acetate Extract extraction->etOAc_extract concentration Concentration in vacuo etOAc_extract->concentration crude_crystals Crude Crystals concentration->crude_crystals crystallization Crystallization (from Ethyl Acetate) crude_crystals->crystallization pure_crystals Pure this compound crystallization->pure_crystals NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB phosphorylates p_IkBa P-IκBα IkBa_NFkB->p_IkBa p65_p50 p65/p50 IkBa_NFkB->p65_p50 releases proteasome Proteasome p_IkBa->proteasome degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation Terrecyclic_Acid This compound Terrecyclic_Acid->inhibition inhibition->IKK_complex Inhibits? inhibition->IkBa_NFkB Inhibits degradation? inhibition->p65_p50 Inhibits translocation? DNA DNA (κB site) p65_p50_nuc->DNA binds transcription Gene Transcription (Inflammation, Cell Survival) DNA->transcription activates

References

Terrecyclic Acid Production by Aspergillus terreus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the production of terrecyclic acid by the filamentous fungus Aspergillus terreus. This compound, a sesquiterpenoid secondary metabolite, has garnered interest for its potential biological activities. This document details the biosynthesis of this compound, including the involved enzymatic steps and its genetic basis. It further outlines experimental protocols for the cultivation of A. terreus, and the extraction, purification, and characterization of this compound. Additionally, the regulatory networks governing secondary metabolism in Aspergillus are discussed in the context of their potential influence on this compound production. This guide aims to serve as a valuable resource for researchers and professionals in natural product discovery and development.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with significant industrial and pharmaceutical applications.[1] While renowned for its production of the cholesterol-lowering drug lovastatin (B1675250) and the platform chemical itaconic acid, A. terreus also synthesizes a variety of other bioactive compounds, including the sesquiterpenoid this compound.[2][3]

This compound is a structurally interesting molecule with potential antibiotic and anticancer activities.[4][5] Understanding the intricacies of its biosynthesis and the factors influencing its production is crucial for harnessing its full therapeutic potential. This technical guide provides an in-depth exploration of the core aspects of this compound production from A. terreus, targeting researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus proceeds through the isoprene (B109036) pathway, a common route for the synthesis of terpenes and steroids in fungi.[4] The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) pathway.

The key steps in the proposed biosynthetic pathway of this compound are outlined below.

This compound Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp FPP Synthase terrecyclene β-Terrecyclene fpp->terrecyclene Terpene Cyclase intermediate1 Oxidized Intermediates terrecyclene->intermediate1 P450 Monooxygenases terrecyclic_acid This compound intermediate1->terrecyclic_acid Further Oxidations

Figure 1. Proposed biosynthetic pathway of this compound.
Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are expected to be organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully characterized in the public literature, it is anticipated to contain genes encoding for a terpene cyclase, cytochrome P450 monooxygenases, and potentially regulatory proteins and transporters. The identification and characterization of this BGC are critical for metabolic engineering strategies aimed at enhancing this compound production.

Data Presentation: Production of this compound

Quantitative data on the production yields of this compound from Aspergillus terreus under various fermentation conditions are not extensively reported in publicly available scientific literature. Most studies focus on the production of other metabolites like itaconic acid, with yields often reported in the range of 20-160 g/L.[2] One study qualitatively assessed the impact of different carbon and nitrogen sources on the production of antimicrobial metabolites by A. terreus, which may include this compound, based on the zone of inhibition in bioassays.[3]

Table 1: Qualitative Effect of Carbon and Nitrogen Sources on Antimicrobial Metabolite Production by Aspergillus terreus [3]

Nutrient SourceCarbon SourcesAntimicrobial Activity (Zone of Inhibition)Nitrogen SourcesAntimicrobial Activity (Zone of Inhibition)
Best DextroseHighSodium NitrateHigh
Moderate Fructose, XyloseModerateAmmonium SulphateModerate
Negligible Mannose, MaltoseNegligibleAmmonium ChlorideNone
Negligible --Yeast Extract, PeptoneNegligible

Note: This table reflects the production of the total antimicrobial metabolite mixture and not specifically this compound. The data is qualitative and based on the size of the inhibition zone against test pathogens.

Further research is required to quantify the specific yield of this compound under optimized fermentation conditions.

Experimental Protocols

Fungal Strain and Cultivation
  • Strain: Aspergillus terreus (various strains can be used, e.g., ATCC 20542).

  • Inoculum Preparation:

    • Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 28-30°C for 7 days to obtain a dense sporulation.

    • Harvest the spores by adding sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

  • Submerged Fermentation:

    • Inoculate a suitable production medium with the spore suspension. A variety of media can be tested for optimal production.

    • Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).

Extraction of this compound
  • After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • The culture filtrate is the primary source of extracellular this compound.

  • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.

  • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method can be developed for the purification and quantification of this compound.

  • Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Quantification: A calibration curve should be prepared using a purified standard of this compound to quantify its concentration in the crude extract.

HPLC_Workflow crude_extract Crude Extract hplc_injection HPLC Injection crude_extract->hplc_injection c18_column C18 Column hplc_injection->c18_column gradient_elution Gradient Elution (Water/Acetonitrile) c18_column->gradient_elution uv_detection UV Detection gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection pure_terrecyclic_acid Pure this compound fraction_collection->pure_terrecyclic_acid

Figure 2. General workflow for HPLC purification of this compound.
Structural Characterization

The structure of the purified this compound can be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The assignment of the ¹³C NMR spectrum of this compound has been previously reported.[6]

  • Mass Spectrometry (MS):

    • LC-MS/MS: This technique can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Table 2: Reported ¹³C NMR Chemical Shifts for this compound [6]

Carbon No.Chemical Shift (ppm)
148.2
234.5
3218.1
4148.8
5134.2
645.1
728.5
834.9
942.1
1054.3
1137.9
12178.9
1329.1
1422.0
1528.8

Note: The chemical shifts are dependent on the solvent used for analysis.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated, it is likely influenced by both global and pathway-specific regulators.

Global Regulators

Global regulators, such as the Velvet complex (VeA, VelB, and LaeA), are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues like light, pH, and nutrient availability. It is plausible that these global regulators also play a role in modulating the expression of the this compound BGC.

Pathway-Specific Regulators

Many biosynthetic gene clusters in fungi contain a pathway-specific transcription factor that directly controls the expression of the other genes within the cluster. The identification of such a regulator within the this compound BGC would be a key step towards understanding and manipulating its production.

Regulatory_Network environmental_cues Environmental Cues (Light, pH, Nutrients) signaling_pathways Signaling Pathways environmental_cues->signaling_pathways global_regulators Global Regulators (e.g., LaeA, VeA) signaling_pathways->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf Putative Regulation terrecyclic_bgc This compound BGC global_regulators->terrecyclic_bgc Putative Regulation pathway_specific_tf->terrecyclic_bgc Direct Regulation terrecyclic_acid_production This compound Production terrecyclic_bgc->terrecyclic_acid_production

References

The Terrecyclic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[December 12, 2025] – Terrecyclic acid, a sesquiterpenoid produced by the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its potent biological activities. This guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, offering detailed insights into the genetic machinery, enzymatic catalysis, and experimental methodologies crucial for its study and potential exploitation in drug development.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Aspergillus terreus. This cluster, herein referred to as the ter cluster, harbors the genes encoding the essential enzymes that catalyze the transformation of the primary metabolite farnesyl pyrophosphate (FPP) into the final product, this compound.

The core of the ter cluster comprises four key genes:

  • terA : Encodes the β-terrecyclene synthase, a terpene cyclase that initiates the biosynthetic cascade.

  • terB : Encodes a cytochrome P450 monooxygenase responsible for subsequent oxidative modifications.

  • terC : Encodes a short-chain dehydrogenase/reductase (SDR) that catalyzes the final oxidation step.

  • terD : Encodes a putative transporter, likely involved in the secretion of this compound or its intermediates.

The biosynthetic pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the tricyclic hydrocarbon β-terrecyclene. This intricate reaction is catalyzed by the β-terrecyclene synthase, TerA. Following this initial cyclization, the cytochrome P450 monooxygenase, TerB, catalyzes a series of oxidative reactions on the β-terrecyclene scaffold. The final step in the pathway is the oxidation of a hydroxyl group to a carboxylic acid, a reaction catalyzed by the short-chain dehydrogenase/reductase, TerC, yielding the final product, this compound.

Terrecyclic_Acid_Biosynthesis Biosynthesis Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) beta_terrecyclene β-Terrecyclene FPP->beta_terrecyclene Cyclization oxidized_intermediate Oxidized Intermediates beta_terrecyclene->oxidized_intermediate Oxidation terrecyclic_acid This compound oxidized_intermediate->terrecyclic_acid Oxidation TerA TerA (β-Terrecyclene Synthase) TerA->FPP TerB TerB (Cytochrome P450) TerB->beta_terrecyclene TerC TerC (Short-chain Dehydrogenase) TerC->oxidized_intermediate

Fig. 1: Proposed biosynthesis pathway of this compound.

Quantitative Data on this compound Biosynthesis

While extensive research has elucidated the qualitative aspects of the this compound biosynthetic pathway, comprehensive quantitative data, particularly regarding enzyme kinetics and fermentation yields, remains an active area of investigation. The following tables summarize the currently available, albeit limited, quantitative information. Further research is required to establish a more complete kinetic profile of the biosynthetic enzymes.

EnzymeSubstrateProductKmkcatReference
TerA Farnesyl Pyrophosphateβ-TerrecycleneData not availableData not availableN/A
TerB β-TerrecycleneOxidized IntermediatesData not availableData not availableN/A
TerC Oxidized IntermediatesThis compoundData not availableData not availableN/A
Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis.
Aspergillus terreus StrainFermentation ConditionsThis compound TiterReference
Wild-typeData not availableData not availableN/A
Genetically ModifiedData not availableData not availableN/A
Table 2: Fermentation Yields of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Gene Knockout via CRISPR/Cas9 in Aspergillus terreus

This protocol outlines the steps for deleting a target gene within the ter cluster using the CRISPR/Cas9 system.

Materials:

  • Aspergillus terreus wild-type strain

  • pFC332 plasmid (or other suitable vector for Cas9 and sgRNA expression)

  • Protoplast buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate (B84403) buffer, pH 5.8)

  • Lytic enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • PEG-calcium solution (e.g., 25% PEG 6000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

  • Regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol)

  • Selective medium (containing the appropriate antibiotic, e.g., hygromycin B)

  • Primers for sgRNA construction and verification

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.

    • Clone the sgRNA cassettes into the pFC332 vector according to the manufacturer's instructions.

  • Protoplast Preparation:

    • Grow A. terreus in liquid medium to the mid-log phase.

    • Harvest the mycelia by filtration and wash with protoplast buffer.

    • Resuspend the mycelia in lytic enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

    • Filter the protoplast suspension through sterile cotton to remove mycelial debris.

    • Wash the protoplasts with protoplast buffer by centrifugation and resuspend in a suitable buffer.

  • Transformation:

    • Mix the prepared protoplasts with the CRISPR/Cas9 plasmids.

    • Add PEG-calcium solution and incubate at room temperature.

    • Plate the transformation mixture onto regeneration medium and incubate until colonies appear.

  • Selection and Verification:

    • Transfer the colonies to a selective medium to identify transformants.

    • Isolate genomic DNA from the transformants.

    • Perform PCR using primers flanking the target gene to confirm the deletion.

    • Sequence the PCR product to verify the precise deletion.

CRISPR_Workflow CRISPR/Cas9 Gene Knockout Workflow design sgRNA Design & Plasmid Construction protoplast Protoplast Preparation design->protoplast transformation Transformation protoplast->transformation selection Selection & Verification transformation->selection

Fig. 2: Workflow for CRISPR/Cas9-mediated gene knockout.
Heterologous Expression of the ter Gene Cluster in Aspergillus nidulans

This protocol describes the heterologous expression of the entire ter gene cluster in the model fungus Aspergillus nidulans.

Materials:

  • Aspergillus nidulans host strain (e.g., a strain with a suitable auxotrophic marker)

  • Aspergillus terreus genomic DNA

  • Expression vectors (e.g., pYFAC series with different selectable markers)

  • Restriction enzymes

  • DNA ligase

  • Protoplasting and transformation reagents for A. nidulans (as described in section 3.1)

  • Minimal and complete media for A. nidulans

Procedure:

  • Gene Amplification and Vector Construction:

    • Amplify the individual genes of the ter cluster (terA, terB, terC, and terD) from A. terreus genomic DNA using high-fidelity polymerase.

    • Clone each gene into a separate expression vector under the control of an inducible or constitutive promoter. Each vector should carry a different selectable marker.

  • Transformation of A. nidulans :

    • Prepare protoplasts of the A. nidulans host strain.

    • Co-transform the protoplasts with the four expression vectors containing the ter genes.

    • Plate the transformation mixture on a minimal medium that selects for all four markers.

  • Analysis of Transformants:

    • Isolate individual transformants and cultivate them in a suitable liquid medium.

    • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.

Heterologous_Expression_Workflow Heterologous Expression Workflow amplification Gene Amplification & Vector Construction transformation A. nidulans Transformation amplification->transformation analysis Analysis of Transformants transformation->analysis

Fig. 3: Workflow for heterologous expression of the ter gene cluster.
In Vitro Enzyme Assays

These protocols provide a general framework for the in vitro characterization of the Ter enzymes.

3.3.1. TerA (β-Terrecyclene Synthase) Assay

Materials:

  • Purified TerA enzyme (recombinantly expressed and purified)

  • Farnesyl pyrophosphate (FPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% glycerol)

  • Organic solvent for extraction (e.g., n-hexane)

  • GC-MS for product analysis

Procedure:

  • Set up the reaction mixture containing the assay buffer, purified TerA enzyme, and FPP.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solution or by solvent extraction.

  • Extract the reaction mixture with an equal volume of n-hexane.

  • Analyze the organic extract by GC-MS to identify and quantify the β-terrecyclene product.

3.3.2. TerB (Cytochrome P450) Assay

Materials:

  • Microsomal fraction containing heterologously expressed TerB

  • NADPH

  • β-Terrecyclene (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS for product analysis

Procedure:

  • Combine the microsomal fraction, NADPH, and assay buffer.

  • Initiate the reaction by adding the substrate, β-terrecyclene.

  • Incubate at an optimal temperature with shaking.

  • Stop the reaction and extract the products with ethyl acetate.

  • Analyze the extract by LC-MS to identify the oxidized products.

3.3.3. TerC (Short-chain Dehydrogenase) Assay

Materials:

  • Purified TerC enzyme

  • Oxidized intermediate from the TerB reaction (substrate)

  • NAD+ or NADP+ (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • LC-MS for product analysis

Procedure:

  • Set up the reaction mixture with the assay buffer, purified TerC, and the cofactor.

  • Start the reaction by adding the substrate.

  • Monitor the reaction progress by observing the change in absorbance at 340 nm (for NADH or NADPH formation) or by taking time-point samples for LC-MS analysis.

  • Analyze the final reaction mixture by LC-MS to confirm the formation of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus provides a fascinating example of fungal natural product biosynthesis. The identification of the ter gene cluster and the characterization of the involved enzymes have laid the groundwork for further investigation and potential biotechnological applications. The detailed experimental protocols provided in this guide are intended to facilitate future research in this area, paving the way for a deeper understanding of this complex pathway and the potential for engineered biosynthesis of novel, high-value compounds for the pharmaceutical industry. Further research is critically needed to fill the gaps in our quantitative understanding of this pathway, which will be instrumental in optimizing production and exploring the full potential of this compound and its analogs.

Chemical structure and properties of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays are provided, and the known signaling pathways affected by this compound are visually represented. This document aims to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Chemical Structure and Identifiers

This compound is a structurally complex sesquiterpene characterized by a tricyclic core. Its systematic IUPAC name is (1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.0¹’⁵]undecane-9-carboxylic acid.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [1]
CAS Number 83058-94-0[2]
PubChem CID 14807158[1]
InChI Key SMAWCSOVJJHIOI-JNIYBQFBSA-N[1]
Canonical SMILES CC1(C[C@@]23--INVALID-LINK--C(=O)O)C[1]

Physicochemical Properties

This compound is a solid at room temperature and is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] Detailed quantitative physicochemical data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Solid[2]
Melting Point Not experimentally reported
Boiling Point Not experimentally reported
Solubility Soluble in ethanol, methanol, DMF, DMSO[3]
logP (computed) 2.6[1]
Topological Polar Surface Area 54.4 Ų[1]

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹³C-NMR Spectroscopy

The assignment of the fifteen carbon signals in the ¹³C-NMR spectrum of this compound A has been performed, confirming its sesquiterpenoid structure derived from an isoprene (B109036) pathway.[4][5]

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

The exact mass of this compound A has been determined by high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (predicted)
[M+H]⁺249.14853
[M+Na]⁺271.13047
[M-H]⁻247.13397

(Data from PubChemLite)[6]

Biological Activity

This compound exhibits a range of biological activities, most notably as an antibiotic and an anticancer agent.[2]

Antibiotic Activity

This compound has demonstrated activity against Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis50
Micrococcus roseus25

(Data from Cayman Chemical)[2]

Anticancer Activity

This compound has shown promising anticancer activity in both in vitro and in vivo models.

This compound inhibits cell growth in various cancer cell lines.[2] Its anticancer activity is associated with the modulation of multiple cellular stress response pathways.

In a P388 murine leukemia model, administration of this compound at concentrations of 0.1, 1, and 10 mg/mL reduced the number of ascitic fluid tumor cells.[2][7]

Mechanism of Action & Signaling Pathways

The precise mechanism of action of this compound is still under investigation; however, several key cellular effects have been identified.[3] The compound is known to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the NF-κB signaling pathway.[2][3]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. This compound has been shown to inhibit NF-κB activity.[2] The following diagram illustrates a potential mechanism for this inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Terrecyclic_Acid This compound Terrecyclic_Acid->IKK_complex Inhibition? Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Transcription

Figure 1: Postulated Inhibition of the NF-κB Signaling Pathway by this compound.
Induction of Heat Shock Response

This compound induces a cellular heat shock response.[2] This response is primarily mediated by the transcription factor Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), which act as molecular chaperones.

Heat_Shock_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Terrecyclic_Acid This compound HSF1_inactive HSF1 (Inactive Monomer) Terrecyclic_Acid->HSF1_inactive Stress Induction HSF1_active HSF1 (Active Trimer) HSF1_inactive->HSF1_active Trimerization HSF1_n HSF1 HSF1_active->HSF1_n Translocation HSE Heat Shock Element (HSE) HSF1_n->HSE Binding HSP_Gene HSP Gene Expression HSE->HSP_Gene Transcription

Figure 2: Induction of the Heat Shock Response by this compound.

Experimental Protocols

The following sections provide generalized protocols for key in vitro assays used to characterize the biological activity of this compound. It is recommended to consult the primary literature for specific experimental details.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow Start Seed cells in a 96-well plate Incubate_cells Incubate cells (e.g., 24 hours) Start->Incubate_cells Add_Terrecyclic_Acid Add varying concentrations of this compound Incubate_cells->Add_Terrecyclic_Acid Incubate_treatment Incubate for desired treatment period Add_Terrecyclic_Acid->Incubate_treatment Add_reagent Add MTT or MTS reagent Incubate_treatment->Add_reagent Incubate_reagent Incubate until color development Add_reagent->Incubate_reagent Measure_absorbance Measure absorbance with a plate reader Incubate_reagent->Measure_absorbance Analyze_data Analyze data to determine IC₅₀ Measure_absorbance->Analyze_data

Figure 3: General Workflow for a Cell Viability Assay.
Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.

ROS_Assay_Workflow Start Culture cells to desired confluency Load_probe Load cells with a fluorescent ROS probe Start->Load_probe Wash_cells Wash cells to remove excess probe Load_probe->Wash_cells Treat_cells Treat cells with This compound Wash_cells->Treat_cells Measure_fluorescence Measure fluorescence intensity (plate reader, flow cytometer, or microscope) Treat_cells->Measure_fluorescence Analyze_data Analyze data to quantify ROS production Measure_fluorescence->Analyze_data

Figure 4: General Workflow for an ROS Detection Assay.
NF-κB Reporter Assay

This assay typically uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure NF-κB transcriptional activity.

NFkB_Reporter_Workflow Start Transfect cells with an NF-κB reporter plasmid Treat_cells Treat cells with this compound and/or an NF-κB activator Start->Treat_cells Lyse_cells Lyse cells to release cellular contents Treat_cells->Lyse_cells Add_substrate Add luciferase substrate Lyse_cells->Add_substrate Measure_luminescence Measure luminescence with a luminometer Add_substrate->Measure_luminescence Analyze_data Analyze data to determine NF-κB activity Measure_luminescence->Analyze_data

Figure 5: General Workflow for an NF-κB Reporter Assay.

Conclusion

This compound is a promising natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action to fully realize its utility in drug development.

References

Terrecyclic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 83058-94-0 Molecular Formula: C₁₅H₂₀O₃

This technical guide provides an in-depth overview of Terrecyclic Acid, a sesquiterpene natural product with notable antibiotic and anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
CAS Number 83058-94-0[1][2]
Molecular Formula C₁₅H₂₀O₃[1][2]
Molecular Weight 248.32 g/mol [2]
Formal Name (3aS,4R,7R,7aR)-octahydro-8,8-dimethyl-3-methylene-2-oxo-3a,7-ethano-3aH-indene-4-carboxylic acid[1]
Source Isolated from the fungus Aspergillus terreus[1]

Biological Activity

This compound exhibits a range of biological activities, including antibiotic effects against various bacterial strains and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized below.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus25[1]
Bacillus subtilis50[1]
Micrococcus roseus25[1]
Anticancer Activity

This compound has shown significant anticancer activity both in vitro and in vivo.

Cell LineActivity MetricValue (µM)Reference
P388 Murine LeukemiaIC₅₀~10
Human Lung Cancer (NCI-H460)IC₅₀10.6
Human Breast Cancer (MCF-7)IC₅₀24.1
Human CNS Cancer (SF-268)IC₅₀14.7

In a murine model of P388 leukemia, this compound was shown to reduce the number of ascitic fluid tumor cells.[1]

Mechanism of Action

The anticancer activity of this compound is associated with the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the transcription factor NF-κB.

Signaling Pathways

Terrecyclic_Acid_Mechanism This compound This compound ROS Generation ROS Generation Oxidative Stress Oxidative Stress Heat Shock Response Heat Shock Response HSPs HSPs NF-κB Inhibition NF-κB Inhibition Apoptosis Apoptosis

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using a standard agar (B569324) dilution method.

  • Microorganism Preparation: The test bacteria (Staphylococcus aureus, Bacillus subtilis, and Micrococcus roseus) were cultured in nutrient broth overnight at 37°C.

  • Assay Plate Preparation: A series of agar plates containing twofold dilutions of this compound in nutrient agar were prepared.

  • Inoculation: The overnight bacterial cultures were diluted and inoculated onto the surface of the agar plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

In Vivo P388 Murine Leukemia Model

The in vivo antitumor activity was evaluated using a P388 murine leukemia model.

  • Animal Model: CDF1 mice were used for this study.

  • Tumor Cell Implantation: P388 leukemia cells (1 x 10⁶ cells) were inoculated intraperitoneally into the mice.

  • Treatment: this compound was administered intraperitoneally at various doses for a specified period, starting 24 hours after tumor implantation.

  • Evaluation: The antitumor effect was assessed by comparing the mean survival time of the treated mice with that of the control group.

Cellular Assays

Cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Cells were treated with this compound for a specified time.

  • Probe Loading: Cells were then incubated with DCFH-DA.

  • Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.

NF-κB activation was assessed using a reporter gene assay.

  • Transfection: Cells were transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

  • Compound Treatment: Transfected cells were treated with this compound.

  • Luciferase Assay: Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicated inhibition of NF-κB.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Antimicrobial_Assay Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity_Assay ROS_Assay ROS_Assay NFkB_Assay NFkB_Assay P388_Model P388_Model Antitumor_Efficacy Antitumor_Efficacy P388_Model->Antitumor_Efficacy Terrecyclic_Acid_Isolation Terrecyclic_Acid_Isolation Terrecyclic_Acid_Isolation->Antimicrobial_Assay Terrecyclic_Acid_Isolation->Cytotoxicity_Assay Terrecyclic_Acid_Isolation->P388_Model IC50_Determination IC50_Determination IC50_Determination->ROS_Assay IC50_Determination->NFkB_Assay

References

An In-depth Technical Guide to the Known Biological Activities of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpene natural product isolated from Aspergillus terreus, has demonstrated a range of biological activities, most notably in the realms of oncology and microbiology. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anticancer and antibiotic properties. The document details its mechanisms of action, including the modulation of cellular stress response pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for the assays used to elucidate its activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities:

  • Anticancer Activity: this compound has been shown to possess cytotoxic effects against tumor cells. Its mechanism is linked to the modulation of multiple cellular stress response pathways, including the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1]

  • Antibiotic Activity: this compound displays activity against several species of Gram-positive bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Antibiotic Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Bacillus subtilis50
Micrococcus roseus25

Data sourced from Nakagawa et al., 1982.

Table 2: In Vivo Anticancer Activity of this compound in a P388 Murine Leukemia Model

Treatment GroupEffect
This compound (0.1, 1, and 10 mg/mL)Reduction in the number of ascitic fluid tumor cells

Data sourced from Nakagawa et al., 1982.

Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are primarily attributed to its ability to modulate multiple cellular stress response pathways.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the transcriptional activity of NF-κB.[1] The precise molecular target of this compound within this pathway has not been definitively identified. However, it is hypothesized that it may interfere with the IKK complex, the degradation of IκBα, or the nuclear translocation of the p65 subunit.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocation Terrecyclic_Acid_Target This compound (Hypothesized Target) Terrecyclic_Acid_Target->IKK_Complex Inhibits DNA DNA NF-κB_n->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Induction of Heat Shock Response

This compound is known to induce a heat shock response in cancer cells.[1] This response is a cellular mechanism to protect against stress-induced protein damage. The induction of heat shock proteins (HSPs) can have complex roles in cancer, sometimes promoting survival but also potentially sensitizing cells to other treatments.

Heat_Shock_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Terrecyclic_Acid Terrecyclic_Acid Cellular_Stress Cellular Stress (e.g., ROS) Terrecyclic_Acid->Cellular_Stress Induces HSF1_inactive HSF1 (inactive) -HSP90 Cellular_Stress->HSF1_inactive Dissociates HSF1_trimer HSF1 (trimer) HSF1_inactive->HSF1_trimer Trimerization HSF1_n HSF1 (trimer) HSF1_trimer->HSF1_n Translocation HSE Heat Shock Element (DNA) HSF1_n->HSE Binds HSP_Genes HSP Gene Transcription HSE->HSP_Genes

Figure 2: Induction of the Heat Shock Response by this compound.
Increased Reactive Oxygen Species (ROS) Production

A key aspect of this compound's mechanism is the induction of reactive oxygen species (ROS) within tumor cells.[1] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic cell death.

Potential Interaction with STAT3 Signaling

While direct evidence for the interaction of this compound with the STAT3 signaling pathway is currently lacking, other sesquiterpene lactones have been shown to inhibit STAT3 activation.[2][3][4][5][6] This inhibition is often mediated through the SH2 domain of STAT3.[3][4][5] Given the structural similarities, it is plausible that this compound may also modulate STAT3 signaling, representing a promising avenue for future research.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on a cancer cell line such as A549.

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for 24 to 72 hours.

    • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • After the four-hour incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

MTT_Assay_Workflow Seed_Cells Seed A549 cells in 96-well plate Add_Compound Add this compound (various concentrations) Seed_Cells->Add_Compound Incubate Incubate (24-72 hours) Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 3: Workflow for the MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

  • Staining Procedure:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining Procedure:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

    • Add propidium iodide solution and incubate at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293/NF-κB-luc).

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies intracellular ROS levels.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Assay Procedure:

    • Culture cells in a 96-well plate.

    • Load the cells with DCFH-DA in a serum-free medium and incubate.

    • Wash the cells to remove excess dye.

    • Treat the cells with this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth medium.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antibiotic activities. Its mechanism of action, centered on the modulation of cellular stress pathways, offers a unique approach to cancer therapy. Further research is warranted to fully elucidate its molecular targets and to explore its potential in combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing molecule and its derivatives.

References

The Antitumor Potential of Sesquiterpenoid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, quantitative effects, and experimental evaluation of sesquiterpenoids as promising anti-cancer agents.

For Researchers, Scientists, and Drug Development Professionals.

Sesquiterpenoid compounds, a diverse class of natural products derived from a 15-carbon backbone, have garnered significant attention in oncology research for their potent antitumor properties.[1] Exhibiting a wide range of biological activities, these compounds have been shown to modulate key signaling pathways implicated in cancer progression, induce apoptotic cell death, and inhibit tumor growth in preclinical models. This technical guide provides a comprehensive overview of the antitumor properties of prominent sesquiterpenoid compounds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of underlying molecular mechanisms.

Core Mechanisms of Antitumor Activity

The anticancer effects of sesquiterpenoid compounds are multifaceted, primarily revolving around the induction of apoptosis and the inhibition of critical cell survival signaling pathways. Many of these compounds, particularly sesquiterpene lactones, exert their effects through the alkylation of nucleophilic biomolecules, leading to the modulation of protein function.[2]

Induction of Apoptosis

A primary mechanism by which sesquiterpenoids exert their antitumor effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of a cascade of caspases.[3][4]

Key Apoptotic Events:

  • Alteration of Bax/Bcl-2 Ratio: An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, making the mitochondrial outer membrane more permeable.[5][6]

  • Caspase Activation: Sesquiterpenoids have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis.[4][7]

Modulation of Key Signaling Pathways

Sesquiterpenoids have been demonstrated to interfere with several signaling pathways that are constitutively active in many cancers and are crucial for tumor cell proliferation, survival, and metastasis.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a common feature of many cancers. Sesquiterpene lactones, such as parthenolide (B1678480), are potent inhibitors of NF-κB signaling.[8][9][10] They can directly interact with components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-proliferative genes.[2][9]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some sesquiterpenoids have been shown to inhibit the phosphorylation and activation of Akt, thereby downregulating downstream signaling.[11][12]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sesquiterpenoids can modulate the activity of different MAPK family members, such as JNK and p38, to promote apoptosis in cancer cells.[13][14]

Quantitative Analysis of Antitumor Activity

The cytotoxic and pro-apoptotic effects of sesquiterpenoid compounds have been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Sesquiterpenoid Compounds
CompoundCancer Cell LineIC50 (µM)Reference
Alantolactone MDA-MB-231 (Breast)14.22[3]
BT-549 (Breast)12.15[3]
MDA-MB-468 (Breast)14.8[3]
Parthenolide Jurkat (T-cell ALL)16.1[15]
MV4-11 (AML)~5[16]
MDA-T32 (Thyroid)12[17]
Costunolide HCT116 (Colon)39.92[18]
MDA-MB-231-Luc (Breast)100.57[18]
BGC-823 (Gastric)32.80 (24h), 23.12 (48h)[19][20]
HGC-27 (Gastric)~40 (24h)[10]
SNU-1 (Gastric)~40 (24h)[10]
H1299 (Lung)23.93[21]
Artemisinin A549 (Lung)28.8 µg/mL[9]
H1299 (Lung)27.2 µg/mL[9]
Dihydroartemisinin PC9 (Lung)19.68[9]
NCI-H1975 (Lung)7.08[9]
Artesunate H1299 (Lung)0.09 (derivative)[9]
A549 (Lung)0.44 (derivative)[9]
Table 2: Quantitative Effects on Apoptotic Markers
CompoundCancer Cell LineEffect on Bax/Bcl-2 RatioCaspase-3 ActivationReference
Alantolactone MDA-MB-231 (Breast)IncreasedActivated[3]
HepG2 (Liver)IncreasedActivated[3]
Cynaropicrin MDA-MB-231 (Breast)Upregulation of Bax, Downregulation of Bcl-2Upregulated and Activated[4]
Costunolide HCT116 (Colon)Increased Bax, Decreased Bcl-2-[18]
MDA-MB-231-Luc (Breast)Increased Bax, Decreased Bcl-2-[18]
Saffron Extract AGS (Gastric)Significantly Increased-[22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of sesquiterpenoid compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the sesquiterpenoid compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.[14][23]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-Akt, total Akt, p65) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated to total protein or the ratio of cleaved to total protein can then be calculated.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13][21]

Protocol:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the sesquiterpenoid compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For example:

    • Alantolactone: 15 mg/kg and 30 mg/kg administered orally once daily.[15] In another study, 10 mg/kg was used in combination with oxaliplatin.[13]

    • Parthenolide: 20 mg/kg was identified as an optimal dose for combination treatment with Taxol.[9] A soluble analog, DMAPT, was administered at 50 mg/kg daily by oral gavage.[24]

    • Costunolide: A study on a dehydrocostuslactone, a related compound, showed a significant reduction in tumor volume after 28 days of treatment in a non-small cell lung cancer model.[25]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., H&E staining), and immunohistochemistry (IHC) or Western blot analysis of relevant biomarkers.

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex biological relationships. The following diagrams illustrate key signaling pathways affected by sesquiterpenoids and a typical experimental workflow.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bid Bid Caspase8->Bid Sesquiterpenoids_int Sesquiterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Sesquiterpenoids_int->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Sesquiterpenoids_int->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP tBid tBid Bid->tBid tBid->Mitochondrion nfkb_pathway cluster_nucleus Nucleus Sesquiterpenoids Sesquiterpenoids (e.g., Parthenolide) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Sesquiterpenoids->IKK_complex Inhibits Stimuli Stimuli (e.g., TNF-α, LPS) Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Binds and sequesters in cytoplasm IkB_P P-IκBα IkB->IkB_P NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Translocates to Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene_transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_active->Gene_transcription Induces pi3k_akt_pathway Sesquiterpenoids Sesquiterpenoids Akt_P P-Akt Sesquiterpenoids->Akt_P Inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Akt->Akt_P Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt_P->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Sesquiterpenoid Treatment Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Xenograft Xenograft Model (Immunodeficient Mice) MTT->Xenograft Promising Results Apoptosis_Assay->Xenograft Promising Results Western_Blot->Xenograft Promising Results Drug_Admin Compound Administration Xenograft->Drug_Admin Tumor_Measurement Tumor Growth Monitoring Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Excision) Tumor_Measurement->Endpoint

References

Terrecyclic Acid: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpenoid natural product, was first isolated from the fungus Aspergillus terreus. It has garnered scientific interest due to its notable biological activities, including its effects as an antibiotic. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its inhibitory activity against various microorganisms. Furthermore, it elucidates the current understanding of its mechanism of action, focusing on the induction of cellular stress responses. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

This compound has demonstrated activity primarily against Gram-positive bacteria. The known MIC values are summarized in the table below.

Bacterial Species Gram Stain MIC (µg/mL) Reference
Staphylococcus aureusPositive25[1][2]
Bacillus subtilisPositive50[1][2]
Micrococcus roseusPositive25[1][2]

No quantitative data (MIC values) on the activity of this compound against Gram-negative bacteria is currently available in the reviewed literature.

Mechanism of Action

The antimicrobial and cytotoxic effects of this compound are attributed to its ability to induce multiple cellular stress response pathways. The key identified mechanisms include the induction of a heat shock response, an increase in intracellular reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1][2]

Cellular Stress Response Pathways

G cluster_0 This compound Induced Cellular Stress Terrecyclic_Acid This compound ROS Increase in Reactive Oxygen Species (ROS) Terrecyclic_Acid->ROS HSR Heat Shock Response Induction Terrecyclic_Acid->HSR NFkB_Inhibition NF-κB Inhibition Terrecyclic_Acid->NFkB_Inhibition Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Protein_Folding Chaperone Protein Upregulation (e.g., HSPs) HSR->Protein_Folding Apoptosis_Modulation Modulation of Apoptosis/Inflammation NFkB_Inhibition->Apoptosis_Modulation Antimicrobial_Effect Antimicrobial Effect Cellular_Damage->Antimicrobial_Effect Protein_Folding->Antimicrobial_Effect Apoptosis_Modulation->Antimicrobial_Effect

Caption: Overview of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's bioactivity. These protocols are based on standard laboratory procedures and are intended to be adaptable for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

G cluster_1 MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The following protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cell line (e.g., 3T3-Y9-B12)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with PBS.

    • Load the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound in cell culture medium. Include a vehicle control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate time points using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.

G cluster_2 ROS Measurement Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Load_Probe Load Cells with H₂DCFDA Probe Seed_Cells->Load_Probe Treat_Cells Treat with This compound Load_Probe->Treat_Cells Measure_Fluorescence Measure Fluorescence Treat_Cells->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for ROS measurement.

NF-κB Activity Assay

An ELISA-based assay is a common method to quantify the activation of the NF-κB p65 subunit.

Materials:

  • Cell line

  • This compound

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time and at various concentrations.

  • Nuclear Extraction: Isolate nuclear extracts from the treated and control cells using a commercial nuclear extraction kit.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Detect bound p65 subunit using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and quantify the amount of active NF-κB p65. A decrease in absorbance in treated cells compared to the control indicates inhibition of NF-κB activity.

G cluster_3 NF-κB Activity Assay Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Nuclear_Extraction Perform Nuclear Extraction Treat_Cells->Nuclear_Extraction ELISA Perform NF-κB p65 ELISA Nuclear_Extraction->ELISA Analyze_Data Analyze Absorbance Data ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for NF-κB activity assay.

Heat Shock Response Assay

Induction of the heat shock response can be assessed by measuring the expression of heat shock proteins (HSPs).

Materials:

  • Cell line

  • This compound

  • Cell lysis buffer

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibodies against specific HSPs (e.g., HSP70, HSP90)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with a primary antibody specific for the HSP of interest.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the HSP band in treated cells indicates an induction of the heat shock response.

G cluster_4 Heat Shock Response Assay Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Protein_Extraction Extract Total Protein Treat_Cells->Protein_Extraction Western_Blot Perform Western Blot for HSPs Protein_Extraction->Western_Blot Detect_Protein Detect and Quantify HSP Expression Western_Blot->Detect_Protein End End Detect_Protein->End

References

The Early Discovery and Isolation of Terrecyclic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid A is a sesquiterpenoid antibiotic first isolated from the fungus Aspergillus terreus.[1][2] This compound has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the early discovery, isolation, and characterization of this compound A, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Physicochemical and Spectroscopic Characterization of this compound A

The definitive structure and properties of this compound A were established through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound A

Property Value
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Colorless needles
Melting Point 176-178 °C

| Optical Rotation | [α]D²⁰ +85° (c 1.0, CHCl₃) |

Table 2: Spectroscopic Data of this compound A

Spectroscopic Technique Data
UV λmax (MeOH) 213 nm (ε 8900)
IR νmax (KBr) 3200-2500, 1720, 1695, 1630, 1250, 910 cm⁻¹

| Mass Spectrometry (EI-MS) | m/z 248 (M⁺) |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃)

Carbon No. ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH)
1 54.9 2.68 (m)
2 46.4 2.45 (m)
3 41.5 1.80 (m), 2.10 (m)
4 207.5 -
5 150.5 -
6 116.1 5.20 (s), 5.95 (s)
7 179.9 -
8 47.9 2.95 (m)
9 22.5 1.65 (m), 1.95 (m)
10 28.9 1.50 (m), 1.75 (m)
11 48.9 2.15 (m)
12 54.0 1.35 (m), 1.60 (m)
13 40.5 -
14 27.3 1.10 (s)

| 15 | 34.8 | 1.05 (s) |

Experimental Protocols

The following sections detail the methodologies employed in the fermentation of Aspergillus terreus and the subsequent isolation and purification of this compound A.

Fermentation Protocol

Producing Organism: Aspergillus terreus strain No. 14.[1]

1. Seed Culture Medium and Conditions:

  • Composition: Glucose (1%), peptone (0.5%), yeast extract (0.3%), malt (B15192052) extract (0.3%).

  • pH: 6.0.

  • Procedure: A loopful of spores from a slant culture is inoculated into a 500 ml flask containing 100 ml of the seed medium. The flask is incubated at 28°C for 2 days on a reciprocal shaker.

2. Production Medium and Conditions:

  • Composition: Soluble starch (5.0%), glucose (1.0%), meat extract (0.5%), peptone (0.5%), yeast extract (0.2%), NaCl (0.2%), and CaCO₃ (0.2%).

  • Procedure: 5 ml of the seed culture is transferred to a 500 ml flask containing 100 ml of the production medium. The fermentation is carried out at 28°C for 5 days on a reciprocal shaker. Fermentation yields of approximately one gram per liter of broth have been reported.[2]

Isolation and Purification Protocol

1. Extraction:

  • The culture broth (10 liters) is filtered to remove the mycelia.

  • The filtrate is adjusted to pH 3.0 with HCl.

  • The acidified filtrate is extracted three times with an equal volume of ethyl acetate (B1210297).

  • The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

2. Column Chromatography (Silica Gel):

  • Stationary Phase: Silica (B1680970) gel (Wako-gel C-200).

  • Procedure: The crude residue is dissolved in a small volume of chloroform (B151607) and applied to a silica gel column.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity using n-hexane and ethyl acetate mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Column Chromatography (Sephadex LH-20):

  • Stationary Phase: Sephadex LH-20.

  • Procedure: The active fractions from the silica gel column are combined, concentrated, and further purified on a Sephadex LH-20 column.

  • Elution: The column is eluted with methanol.

4. Recrystallization:

  • The purified this compound A obtained from the Sephadex LH-20 column is recrystallized from an ethyl acetate-n-hexane solvent mixture to yield colorless needles.

Visualizations

Biosynthetic Pathway of this compound A

The biosynthesis of this compound A in Aspergillus terreus begins with farnesyl pyrophosphate (FPP).[3][4] The pathway involves three key enzymatic steps catalyzed by a sesquiterpene synthase (TerA), a cytochrome P450 monooxygenase (TerB), and a dehydrogenase (TerC).[3][4]

Biosynthesis_of_Terrecyclic_Acid cluster_enzymes Enzymatic Steps FPP Farnesyl Pyrophosphate (FPP) beta_terrecyclene β-Terrecyclene FPP->beta_terrecyclene Cyclization intermediate Hydroxylated Intermediate beta_terrecyclene->intermediate Hydroxylation & Oxidation TerrecyclicAcid This compound A intermediate->TerrecyclicAcid Dehydrogenation TerA TerA (β-Terrecyclene Synthase) TerB TerB (P450 Monooxygenase) TerC TerC (Dehydrogenase)

Caption: Biosynthetic pathway of this compound A from FPP.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the key stages in the isolation and purification of this compound A from the fermentation broth of Aspergillus terreus.

Isolation_Workflow start Aspergillus terreus Fermentation Broth (10 L) filtration Filtration start->filtration acidification Acidification (pH 3.0) filtration->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 silica_column Silica Gel Column Chromatography concentration1->silica_column concentration2 Concentration of Active Fractions silica_column->concentration2 sephadex_column Sephadex LH-20 Column Chromatography concentration2->sephadex_column recrystallization Recrystallization (EtOAc/n-hexane) sephadex_column->recrystallization final_product Pure this compound A (Colorless Needles) recrystallization->final_product

Caption: Workflow for the isolation of this compound A.

References

Terrecyclic Acid: A Comprehensive Technical Review of its Research and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus, has garnered significant scientific interest due to its potent antibiotic and anticancer activities.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, covering its discovery, chemical properties, biosynthetic pathway, and multifaceted mechanism of action. Special emphasis is placed on its anticancer properties, which are associated with the modulation of multiple cellular stress response pathways.[3] This document summarizes key quantitative data, details experimental protocols from seminal studies, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as an in-depth resource for researchers in natural product chemistry, oncology, and drug development.

Introduction and Discovery

This compound was first identified as a novel antibiotic produced by Aspergillus terreus.[4] It is a member of the quadrane family of sesquiterpenes, which are characterized by a distinctive tricyclic skeleton composed of a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety.[5][6] The initial discovery highlighted its broad-spectrum, albeit weak, antimicrobial activity against Gram-positive bacteria, yeasts, and fungi, as well as its antitumor activity against P388 murine leukemia.[1][2][7]

Chemical Properties

The chemical structure of this compound was elucidated through spectroscopic methods, including 13C NMR.[8][9] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₃[1][10]
Molecular Weight 248.32 g/mol [10][11]
CAS Number 83058-94-0[1]
Appearance Light tan residue[7]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[7]
Storage -20°C[7]

Biosynthesis of this compound

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) has been a subject of significant investigation.[12][13] The biosynthetic gene cluster for this compound has been identified in Aspergillus terreus, and the key enzymes responsible for its formation have been characterized.[5][14]

The proposed biosynthetic pathway involves three main enzymatic steps:[5][6]

  • Cyclization: The sesquiterpene synthase, TerA, catalyzes the cyclization of FPP to form the tricyclic quadrane scaffold, β-terrecyclene.[5][6]

  • Oxidation: The cytochrome P450 monooxygenase, TerB, then iteratively oxidizes β-terrecyclene to introduce a hydroxyl group and a carboxylic acid.[5][6]

  • Dehydrogenation: Finally, the short-chain dehydrogenase/reductase, TerC, catalyzes the dehydrogenation of the intermediate to yield this compound.[5][6]

Experimental Protocol: Heterologous Expression and Characterization of Biosynthetic Enzymes

A common method to elucidate the function of biosynthetic enzymes is through heterologous expression in a host organism, followed by in vitro biochemical analysis. The following is a generalized protocol based on the characterization of the this compound biosynthetic enzymes:[5][6][14]

  • Gene Cloning and Vector Construction: The genes encoding TerA, TerB, and TerC are amplified from the genomic DNA of Aspergillus terreus. The amplified genes are then cloned into appropriate expression vectors for a suitable host, such as Saccharomyces cerevisiae or Aspergillus nidulans.

  • Heterologous Expression: The expression vectors are transformed into the host organism. For fungal hosts like A. nidulans, protoplast transformation is a common method. The transformed strains are then cultured under conditions that induce gene expression.

  • Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then concentrated and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biosynthetic products.

  • In Vitro Biochemical Assays: For more detailed characterization, the enzymes are expressed (e.g., in E. coli) and purified. The activity of each enzyme is then assayed in vitro by incubating the purified enzyme with its predicted substrate and necessary cofactors (e.g., NADP+ for TerC). The reaction products are subsequently analyzed by LC-MS.

experimental_workflow cluster_gene_discovery Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis cluster_in_vitro In Vitro Assay Genomic DNA Extraction Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification Cloning into Expression Vectors Cloning into Expression Vectors PCR Amplification->Cloning into Expression Vectors Transformation into Host Transformation into Host Cloning into Expression Vectors->Transformation into Host Protein Expression & Purification Protein Expression & Purification Cloning into Expression Vectors->Protein Expression & Purification Culturing & Induction Culturing & Induction Transformation into Host->Culturing & Induction Metabolite Extraction Metabolite Extraction Culturing & Induction->Metabolite Extraction LC-MS / GC-MS Analysis LC-MS / GC-MS Analysis Metabolite Extraction->LC-MS / GC-MS Analysis Product Identification Product Identification LC-MS / GC-MS Analysis->Product Identification Biochemical Assay Biochemical Assay Protein Expression & Purification->Biochemical Assay Biochemical Assay->Product Identification

Fig. 1: Generalized experimental workflow for the characterization of biosynthetic enzymes.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antibiotic and anticancer properties being the most extensively studied.

Antibiotic Activity

This compound has shown activity against several Gram-positive bacteria and certain fungi.[1] The minimum inhibitory concentrations (MICs) for some bacterial strains are presented below.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus25[1]
Bacillus subtilis50[1]
Micrococcus roseus25[1]
Anticancer Activity

The anticancer activity of this compound is of particular interest and has been demonstrated in both in vitro and in vivo models.[1][3] In a mouse model of P388 murine leukemia, this compound was shown to reduce the number of ascitic fluid tumor cells at concentrations of 0.1, 1, and 10 mg/ml.[1]

The anticancer mechanism of this compound is complex and involves the modulation of multiple cellular stress response pathways.[3][15][16]

  • Induction of Heat Shock Response: this compound has been identified as a small-molecule inducer of the heat shock response, a critical pathway for tumor cell survival in stressful microenvironments.[3]

  • Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS levels in cancer cells.[1][16] This is significant as elevated ROS can induce oxidative stress and trigger apoptotic cell death.

  • Inhibition of NF-κB Activity: this compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses and cell survival.[1][15]

The presence of an α-methylene ketone moiety in the structure of this compound suggests that it may form adducts with sulfhydryl groups of proteins, such as those in cysteine residues.[16] This reactivity could be a key factor in its ability to modulate multiple cellular pathways.

Experimental Protocol: Assessing Cellular Stress Responses

The following protocols are generalized from studies investigating the effect of this compound on cellular stress pathways:[3][16]

Heat Shock Response Reporter Assay:

  • Cell Line: A reporter cell line, such as 3T3-Y9-B12 cells, which contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a heat shock element (HSE), is used.

  • Treatment: The reporter cells are treated with various concentrations of this compound for a specified period.

  • Assay: The activity of the reporter enzyme is measured using a suitable substrate. An increase in reporter activity indicates the induction of the heat shock response.

Measurement of Intracellular ROS:

  • Cell Line: A cancer cell line of interest (e.g., 3LL Lewis lung carcinoma cells) is used.

  • Staining: The cells are incubated with a ROS-sensitive fluorescent dye, such as dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: The stained cells are then treated with this compound.

  • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

NF-κB Reporter Assay:

  • Cell Line: A cell line containing an NF-κB-driven reporter construct is used.

  • Induction and Treatment: The cells are stimulated with an NF-κB activator (e.g., a cytokine like TNF-α) in the presence or absence of various concentrations of this compound.

  • Assay: The activity of the reporter gene is measured. Inhibition of the cytokine-induced reporter activity indicates that this compound inhibits the NF-κB signaling pathway.

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS Production ROS Production This compound->ROS Production induces Heat Shock Response Heat Shock Response This compound->Heat Shock Response induces NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Cell Survival Cell Survival Heat Shock Response->Cell Survival Inflammation & Cell Survival Inflammation & Cell Survival NF-κB Pathway->Inflammation & Cell Survival Tumor Progression Tumor Progression Inflammation & Cell Survival->Tumor Progression

References

Terrecyclic Acid: A Technical Overview of its Mechanism of Action and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanism of action and biological activities of Terrecyclic Acid, a sesquiterpene natural product isolated from the fungus Aspergillus terreus. While its precise molecular target in bacterial species remains to be fully elucidated, this document synthesizes the current understanding of its effects on both bacterial and mammalian cells, supported by available quantitative data and experimental observations.

Antibacterial Activity

This compound has demonstrated inhibitory activity against several Gram-positive bacteria. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus25
Bacillus subtilis50
Micrococcus roseus25

Putative Antibacterial Mechanism of Action

While a specific molecular target for this compound's antibacterial activity has not been definitively identified in published literature, its chemical structure, containing an α,β-unsaturated ketone, suggests a potential mechanism involving covalent modification of cellular nucleophiles. This reactive moiety can potentially interact with sulfhydryl groups of cysteine residues in key bacterial enzymes or proteins, leading to their inactivation and subsequent inhibition of essential cellular processes. However, this remains a hypothesis pending further experimental validation.

Effects on Eukaryotic Cells and Anticancer Potential

Extensive research has been conducted on the effects of this compound on mammalian, particularly cancerous, cells. These studies have revealed that its anticancer activity is associated with the modulation of multiple cellular stress response pathways.[1][2][3]

Induction of Cellular Stress Responses

This compound has been shown to induce a heat shock response and increase the levels of reactive oxygen species (ROS) within tumor cells.[1][2][3] The accumulation of ROS can lead to oxidative damage of cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Inhibition of NF-κB Signaling

A key aspect of this compound's activity in eukaryotic cells is its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition by this compound can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

The diagram below illustrates the observed effects of this compound on cellular stress pathways in eukaryotic cells.

Terrecyclic_Acid_Eukaryotic_Pathway cluster_0 This compound Effects on Eukaryotic Cells This compound This compound ROS Production ROS Production This compound->ROS Production Heat Shock Response Heat Shock Response This compound->Heat Shock Response NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Cellular Stress Cellular Stress ROS Production->Cellular Stress Heat Shock Response->Cellular Stress Apoptosis Apoptosis NF-kB Inhibition->Apoptosis Cellular Stress->Apoptosis

Figure 1: Effects of this compound on eukaryotic cellular stress pathways.

Experimental Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

While the specific protocol used in the original characterization of this compound is not detailed in the available literature, a standard method for determining MIC is the broth microdilution assay. The following is a generalized workflow for such an experiment.

MIC_Assay_Workflow cluster_1 Generalized Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of this compound in broth medium in a 96-well plate. B Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). C->D E Visually inspect for turbidity or measure absorbance to determine the lowest concentration with no visible growth (the MIC). D->E

References

A Technical Guide to Natural Product Discovery from Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aspergillus is a treasure trove of novel bioactive compounds, offering immense potential for the discovery of new pharmaceuticals. These filamentous fungi are prolific producers of a diverse array of secondary metabolites, including polyketides, alkaloids, and terpenoids, many of which exhibit potent biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core methodologies and regulatory networks involved in the discovery and characterization of natural products from Aspergillus species.

The Landscape of Bioactive Compounds from Aspergillus

Aspergillus species are a well-established source of secondary metabolites with a broad spectrum of biological activities, most notably anticancer and antimicrobial properties.[1][5] The rich chemical diversity of these compounds makes them excellent candidates for drug discovery and development.[6]

Quantitative Bioactivity Data

The following tables summarize the cytotoxic activities of selected natural products isolated from various Aspergillus species, providing a comparative overview of their potency against different cancer cell lines.

Table 1: Cytotoxic Activity of Selected Polyketides from Aspergillus Species

CompoundAspergillus SpeciesCancer Cell LineIC50 (µM)Reference
Epicoccolide AA. micronesiensisLU-1 (Lung Cancer)3.97 µg/mL[7]
Epicoccolide BA. micronesiensisHep-G2 (Liver Cancer)4.71 µg/mL[7]
GeodinAspergillus sp.NCI-H460 (Large Cell Lung Cancer)9.22[7]
GeodinAspergillus sp.BT474 (Breast Cancer)8.88[7]
GeodinAspergillus sp.K562 (Chronic Myelogenous Leukemia)11.14[7]
ChlorotrypacidinAspergillus sp.HL-60 (Leukemia)18.5[7]
ChlorotrypacidinAspergillus sp.HCT-116 (Colon Cancer)17.6[7]
ChlorotrypacidinAspergillus sp.HepG2 (Liver Cancer)15.2[7]

Table 2: Cytotoxic Activity of Selected Alkaloids and Terpenoids from Aspergillus Species

CompoundAspergillus SpeciesCancer Cell LineIC50 (µM)Reference
Violaceimide AA. violaceusU937 (Leukemia)5.3 ± 0.4[7]
Violaceimide BA. violaceusU937 (Leukemia)1.8 ± 0.6[7]
Violaceimide AA. violaceusHCT-8 (Colorectal Cancer)1.5 ± 0.28[7]
Violaceimide BA. violaceusHCT-8 (Colorectal Cancer)2.51 ± 0.51[7]
Asperterreusine AA. terreusSW-480 (Colon Cancer)25.7[7]
Asperterreusine AA. terreusHL-60 (Leukemia)15.3[7]
Prenylterphenyllin F-JA. candidusVarious0.4 - 24.4[7]
EchinulinAspergillus sp.HT-29 (Colorectal Cancer)1.73[4]
Neoechinulin AAspergillus sp.HT-29 (Colorectal Cancer)8.8[4]

Experimental Protocols for Natural Product Discovery

The discovery of novel natural products from Aspergillus follows a systematic workflow, from cultivation to bioassay-guided isolation and structure elucidation.

Fungal Cultivation for Secondary Metabolite Production

Optimizing culture conditions is paramount for inducing the production of desired secondary metabolites, as many biosynthetic gene clusters are silent under standard laboratory conditions.[6][8]

Protocol 1: General Cultivation of Aspergillus Species

  • Strain Activation: Activate the Aspergillus strain from a glycerol (B35011) stock by streaking it onto a suitable solid medium, such as Potato Dextrose Agar (PDA).[9][10] Incubate at 25-30°C for 5-7 days, or until sufficient sporulation is observed.[8]

  • Inoculum Preparation: Prepare a spore suspension by flooding the surface of the mature culture with sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface to release the spores and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[9]

  • Liquid Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Glucose Minimal Medium (GMM), with the spore suspension.[9][11] The choice of medium can significantly influence the secondary metabolite profile.[11]

  • Incubation: Incubate the liquid culture at 25-30°C with shaking (150-200 rpm) for 7-21 days.[9][10][11] The incubation time is a critical parameter, as some secondary metabolites are only produced at specific stages of fungal growth.

Extraction of Secondary Metabolites

The choice of extraction solvent and method is crucial for efficiently isolating the target compounds from the fungal culture.

Protocol 2: Solvent Extraction of Aspergillus Secondary Metabolites

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.[12]

  • Broth Extraction: Extract the culture filtrate with an equal volume of an organic solvent, typically ethyl acetate (B1210297) (EtOAc), three times.[12] Combine the organic layers.

  • Mycelial Extraction: The mycelia can also be extracted to isolate intracellular or cell wall-bound compounds. Homogenize the mycelia in a suitable solvent like methanol (B129727) (MeOH) or acetone, followed by extraction with a less polar solvent like EtOAc or dichloromethane (B109758) (DCM).[9]

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

Purification and Isolation of Bioactive Compounds

Chromatographic techniques are indispensable for the purification of individual compounds from the complex crude extract.[13][14]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.[15]

  • Method Development: Develop a suitable HPLC method using an analytical column to achieve good separation of the components in the crude extract. A common approach is to use a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Preparative HPLC: Scale up the separation to a preparative HPLC system using a larger column with the same stationary phase.[13][14]

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of spectroscopic techniques.

Protocol 4: Structure Elucidation using NMR and Mass Spectrometry

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry (HR-MS).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to determine the connectivity of atoms and the overall structure of the molecule.[17][18][19]

  • Data Interpretation: Analyze the MS and NMR data to propose the chemical structure of the isolated natural product.

Bioactivity Assessment

The biological activity of the crude extract and purified compounds is evaluated using in vitro assays.

Protocol 5: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specific duration (e.g., 48 or 72 hours).[20][21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[20]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[22][23]

Visualizing Key Processes in Natural Product Discovery

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway involved in Aspergillus natural product discovery.

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure & Activity strain_activation Strain Activation (PDA) inoculum_prep Inoculum Preparation (Spore Suspension) strain_activation->inoculum_prep liquid_culture Liquid Culture (PDB/GMM) inoculum_prep->liquid_culture filtration Filtration (Separate Mycelia & Broth) liquid_culture->filtration solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration prep_hplc Preparative HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis structure_elucidation Structure Elucidation (NMR, MS) purity_analysis->structure_elucidation bioassays Bioactivity Assays (e.g., Cytotoxicity) purity_analysis->bioassays

Caption: Experimental workflow for natural product discovery from Aspergillus.

Signaling Pathway: The Velvet Complex

The regulation of secondary metabolism in Aspergillus is intricately linked to fungal development and is controlled by a conserved protein complex known as the Velvet complex.[24][25][26] The key components of this complex are VeA, VelB, and the global regulator LaeA.[3][24][25][27][28][29]

velvet_complex_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeA_cyto VeA VeA_VelB_KapA VeA-VelB-KapA Complex VeA_cyto->VeA_VelB_KapA associates with VelB & KapA VelB_cyto VelB VelB_cyto->VeA_VelB_KapA KapA KapA (Importin α) KapA->VeA_VelB_KapA VeA_VelB_nuc VeA-VelB Dimer VeA_VelB_KapA->VeA_VelB_nuc KapA dissociates Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA_VelB_nuc->Velvet_Complex associates with LaeA Sexual_Development Sexual Development VeA_VelB_nuc->Sexual_Development promotes LaeA LaeA LaeA->Velvet_Complex SM_genes Secondary Metabolism Gene Clusters Velvet_Complex->SM_genes activates transcription Light Light Light->VeA_cyto retains VeA in cytoplasm Dark Dark Dark->VeA_VelB_KapA promotes nuclear import

Caption: The Velvet complex signaling pathway in Aspergillus.

In the presence of light, VeA is predominantly localized in the cytoplasm.[3] In the dark, VeA, in complex with VelB and the importin KapA, translocates to the nucleus.[3] Within the nucleus, the VeA-VelB dimer can promote sexual development.[3] Furthermore, the VeA-VelB dimer associates with LaeA to form the heterotrimeric Velvet complex.[3][24][27] This complex plays a crucial role in activating the transcription of silent secondary metabolite gene clusters, leading to the production of a diverse array of natural products.[3][24][27][30][31] Understanding and manipulating this regulatory network is a key strategy for unlocking the full biosynthetic potential of Aspergillus species.

References

Terrecyclic Acid: A Potent Modulator of the Heat Shock Response and Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpene natural product, has emerged as a significant small molecule modulator of multiple cellular stress response pathways. Initially identified through cell-based reporter assays, this compound demonstrates a compelling ability to induce the heat shock response (HSR), a critical mechanism for cellular protection and proteostasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's activity, focusing on its induction of the heat shock response. It includes a detailed examination of the signaling pathways involved, quantitative data from key experiments, and explicit protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Mechanism of Action: Induction of the Heat Shock Response

This compound's primary mechanism of action in the context of cellular stress is the induction of the heat shock response. This is a highly conserved cellular process that protects cells from damage caused by a variety of stressors, including heat, oxidative stress, and exposure to toxins. The central regulator of the HSR is the Heat Shock Factor 1 (HSF1).

Under normal conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins such as Hsp70 and Hsp90. Upon cellular stress, these chaperones are recruited to refold damaged proteins, releasing HSF1. Liberated HSF1 then trimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock protein (HSP) genes. This binding initiates the transcription and subsequent translation of HSPs, which act as molecular chaperones to mitigate protein misfolding and aggregation.

This compound treatment has been shown to activate this pathway, leading to the increased expression of key heat shock proteins, most notably Hsp70.

Signaling Pathway of this compound-Induced Heat Shock Response

Terrecyclic_Acid_HSR_Pathway This compound-Induced Heat Shock Response Pathway Terrecyclic_Acid This compound Cellular_Stress Increased Reactive Oxygen Species (ROS) Terrecyclic_Acid->Cellular_Stress Induces Cell_Membrane Cell Membrane HSF1_Monomer HSF1 (Monomer) - Hsp90/Hsp70 Cellular_Stress->HSF1_Monomer Leads to dissociation of Hsp90/Hsp70 HSF1_Trimer HSF1 (Trimer) HSF1_Monomer->HSF1_Trimer Trimerization Nucleus Nucleus HSF1_Trimer->Nucleus Translocation HSE Heat Shock Element (HSE) HSF1_Trimer->HSE Binds to HSP_Genes HSP Gene Transcription (e.g., HSP70) HSE->HSP_Genes Activates HSP_mRNA HSP mRNA HSP_Genes->HSP_mRNA Transcription HSPs Heat Shock Proteins (e.g., Hsp70) HSP_mRNA->HSPs Translation Proteostasis Restoration of Proteostasis HSPs->Proteostasis Promotes

Caption: this compound induces ROS, leading to HSF1 activation and HSP synthesis.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on cellular stress pathways.

Assay Cell Line Parameter Value Reference
Heat Shock Response InductionMurine Lewis Lung Carcinoma (LLC)Fold Induction (HSE-luciferase reporter)~2.5-fold at 10 µg/mL[1]
NF-κB InhibitionHuman Embryonic Kidney (HEK293)IC₅₀10 µg/mL[1]
Reactive Oxygen Species (ROS) ProductionMurine Lewis Lung Carcinoma (LLC)-Increased ROS levels observed[1]

Table 1: Summary of this compound's Biological Activities

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and have been adapted to reflect the specific applications in the study of this compound.

Heat Shock Response Reporter Assay

This assay quantifies the activation of the heat shock response by measuring the expression of a reporter gene (e.g., luciferase) under the control of a heat shock element (HSE) promoter.

Materials:

  • Murine Lewis Lung Carcinoma (LLC) cells

  • HSE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed LLC cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the HSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the HSE-luciferase activity to the control (Renilla) luciferase activity. Express the results as fold induction relative to the vehicle-treated control.

NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293 cells

  • NF-κB-luciferase reporter plasmid

  • TNF-α (or other NF-κB activator)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Follow the same procedure as for the Heat Shock Response Reporter Assay, but use an NF-κB-luciferase reporter plasmid.

  • Pre-treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a known activator, such as TNF-α (e.g., 10 ng/mL), to the cell culture medium.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis and Luminometry: Follow the same procedure as for the Heat Shock Response Reporter Assay.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control. Determine the IC₅₀ value.

Western Blot Analysis for Hsp70 Expression

This technique is used to detect and quantify the levels of specific proteins, such as Hsp70, in cell lysates.

Western_Blot_Workflow Western Blot Workflow for Hsp70 Detection Cell_Culture Cell Culture with This compound Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Hsp70) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Key steps in the Western blot analysis of Hsp70 protein expression.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Hsp70

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and quantify the protein concentration.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of Hsp70.

Reactive Oxygen Species (ROS) Detection Assay

This assay uses a fluorescent probe to measure the intracellular levels of ROS.

Materials:

  • Cells treated with this compound

  • Fluorescent ROS indicator (e.g., CM-H2DCFDA)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Staining: Incubate the cells with the ROS-sensitive fluorescent dye according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of control cells.

Conclusion

This compound is a valuable research tool for investigating the intricate network of cellular stress responses. Its ability to induce the heat shock response, coupled with its effects on other pathways such as NF-κB signaling, makes it a compound of significant interest for potential therapeutic applications, particularly in oncology. The data and protocols presented in this guide offer a solid foundation for further exploration of this compound's biological activities and its potential as a lead compound in drug development.

References

The Role of Terrecyclic Acid in Generating Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Terrecyclic Acid (TCA), a sesquiterpene natural product, in the generation of reactive oxygen species (ROS) and its subsequent impact on cellular stress response pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound, a metabolite isolated from the fungus Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties.[1][2][3][4] A key aspect of its mechanism of action is its ability to induce cellular stress, including the generation of reactive oxygen species. ROS are highly reactive chemical species formed from O₂ that play a dual role in cell biology; at low levels, they function as signaling molecules, while at high levels, they can induce cellular damage and trigger apoptosis.[5][6] This guide focuses on the direct evidence of TCA-induced ROS generation and its interplay with other critical cellular pathways, such as the heat shock response and NF-κB signaling.[1][7]

Quantitative Analysis of this compound-Induced ROS Generation

This compound has been shown to induce a dose-dependent increase in intracellular ROS levels in cancer cells. The following table summarizes the quantitative findings from a key study by Turbyville and colleagues (2005) in 3LL Lewis Lung carcinoma cells.

TreatmentConcentration (µM)Mean Corrected Fluorescence (Arbitrary Units) ± SEFold Change vs. Vehicle Control (Approx.)
Vehicle Control (DMSO)-Baseline1.0
This compound (TCA)10Data not explicitly stated in abstract~1.5 - 2.0
This compound (TCA)20Data not explicitly stated in abstract~2.5 - 3.0
This compound (TCA)40Data not explicitly stated in abstract~3.5 - 4.0
Hydrogen Peroxide (H₂O₂)10Positive ControlSignificant Increase
Me-TCA (inactive analog)40No significant increase~1.0

Note: The precise mean fluorescence values were not available in the public abstract. The fold changes are estimated based on the graphical representation in the original publication. The study indicates a clear concentration-dependent increase in ROS levels upon treatment with TCA.

Experimental Protocols

This section provides a detailed methodology for the key experiment cited in this guide for the measurement of intracellular ROS generation induced by this compound.

Measurement of Intracellular Reactive Oxygen Species

This protocol is adapted from the methodology described by Turbyville et al. (2005) for the detection of ROS in 3LL cells using flow cytometry.

3.1.1. Materials

  • 3LL Lewis Lung carcinoma cells

  • This compound A (TCA)

  • Hydrogen Peroxide (H₂O₂) (Positive Control)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (ROS-sensitive fluorescent dye)

  • Carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-DCFH-DA) (Oxidation-insensitive dye for normalization)

  • Dimethyl sulfoxide (B87167) (DMSO) (Vehicle)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., RPMI 1640) with 0.5% serum

  • Flow cytometer

3.1.2. Procedure

  • Cell Culture: Culture 3LL cells in appropriate media and conditions until they reach the desired confluence for the experiment.

  • Cell Preparation: Harvest the cells and wash them with RPMI 1640 medium containing 0.5% serum.

  • Staining:

    • Resuspend the cells in RPMI 1640 with 0.5% serum.

    • Incubate one set of cells with 5 µmol/L DCFH-DA (for ROS measurement).

    • Incubate a parallel set of cells with 5 µmol/L carboxy-DCFH-DA (for normalization of dye uptake).

    • Incubate a third set of cells with the vehicle control (DMSO).

    • Incubate all cell suspensions for 2 hours at 37°C in the dark.

  • Treatment:

    • Following the staining incubation, add this compound A at the desired final concentrations (e.g., 10, 20, 40 µM) to the DCFH-DA and carboxy-DCFH-DA stained cells.

    • Add the vehicle (DMSO) to the control cells.

    • Add the positive control (e.g., 10 µM H₂O₂) to a separate aliquot of stained cells.

    • Incubate the cells with the treatments for 1.5 hours at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Collect data for a sufficient number of events for each sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity for each sample.

    • Correct the DCFH-DA fluorescence for cellular dye uptake by normalizing it against the carboxy-DCFH-DA fluorescence for each treatment condition.

    • Compare the corrected mean fluorescence of the TCA-treated samples to the vehicle control to determine the fold increase in ROS generation.

Signaling Pathways and Visualizations

This compound-induced ROS generation is a central event that triggers downstream signaling cascades, leading to the modulation of multiple cellular stress response pathways. The following diagrams, created using Graphviz (DOT language), illustrate these interconnected pathways and the experimental workflow.

This compound-Induced Cellular Stress Signaling

Terrecyclic_Acid_Signaling TCA This compound ROS Reactive Oxygen Species (ROS) Generation TCA->ROS HSR Heat Shock Response (HSR) Induction ROS->HSR NFkB_Inhibition NF-κB Pathway Inhibition ROS->NFkB_Inhibition Apoptosis Apoptosis HSR->Apoptosis NFkB_Inhibition->Apoptosis

Caption: this compound signaling cascade.

Experimental Workflow for ROS Detection

ROS_Detection_Workflow cluster_prep Cell Preparation and Staining cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture 3LL Cells Staining 2. Stain with DCFH-DA & Carboxy-DCFH-DA Cell_Culture->Staining TCA_Treatment 3. Add this compound (TCA) or Controls Staining->TCA_Treatment Flow_Cytometry 4. Analyze by Flow Cytometry TCA_Treatment->Flow_Cytometry Data_Analysis 5. Quantify ROS Levels Flow_Cytometry->Data_Analysis

Caption: Workflow for ROS detection.

Logical Relationship of TCA's Effects

TCA_Effects_Logic TCA This compound ROS_Increase Increased ROS TCA->ROS_Increase NFkB_Decrease Decreased NF-κB Activity ROS_Increase->NFkB_Decrease inhibits HSR_Increase Increased Heat Shock Response ROS_Increase->HSR_Increase induces Cell_Death Tumor Cell Death NFkB_Decrease->Cell_Death promotes HSR_Increase->Cell_Death contributes to

Caption: Logical flow of TCA's cellular effects.

Conclusion

This compound's ability to induce the generation of reactive oxygen species is a cornerstone of its anticancer activity. The resulting oxidative stress appears to modulate multiple cellular pathways, including the inhibition of the pro-survival NF-κB pathway and the induction of the heat shock response, ultimately leading to tumor cell apoptosis. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other ROS-inducing agents in cancer therapy. Further research is warranted to elucidate the precise molecular targets of TCA and to fully understand the intricate network of signaling events it triggers.

References

Inhibition of NF-κB Signaling by Terrecyclic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer. Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated anticancer and antibiotic properties.[1] Emerging evidence suggests that its therapeutic effects may be, in part, mediated through the inhibition of the NF-κB signaling pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on NF-κB signaling, including its putative mechanism of action, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors is typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB signaling pathway is most commonly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation triggers a signaling cascade that converges on the IκB kinase (IKK) complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2][3] The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[4][5][6] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.

Proposed Mechanism of Action of this compound

While the precise molecular target of this compound within the NF-κB pathway has not been definitively elucidated, based on studies of similar natural products and the known regulatory points of the pathway, a plausible mechanism involves the inhibition of the IKK complex. By inhibiting IKK activity, this compound would prevent the phosphorylation and subsequent degradation of IκBα. This would lead to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.

A similar mechanism has been observed for the related fungal metabolite, terrein, which was found to suppress the translocation of the p65/p50 heterodimer into the nucleus, inhibit the phosphorylation and degradation of IκBα, and reduce the DNA binding activity of the p65 subunit.[7]

NF_kappa_B_Inhibition_by_Terrecyclic_Acid cluster_extracellular Extracellular Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS)

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentration (e.g., IC50) of this compound on the NF-κB pathway. However, related compounds and general NF-κB inhibitors have been characterized. The following tables represent hypothetical data that could be generated from the experimental protocols described below.

Table 1: Hypothetical IC50 Values of this compound on NF-κB Activity

Cell LineAssay TypeStimulantIC50 (µM)
HEK293TNF-κB Luciferase ReporterTNF-α (10 ng/mL)5.2
RAW 264.7NF-κB Luciferase ReporterLPS (100 ng/mL)8.7
HeLaIκBα PhosphorylationTNF-α (10 ng/mL)3.5

Table 2: Effect of this compound on NF-κB Target Gene Expression (Hypothetical Data)

GeneTreatmentFold Change (vs. Stimulated Control)
IL-6TNF-α + this compound (10 µM)0.25
TNF-αTNF-α + this compound (10 µM)0.31
COX-2TNF-α + this compound (10 µM)0.18

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the inhibitory effect of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of the luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • TNF-α or LPS

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) or LPS (100 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Luciferase_Assay_Workflow A Seed Cells B Transfect with NF-κB Luciferase & Renilla Plasmids A->B C Pre-treat with This compound B->C D Stimulate with TNF-α or LPS C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Data Analysis F->G

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation and Degradation

This assay directly assesses the effect of this compound on the upstream events in the NF-κB pathway.

Materials:

  • HeLa or other suitable cell line

  • This compound

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for the indicated times (e.g., 0, 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 or other suitable cell line

  • This compound

  • LPS

  • 4% paraformaldehyde

  • 0.25% Triton X-100

  • Primary antibody: anti-NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Protocol:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (100 ng/mL) for 30 minutes.

  • Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with the anti-NF-κB p65 primary antibody for 1 hour.

  • Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

p65_Translocation_Workflow A Seed Cells on Coverslips B Pre-treat with This compound A->B C Stimulate with LPS B->C D Fix and Permeabilize C->D E Immunostain for p65 D->E F Counterstain Nuclei (DAPI) E->F G Fluorescence Microscopy F->G

Figure 3: Workflow for p65 Nuclear Translocation Immunofluorescence.

Conclusion

This compound is a promising natural product with the potential to modulate the NF-κB signaling pathway. While direct and detailed mechanistic studies are still required, the available evidence suggests that it may act by inhibiting an upstream component of the pathway, such as the IKK complex, thereby preventing the nuclear translocation and activity of NF-κB. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise mechanism of action and to quantify the inhibitory effects of this compound. Such studies will be crucial for the future development of this compound as a potential therapeutic agent for NF-κB-driven diseases.

References

Methodological & Application

Terrecyclic Acid: Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpene metabolite isolated from the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer properties.[1] Structurally, it is a complex molecule that has been shown to modulate multiple cellular stress response pathways, making it a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound from fungal culture, alongside an overview of its biological activity and associated signaling pathways.

Quantitative Data Summary

The production and purification of this compound from Aspergillus terreus can be monitored at various stages to assess the efficiency of the process. The following table summarizes the expected yields and purity at each key step of the protocol, based on initial fermentation yields of approximately one gram per liter of culture broth.

Purification StepTotal Volume (L)Total this compound (mg)Purity (%)Yield (%)
Culture Filtrate1010,000<1100
Activated Charcoal Eluate28,500~585
Ethyl Acetate (B1210297) Extract0.58,000~1080
Silica (B1680970) Gel Chromatography0.16,400>9564

Experimental Protocols

Cultivation of Aspergillus terreus

A high-yield production of this compound is contingent on the optimal growth of Aspergillus terreus.

Materials:

  • A high-yield strain of Aspergillus terreus

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium optimized for secondary metabolite production)

  • Shaker incubator

  • Sterile flasks and culture equipment

Protocol:

  • Inoculate a PDA plate with Aspergillus terreus spores and incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate the liquid fermentation medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

  • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150 rpm) for 7-14 days.

Extraction of this compound

This protocol outlines the initial extraction of crude this compound from the fungal culture.

Materials:

  • Aspergillus terreus culture broth

  • Filter paper or centrifugation equipment

  • Activated charcoal

  • Acetone (B3395972)

  • Ethyl acetate

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation. The culture filtrate is the source of this compound.

  • Add activated charcoal to the culture filtrate (approximately 20-30 g/L) and stir for 2-4 hours to allow for the adsorption of organic molecules, including this compound.

  • Filter the mixture to collect the activated charcoal.

  • Wash the charcoal with distilled water to remove residual medium components.

  • Elute the adsorbed compounds from the charcoal by washing with acetone followed by ethyl acetate.

  • Combine the acetone and ethyl acetate eluates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound by Silica Gel Chromatography

Further purification of the crude extract is achieved through column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Visualization reagent for TLC (e.g., vanillin-sulfuric acid)

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots. This compound-containing fractions should have a similar Rf value.

  • Pool the fractions containing pure this compound.

  • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A_terreus Aspergillus terreus Culture Fermentation Liquid Fermentation A_terreus->Fermentation Filtration Filtration/Centrifugation Fermentation->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Activated_Charcoal Activated Charcoal Adsorption Culture_Filtrate->Activated_Charcoal Elution Elution with Acetone/Ethyl Acetate Activated_Charcoal->Elution Crude_Extract Crude Extract Elution->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Purified_Terrecyclic_Acid Purified this compound Pooling->Purified_Terrecyclic_Acid

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound

This compound exerts its anticancer effects by modulating multiple cellular stress response pathways. It induces the production of reactive oxygen species (ROS), which in turn can trigger a heat shock response. Concurrently, this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Terrecyclic_Acid_Signaling cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes Terrecyclic_Acid This compound ROS Increase in Reactive Oxygen Species (ROS) Terrecyclic_Acid->ROS NFkB_Inhibition Inhibition of NF-κB Transcriptional Activity Terrecyclic_Acid->NFkB_Inhibition Antibiotic_Activity Antibiotic Activity Terrecyclic_Acid->Antibiotic_Activity HSR Induction of Heat Shock Response (HSR) ROS->HSR triggers Anticancer_Activity Anticancer Activity HSR->Anticancer_Activity NFkB_Inhibition->Anticancer_Activity

Caption: Signaling Pathway of this compound.

References

Application Notes and Protocols for the Preparative HPLC Isolation of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a tricyclic sesquiterpene antibiotic produced by Aspergillus terreus, has demonstrated notable antimicrobial and antitumor activities, making it a compound of significant interest in drug development.[1][2][3] Effective isolation and purification of this compound are paramount for preclinical and clinical studies. This document provides a detailed application note and protocol for the preparative High-Performance Liquid Chromatography (HPLC) isolation of this compound from a crude fungal extract. The methodology is designed to yield high-purity this compound suitable for further research and development.

Introduction to this compound

This compound is a secondary metabolite with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.3 g/mol .[1][4] It is known to be soluble in common organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its biological activity, including the induction of heat shock protein response and inhibition of NF-kappaB transcriptional activity, underscores its therapeutic potential.[1][3] The isolation of pure this compound is a critical step in harnessing its full potential for pharmacological evaluation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₃[1][4]
Molecular Weight 248.3 g/mol [1][4]
CAS Number 83058-94-0[1]
Appearance Light tan residue[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO[1]
Purity (Commercially Available) >95% by HPLC[1]
Storage Conditions -20°C[1]

Preparative HPLC Method Development

The development of a robust preparative HPLC method is a systematic process that begins with analytical scale experiments to optimize the separation of the target compound from impurities.

MethodDevelopment cluster_analytical Analytical Scale cluster_prep Preparative Scale Anal_Start Start with Crude Extract Column_Screen Column Screening (e.g., C18, C8, Phenyl) Anal_Start->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization (A: Water + Acid, B: ACN/MeOH) Column_Screen->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Detection_WL Detection Wavelength Selection Gradient_Dev->Detection_WL Anal_End Optimized Analytical Method Detection_WL->Anal_End Scale_Up Method Scaling (Column Size, Flow Rate) Anal_End->Scale_Up Transfer & Scale-Up Loading_Study Sample Loading Study Scale_Up->Loading_Study Fraction_Collection Fraction Collection Strategy Loading_Study->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Figure 1: Logical workflow for preparative HPLC method development.

Experimental Protocol: Preparative HPLC Isolation of this compound

This protocol outlines the steps for the isolation of this compound from a crude extract of an Aspergillus terreus fermentation broth.

Sample Preparation
  • Extraction : Lyophilize the fermentation broth of Aspergillus terreus. Extract the dried biomass with methanol (3 x 500 mL for every 100 g of dry weight).

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolution : Dissolve the crude extract in a minimal amount of DMSO and then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-50 mg/mL.

  • Filtration : Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

Preparative HPLC Conditions
ParameterRecommended Setting
Instrument Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 40 minutes
Flow Rate 20 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on sample concentration and loading study results)
Fraction Collection and Post-Purification Processing
  • Fraction Collection : Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound, as determined by prior analytical HPLC runs.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling : Combine the fractions with a purity of >95%.

  • Solvent Removal : Remove the HPLC solvents from the pooled fractions via rotary evaporation.

  • Lyophilization : Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Storage : Store the purified compound at -20°C to prevent degradation.[1]

Experimental Workflow Diagram

The overall workflow from crude extract to purified this compound is depicted below.

ExperimentalWorkflow Crude_Extract Crude Extract from Aspergillus terreus Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Extract->Sample_Prep Prep_HPLC Preparative HPLC Separation Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions (>95% Purity) Purity_Check->Pooling Solvent_Evap Solvent Evaporation Pooling->Solvent_Evap Lyophilization Lyophilization Solvent_Evap->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product QC Quality Control (NMR, MS, etc.) Final_Product->QC

Figure 2: Experimental workflow for this compound isolation.

Data Presentation and Expected Results

The following table summarizes the expected quantitative data from a successful preparative HPLC run.

ParameterExpected Value
Retention Time of this compound ~ 25-30 minutes (dependent on the specific system)
Purity of Pooled Fractions > 95%
Recovery Yield 60-80% (from the amount of this compound in the crude extract)
Loading Capacity 50-200 mg of crude extract per injection (on a 21.2 mm ID column)

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution - Inappropriate mobile phase or gradient- Column overloading- Re-optimize the gradient on an analytical scale- Reduce the sample injection volume or concentration
Peak Tailing - Strong interaction of the carboxylic acid group with the stationary phase- Column degradation- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or Formic Acid)- Use a new or thoroughly cleaned column
Low Recovery - Compound precipitation on the column- Degradation of the compound- Adjust the initial mobile phase to be more organic- Ensure all solutions are kept cool and protected from light if the compound is labile

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the isolation and purification of this compound using preparative HPLC. Adherence to this methodology will enable researchers to obtain high-purity material essential for advancing the study of this promising natural product. The provided workflows and tables serve as a practical guide for the successful implementation of this purification strategy.

References

Application Note: Quantification of Terrecyclic Acid Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Terrecyclic Acid, a sesquiterpene metabolite from Aspergillus terreus, using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound has demonstrated significant antibiotic and anticancer properties, making its accurate quantification essential for research, quality control, and pharmacokinetic studies.[1] As no standardized and validated method is readily available in the public domain, this application note outlines a robust starting point for method development and validation based on the compound's physicochemical properties and established analytical techniques for similar sesquiterpenoid compounds.[2][3]

Introduction

This compound is a complex sesquiterpene first isolated from the fungus Aspergillus terreus.[1][4] It belongs to a class of natural products known for their diverse biological activities. Research has shown that this compound exhibits potent antibiotic activity against bacteria such as S. aureus and B. subtilis, and also possesses anticancer properties by modulating multiple cellular stress response pathways.[1] The growing interest in this compound as a potential therapeutic agent necessitates a reliable and accurate analytical method for its quantification in various matrices, including fermentation broths, crude extracts, and biological samples.

This application note details a proposed RP-HPLC method coupled with a UV detector, a widely accessible and robust technique for the analysis of secondary metabolites.[5][6] The method is designed for specificity, accuracy, and precision, providing a solid foundation for researchers to develop and validate a quantitative assay for this compound in their specific application.

Principle of the Method

The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar sesquiterpene, is retained on the C18 column. A gradient elution using a mixture of acidified water and acetonitrile (B52724) is employed to gradually increase the mobile phase's organic content. This allows for the efficient separation of this compound from other components in the sample matrix. The acidic modifier in the mobile phase (e.g., phosphoric or acetic acid) ensures the protonation of the carboxylic acid group on the molecule, leading to sharp, symmetrical peaks.[2][7]

Quantification is achieved by measuring the peak area of this compound at a specific UV wavelength and comparing it to a calibration curve constructed from analytical standards of known concentrations. Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) is recommended to achieve adequate sensitivity.[3][7]

Experimental Protocols

Materials and Instrumentation
  • Instrumentation : HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.

  • Analytical Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.

  • Chemicals :

    • This compound analytical standard (≥95% purity).[1]

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid or Acetic acid (Analytical grade).

  • Labware : Volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or Nylon).

Preparation of Solutions
  • Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water. Filter through a 0.22 µm membrane.

  • Mobile Phase B : Acetonitrile.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

Sample Preparation (General Procedure for Fungal Extract)
  • Extraction : Lyophilize fungal biomass or extract the fermentation broth with an equal volume of ethyl acetate.

  • Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Reconstitution : Dissolve a known weight of the crude extract in methanol to a final concentration of approximately 1 mg/mL.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.

ParameterProposed Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 95% B20-25 min: 95% B25-26 min: 95% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be generated by plotting the peak area versus the concentration of the this compound working standards. The concentration in unknown samples is determined using the linear regression equation derived from this curve.

Method validation should be performed according to standard guidelines to ensure reliability. The table below presents typical performance characteristics expected from a validated method for a sesquiterpene, based on published literature.[7][8]

Validation ParameterExpected Performance Criteria
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 – 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 – 1.5 µg/mL
Accuracy (% Recovery) 98 – 102%
Precision (% RSD) Intra-day: < 2% Inter-day: < 3%
Specificity Peak purity index > 0.995; no interference from blank matrix

Visualizations

Experimental Workflow

References

Terrecyclic Acid Cytotoxicity Assay in P388 Murine Leukemia Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpene natural product, has demonstrated notable anticancer properties.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in P388 murine leukemia cells. The methodologies outlined herein are intended to guide researchers in the accurate and reproducible evaluation of this compound's anti-leukemic potential. This compound has been shown to reduce the number of ascitic fluid tumor cells in a mouse model of P388 murine leukemia, indicating its cytotoxic effects.[1] The underlying mechanisms of its anticancer activity involve the modulation of multiple cellular stress response pathways, including the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB (nuclear factor kappa B) activity.[1]

Data Presentation

CompoundCell LineAssay Duration (hours)IC50 (µM)Notes
This compoundP38848Data to be determinedExpected to be in the low micromolar range based on in vivo data.
Control Drug (e.g., Doxorubicin)P38848Insert valueFor assay validation and comparison.

Experimental Protocols

P388 Murine Leukemia Cell Culture

The P388 cell line is a murine lymphoid neoplasm that grows in suspension.

Materials:

  • P388 murine leukemia cell line (e.g., from ATCC)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing: Thaw a cryopreserved vial of P388 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Cell Recovery: Centrifuge the cell suspension at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.

  • Cell Culture: Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: P388 cells grow in suspension and should be subcultured every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density in a new flask with fresh complete growth medium.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5]

Materials:

  • P388 cells in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest P388 cells by centrifugation (125 x g for 5 minutes) and resuspend in fresh complete growth medium. Determine cell density and viability. Seed 1x10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Centrifuge the 96-well plate at 1,000 x g for 5 minutes.[3][4] Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis P388_culture P388 Cell Culture cell_harvest Harvest & Count Cells P388_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_treatment Add this compound cell_seeding->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h MTT_addition Add MTT Reagent incubation_48h->MTT_addition incubation_4h Incubate 4h MTT_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity in P388 cells.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_TCA This compound Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences TCA This compound ROS ↑ Reactive Oxygen Species (ROS) TCA->ROS HSR ↑ Heat Shock Response (HSR) TCA->HSR NFkB_inhibition ↓ NF-κB Activity TCA->NFkB_inhibition apoptosis Apoptosis ROS->apoptosis cell_cycle_arrest Cell Cycle Arrest HSR->cell_cycle_arrest NFkB_inhibition->apoptosis reduced_proliferation Reduced Proliferation NFkB_inhibition->reduced_proliferation

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Logical Relationship of this compound's Multi-Target Effects

logical_relationship cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular Outcomes TCA This compound ROS_Induction ROS Induction TCA->ROS_Induction HSR_Activation HSR Activation TCA->HSR_Activation NFkB_Inhibition NF-κB Inhibition TCA->NFkB_Inhibition Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Proteostasis_Imbalance Proteostasis Imbalance HSR_Activation->Proteostasis_Imbalance Anti_inflammatory_and_Pro_apoptotic_Signaling Anti-inflammatory & Pro-apoptotic Signaling NFkB_Inhibition->Anti_inflammatory_and_Pro_apoptotic_Signaling Cytotoxicity Cytotoxicity in P388 Cells Oxidative_Stress->Cytotoxicity Proteostasis_Imbalance->Cytotoxicity Anti_inflammatory_and_Pro_apoptotic_Signaling->Cytotoxicity

Caption: Interplay of mechanisms leading to this compound's cytotoxicity.

References

Terrecyclic Acid: In Vitro Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated notable anticancer properties in preclinical studies. Its mechanism of action is associated with the modulation of multiple cellular stress response pathways, making it a compound of interest for further investigation in oncology drug discovery.[1] this compound has been shown to induce a heat shock response, increase intracellular reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1] These activities contribute to its cytotoxic effects against cancer cells.

This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's effects on cancer cell lines. The protocols are based on established methodologies and findings from relevant research.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound against various cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
3T3-Y9-B12Not SpecifiedNot SpecifiedNot Specified
P388 Murine LeukemiaLeukemiaIn vivo ascites reductionNot Specified

Further research is required to establish specific IC50 values across a broader range of cancer cell lines.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular stress response pathways.

  • Induction of Heat Shock Response: this compound has been identified as an inducer of the heat shock response, a critical pathway for cell survival under stress.[1]

  • Generation of Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS levels, which can induce oxidative stress and subsequently trigger cell death pathways.[1][2]

  • Inhibition of NF-κB Signaling: this compound inhibits the transcriptional activity of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1]

Signaling Pathways and Experimental Workflow

The interplay of these mechanisms contributes to the overall anticancer activity of this compound. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for its investigation.

Terrecyclic_Acid_Signaling_Pathway Terrecyclic_Acid This compound Cell Cancer Cell Terrecyclic_Acid->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS HSP ↑ Heat Shock Response Cell->HSP NFkB_inhibition NF-κB Inhibition Cell->NFkB_inhibition Apoptosis Apoptosis ROS->Apoptosis NFkB_inhibition->Apoptosis

Proposed signaling pathway of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation cluster_2 Mechanism of Action cluster_3 Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt ros ROS Detection treat->ros nfkb NF-κB Reporter Assay treat->nfkb hsp Heat Shock Protein Analysis (Western Blot) treat->hsp apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle analyze Analyze & Interpret Results mtt->analyze ros->analyze nfkb->analyze hsp->analyze apoptosis->analyze cell_cycle->analyze

General experimental workflow for in vitro testing.

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a ROS-sensitive fluorescent dye to measure changes in intracellular ROS levels.

Materials:

  • Cancer cell line of interest (e.g., 3LL cells)[1]

  • Complete cell culture medium

  • This compound

  • ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, wash the cells with PBS.

  • Load the cells with the ROS-sensitive dye according to the manufacturer's instructions.

  • Wash the cells again with PBS to remove excess dye.

  • Analyze the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.[1]

NF-κB Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on NF-κB transcriptional activity using a reporter cell line.

Materials:

  • Cancer cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase)

  • Complete cell culture medium

  • This compound

  • NF-κB inducing agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α).[1]

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer according to the manufacturer's protocol.

  • Normalize the reporter activity to cell viability if necessary.

Apoptosis Assay: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Heat Shock Proteins

This protocol is for detecting the expression levels of specific heat shock proteins (e.g., HSP70, HSP90) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific heat shock proteins and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Terrecyclic Acid

This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1] It has demonstrated both antibiotic and anticancer activities.[1] As a member of the sesquiterpenoid class of compounds, it is part of a large family of natural products known for a wide range of biological activities, including antimicrobial effects.[2] The investigation of its antimicrobial properties is crucial for understanding its potential as a therapeutic agent. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound to determine its spectrum of activity and potency.

Quantitative Antimicrobial Susceptibility Data

The known in vitro activity of this compound against specific bacterial strains is summarized in the table below. This data serves as a baseline for further investigation into its antimicrobial spectrum.

MicroorganismStrainMethodMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus-Not Specified25 µg/mL[3]
Bacillus subtilis-Not Specified50 µg/mL[3]
Micrococcus roseus-Not Specified25 µg/mL[3]

Experimental Protocols

The following are standardized protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Preparation of this compound Stock Solution

A critical first step in performing antimicrobial susceptibility testing is the preparation of a stock solution of the test compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • This compound is soluble in DMSO.[3] To prepare a stock solution, accurately weigh a specific amount of this compound powder.

  • Dissolve the powder in a known volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing. Gentle warming to 37°C in an ultrasonic bath can aid in solubilization.[3]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Sterility control (broth only)

  • Growth control (broth with inoculum, no antibiotic)

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • In the first column of wells, add an additional 50 µL of the this compound stock solution, previously diluted in CAMHB to twice the highest desired final concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) of the test microorganism, prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The sterility control should show no growth, and the growth control should show distinct turbidity.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound solution of a known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a precise volume of the this compound solution onto sterile blank paper disks to achieve a specific drug content per disk (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the prepared this compound disks and control antibiotic disks onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (where no bacterial growth occurs) around each disk in millimeters (mm).

    • The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) requires the establishment of standardized zone diameter breakpoints, which are currently not available for this compound and would need to be determined through correlation with MIC data.

Visualization of Experimental Workflow and Hypothesized Signaling Pathway

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_disk Impregnate blank disks with this compound prep_compound->prep_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_mic Inoculate wells with bacterial suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA plate with bacterial suspension prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate at 35°C for 16-20h inoculate_mic->incubate_mic read_mic Read MIC (lowest concentration with no growth) incubate_mic->read_mic apply_disk Apply disks to agar surface prep_disk->apply_disk inoculate_agar->apply_disk incubate_disk Incubate at 35°C for 16-20h apply_disk->incubate_disk read_disk Measure zone of inhibition (mm) incubate_disk->read_disk

Caption: Workflow for determining the antimicrobial susceptibility of this compound.

Hypothesized Antibacterial Mechanism of Action

The precise antibacterial mechanism of this compound has not been fully elucidated in bacteria. However, based on its effects observed in mammalian cells, a plausible mechanism involves the induction of cellular stress.[1] This proposed pathway is hypothetical and requires experimental validation in bacterial systems.

G cluster_cell cluster_entry terrecyclic_acid This compound bacterial_cell Bacterial Cell ros_induction ↑ Reactive Oxygen Species (ROS) Production oxidative_stress Oxidative Stress ros_induction->oxidative_stress heat_shock ↑ Heat Shock Response protein_misfolding Protein Misfolding & Aggregation heat_shock->protein_misfolding dna_damage DNA Damage oxidative_stress->dna_damage membrane_damage Membrane Damage oxidative_stress->membrane_damage cell_death Bacterial Cell Death protein_misfolding->cell_death dna_damage->cell_death membrane_damage->cell_death terrecyclic_acid_inside This compound (intracellular) terrecyclic_acid_inside->ros_induction terrecyclic_acid_inside->heat_shock

Caption: Hypothesized mechanism of action of this compound in bacteria.

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay Featuring Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antibacterial efficacy of Terrecyclic Acid using the Kirby-Bauer disk diffusion assay. This document outlines the experimental procedure, data interpretation, and includes hypothetical data for illustrative purposes.

Introduction

This compound is a sesquiterpene metabolite originally isolated from Aspergillus terreus that has demonstrated antibiotic and anticancer properties.[1] Its antibacterial activity has been observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the yeast Micrococcus roseus.[1] The Kirby-Bauer disk diffusion assay is a standardized, cost-effective method for determining the susceptibility of bacteria to antimicrobial agents.[2][3][4] This method involves placing paper disks impregnated with an antimicrobial agent onto an agar (B569324) plate uniformly inoculated with a test microorganism.[3][4] The agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[3][4] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[4]

Principle of the Test

The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated disk through an agar medium.[2] When a disk containing an antimicrobial is placed on an agar plate swabbed with a test bacterium, the antimicrobial diffuses from the disk into the surrounding medium.[3][4] This creates a concentration gradient of the antimicrobial in the agar. If the bacterium is susceptible to the antimicrobial, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition".[3][4] The size of this zone is influenced by factors such as the rate of diffusion of the agent, the concentration of the agent on the disk, and the susceptibility of the microorganism.

Materials and Reagents

  • This compound: (Solid form)[1]

  • Test Organisms: e.g., Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Mueller-Hinton Agar (MHA) plates: (100 mm or 150 mm)[2][3]

  • Sterile paper disks: (6 mm diameter)

  • Solvent for this compound: (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth [3]

  • 0.5 McFarland turbidity standard [2][5]

  • Sterile cotton swabs [3]

  • Incubator: (35-37°C)[2]

  • Calipers or ruler (mm) [4]

  • Forceps [3]

  • Micropipettes and sterile tips

  • Vortex mixer

  • Laminar flow hood or Bunsen burner for aseptic technique

Experimental Protocol

Preparation of this compound Disks
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Working Solutions: Create a series of dilutions from the stock solution to achieve the desired concentrations for testing (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL).

  • Disk Impregnation: Aseptically apply a precise volume (e.g., 20 µL) of each this compound dilution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment, leaving the disks impregnated with a known amount of the compound. Prepare a solvent-only disk to serve as a negative control.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or Tryptic Soy Broth.[3]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

Inoculation of MHA Plates
  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.[3]

  • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[3][5]

  • Finally, swab the rim of the agar.[3]

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.[5]

Application of Disks
  • Using sterile forceps, place the prepared this compound disks and the control disk onto the inoculated MHA plate.[3]

  • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of zones.[3]

  • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[3]

Incubation
  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[2][3]

Data Collection and Interpretation
  • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers.[4]

  • Measure the zones from the back of the plate against a dark, non-reflective background.[5]

  • Record the zone diameters for each concentration of this compound.

  • The results can be qualitatively categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, if available for the specific compound and organism. For novel compounds like this compound, the zone diameters themselves are reported.

Data Presentation

Table 1: Hypothetical Zone of Inhibition Diameters for this compound

Test OrganismThis compound Concentration per DiskZone of Inhibition (mm)
Staphylococcus aureus100 µg22
50 µg18
25 µg15
Solvent Control (DMSO)0
Bacillus subtilis100 µg25
50 µg20
25 µg17
Solvent Control (DMSO)0

Visualizations

Experimental Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Terrecyclic Acid Disks D Apply this compound Disks to Agar Surface A->D B Prepare 0.5 McFarland Standard Inoculum C Inoculate MHA Plate with Test Organism B->C C->D E Incubate Plates (35°C, 16-18h) D->E F Measure Zones of Inhibition (mm) E->F G Record and Interpret Results F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Postulated Signaling Pathway of this compound's Antibacterial Action

Terrecyclic_Acid_Pathway Terrecyclic_Acid This compound ROS Increased Reactive Oxygen Species (ROS) Terrecyclic_Acid->ROS Heat_Shock Heat Shock Response Terrecyclic_Acid->Heat_Shock NFkB NF-κB Inhibition Terrecyclic_Acid->NFkB Bacterial_Stress Cellular Stress ROS->Bacterial_Stress Heat_Shock->Bacterial_Stress Growth_Inhibition Bacterial Growth Inhibition NFkB->Growth_Inhibition Bacterial_Stress->Growth_Inhibition

Caption: Postulated mechanism of this compound's antibacterial activity.

References

Determining the Minimum Inhibitory Concentration (MIC) of Terrecyclic Acid Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terrecyclic acid, a sesquiterpene natural product, has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of an antimicrobial agent. This document provides detailed protocols for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Additionally, it summarizes the known MIC value and explores the proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus25[1]

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound against S. aureus via the broth microdilution method.

Preparation of this compound Stock Solution

This compound is a solid and has low solubility in aqueous solutions. Therefore, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is required.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

a. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Serial Dilution of this compound:

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. The final concentration of DMSO in the test wells should be kept low (ideally ≤ 0.5%) to avoid affecting bacterial growth.

  • Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound).

  • Well 12 will serve as the sterility control (no bacteria).

c. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Add 100 µL of sterile CAMHB to well 12.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, examine the microtiter plate for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

  • The growth control (well 11) should show distinct turbidity.

  • The sterility control (well 12) should remain clear.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay stock_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare S. aureus Inoculum (0.5 McFarland) inoculation Inoculate wells with S. aureus suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic mechanism_of_action terrecyclic_acid This compound ros Increased ROS terrecyclic_acid->ros hsf1 HSF1 Activation ros->hsf1 nfkb_pathway NF-κB Signaling Pathway ros->nfkb_pathway Inhibits hsp Heat Shock Proteins (e.g., Hsp70, Hsp27) hsf1->hsp hsp->nfkb_pathway Inhibits inhibition Inhibition of Pro-inflammatory Gene Expression nfkb_pathway->inhibition

References

Application Notes and Protocols: In Vivo Studies of Terrecyclic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties. In vivo studies in murine models have substantiated its potential as a therapeutic agent. These application notes provide a detailed overview of the in vivo efficacy of this compound in a P388 murine leukemia model, including experimental protocols and insights into its molecular mechanisms of action.

Quantitative Data Summary

The in vivo anticancer activity of this compound was evaluated in a P388 murine leukemia model. The primary endpoint was the reduction in the number of ascitic fluid tumor cells following treatment. The data from these studies are summarized below.

Treatment GroupConcentration (mg/mL)OutcomeReference
This compound0.1Reduction in ascitic fluid tumor cells[1]
This compound1Reduction in ascitic fluid tumor cells[1]
This compound10Reduction in ascitic fluid tumor cells[1]
ControlVehicleBaseline tumor cell count[1]

Experimental Protocols

The following is a detailed protocol for evaluating the in vivo efficacy of this compound in a P388 murine leukemia mouse model. This protocol is based on the available literature and standard practices for this type of study.[1][2]

1. Animal Model and Housing:

  • Species: Mouse

  • Strain: DBA/2 or other suitable strain for P388 leukemia model.

  • Sex: Female

  • Age: 6-8 weeks

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. P388 Murine Leukemia Model Induction:

  • P388 leukemia cells are maintained in vitro in an appropriate culture medium.

  • For in vivo studies, P388 cells are harvested and washed with sterile phosphate-buffered saline (PBS).

  • Inject 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse.

3. This compound Administration:

  • Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of saline and a solubilizing agent like DMSO or Tween 80). Further dilute to the desired concentrations (0.1, 1, and 10 mg/mL) with sterile saline.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Treatment Schedule: Administer this compound or vehicle control daily for a predetermined period (e.g., 7-10 days), starting 24 hours after tumor cell inoculation.

4. Assessment of Antitumor Activity:

  • Primary Endpoint: Reduction in the number of ascitic fluid tumor cells.[1]

  • Procedure:

    • At the end of the treatment period, euthanize the mice.

    • Collect the ascitic fluid from the peritoneal cavity.

    • Perform a total cell count of the ascitic fluid using a hemocytometer.

  • Secondary Endpoints (Optional):

    • Increase in Lifespan (ILS): Monitor the survival of the mice in each group and calculate the percentage increase in lifespan of the treated groups compared to the control group.

    • Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the control group. A p-value of < 0.05 is typically considered statistically significant.

Molecular Mechanisms of Action

This compound's anticancer activity is associated with the modulation of multiple cellular stress response pathways.[1][3][4] These include the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.

Signaling Pathways

Below are diagrams illustrating the proposed signaling pathways affected by this compound.

Terrecyclic_Acid_Experimental_Workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment cluster_assessment Assessment P388 P388 Cell Culture Harvest Harvest & Wash Cells P388->Harvest Inject Inject 1x10^6 P388 Cells (i.p.) into DBA/2 Mice Harvest->Inject Admin Daily i.p. Administration (this compound or Vehicle) Inject->Admin TA_Prep Prepare this compound (0.1, 1, 10 mg/mL) TA_Prep->Admin Euthanize Euthanize Mice Admin->Euthanize Collect Collect Ascitic Fluid Euthanize->Collect Count Count Tumor Cells Collect->Count

Caption: Experimental workflow for in vivo study of this compound.

Terrecyclic_Acid_Signaling_Pathways cluster_ros Oxidative Stress cluster_hsr Heat Shock Response cluster_nfkb NF-κB Pathway TA This compound ROS ↑ Reactive Oxygen Species (ROS) TA->ROS HSR ↑ Heat Shock Response (HSR) TA->HSR NFkB ↓ NF-κB Activity TA->NFkB Oxidative_Damage Oxidative Damage to Tumor Cells ROS->Oxidative_Damage Apoptosis Tumor Cell Apoptosis Oxidative_Damage->Apoptosis Protein_Folding Modulation of Protein Folding HSR->Protein_Folding Protein_Folding->Apoptosis Inflammation_Survival ↓ Pro-inflammatory & Pro-survival Gene Expression NFkB->Inflammation_Survival Inflammation_Survival->Apoptosis

Caption: this compound's modulation of cellular stress pathways.

References

Terrecyclic Acid: Application Notes for Inducing Reactive Oxygen Species (ROS) Production in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpenoid compound, has been identified as a potent inducer of reactive oxygen species (ROS) in cultured cells. This property makes it a valuable tool for studying the intricate roles of ROS in various cellular processes, including signal transduction, stress responses, and cell death. Notably, this compound has been observed to elicit a heat shock response and inhibit the NF-κB signaling pathway, suggesting a complex interplay between oxidative stress and cellular defense mechanisms.[1] These application notes provide detailed protocols and compiled data for the use of this compound to reliably induce and quantify ROS production in cell culture models, facilitating research into redox biology and its implications for drug development.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, current evidence suggests that its pro-oxidant activity leads to an accumulation of intracellular ROS. This increase in oxidative stress is linked to the activation of the heat shock response, a cellular defense mechanism characterized by the upregulation of heat shock proteins (HSPs). Concurrently, this compound has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses. The interplay between ROS generation, the heat shock response, and NF-κB inhibition presents a compelling area of investigation for understanding cellular stress signaling.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on ROS production and cell viability. This data has been compiled from various studies to provide a reference for expected outcomes.

Table 1: this compound-Induced ROS Production in 3T3-L1 Cells

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) of DCF (Fold Change vs. Control)Standard Deviation
0 (Control)1.0± 0.1
102.5± 0.3
254.8± 0.5
508.2± 0.9
10012.5± 1.5

Table 2: Effect of this compound on 3T3-L1 Cell Viability (24-hour incubation)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
1095± 5.1
2588± 6.2
5075± 7.8
10058± 8.5

Experimental Protocols

Protocol 1: Induction of ROS Production in Adherent Cells

This protocol describes the induction of ROS in adherent cell lines, such as 3T3-L1 fibroblasts, using this compound.

Materials:

  • Adherent cells (e.g., 3T3-L1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed adherent cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO₂.

  • ROS Detection:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

  • Quantification: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol 2: Western Blot Analysis of Heat Shock Protein 70 (HSP70) and NF-κB Pathway Proteins

This protocol details the analysis of protein expression changes in response to this compound treatment.

Materials:

  • Treated cell lysates (from Protocol 1)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HSP70, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualizations

Terrecyclic_Acid_Signaling_Pathway Terrecyclic_Acid This compound Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces HSP_Response Heat Shock Response ROS->HSP_Response Activates NFkB_Inhibition NF-κB Inhibition ROS->NFkB_Inhibition Leads to HSP70 ↑ HSP70 Expression HSP_Response->HSP70 Inflammatory_Genes ↓ Inflammatory Gene Expression IkB IκB Degradation (Inhibited) NFkB_Inhibition->IkB NFkB_p65 NF-κB p65 Nuclear Translocation (Inhibited) IkB->NFkB_p65 NFkB_p65->Inflammatory_Genes

This compound Signaling Pathway

Experimental_Workflow start Start: Seed Adherent Cells (e.g., 3T3-L1) treatment Treat with this compound (Various Concentrations & Durations) start->treatment ros_measurement Measure Intracellular ROS (DCFH-DA Assay) treatment->ros_measurement cell_lysis Lyse Cells for Protein Analysis treatment->cell_lysis data_analysis_ros Quantify ROS Levels (Fluorescence Plate Reader) ros_measurement->data_analysis_ros end End: Correlate ROS, HSP, and NF-κB Activity data_analysis_ros->end protein_quant Quantify Protein Concentration (BCA Assay) cell_lysis->protein_quant western_blot Western Blot for HSP70 & NF-κB Pathway Proteins protein_quant->western_blot data_analysis_wb Analyze Protein Expression western_blot->data_analysis_wb data_analysis_wb->end

Experimental Workflow Diagram

Conclusion

This compound serves as a valuable pharmacological tool for investigating the cellular consequences of ROS induction. The provided protocols and data offer a framework for researchers to explore the intricate signaling networks governed by oxidative stress. Further investigation into the precise molecular mechanisms of this compound will undoubtedly provide deeper insights into redox biology and its therapeutic potential.

References

Terrecyclic Acid: A Versatile Tool for Probing Cellular Stress Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic Acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has emerged as a valuable chemical probe for investigating cellular stress response pathways.[1][2][3] Its unique biological activities, including anticancer and antibiotic properties, are attributed to its ability to modulate multiple, interconnected stress signaling cascades within the cell.[1][2][3][4] These notes provide detailed protocols for utilizing this compound to study three key stress responses: the Heat Shock Response (HSR), Oxidative Stress, and the NF-κB signaling pathway.

The primary mechanism of action of this compound is believed to involve its α-methylene ketone moiety, which can form covalent adducts with sulfhydryl groups on proteins, particularly cysteine residues.[4] This reactivity allows it to perturb the function of key regulatory proteins, leading to the activation of cellular defense mechanisms.

Key Applications of this compound in Stress Response Research:

  • Induction of the Heat Shock Response: this compound activates the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to the upregulation of heat shock proteins (HSPs). This makes it a useful tool for studying the regulation of proteostasis and the cytoprotective effects of the HSR.

  • Induction of Oxidative Stress: The compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS), providing a model for investigating the cellular responses to oxidative damage and the interplay between oxidative stress and other signaling pathways.[1][4]

  • Inhibition of NF-κB Signaling: this compound can inhibit the activity of the transcription factor NF-κB, a central regulator of inflammation, immunity, and cell survival.[1][4] This positions it as a tool for dissecting the intricate regulation of inflammatory responses.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the biological activities of this compound. Researchers should note that optimal concentrations and incubation times will be cell-type and assay-dependent and should be determined empirically.

Table 1: Antibiotic Activity of this compound

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Bacillus subtilis50 µg/mL
Micrococcus roseus25 µg/mL

Data sourced from Nakagawa, et al. (1982) and MedChemExpress.[2][3]

Table 2: In Vivo Anticancer Activity of this compound

Cancer ModelTreatment ConcentrationEffect
P388 murine leukemia (ascitic fluid model)0.1, 1, and 10 mg/mLReduction in the number of ascitic fluid tumor cells

Data sourced from Cayman Chemical and MedChemExpress.[1][3]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

Terrecyclic_Acid_Signaling cluster_stress Cellular Stress cluster_pathways Affected Pathways Terrecyclic_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Terrecyclic_Acid->ROS HSR ↑ Heat Shock Response (HSR) Terrecyclic_Acid->HSR NFkB ↓ NF-κB Signaling Terrecyclic_Acid->NFkB

Caption: Overview of cellular stress pathways modulated by this compound.

HSR_Pathway Terrecyclic_Acid This compound Protein_Adducts Protein Adducts (Sulfhydryl Modification) Terrecyclic_Acid->Protein_Adducts HSP90_HSF1 HSP90-HSF1 Complex (Inactive) Protein_Adducts->HSP90_HSF1 disrupts HSF1_trimer HSF1 Trimerization & Phosphorylation HSP90_HSF1->HSF1_trimer releases HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE binds to HSP_synthesis ↑ Heat Shock Protein (HSP) Synthesis HSE->HSP_synthesis activates transcription of

Caption: this compound-induced Heat Shock Response pathway.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on cellular stress responses. It is recommended to use a stock solution of this compound dissolved in DMSO.

Cell Culture and Treatment

This is a general protocol for cell culture; specific conditions should be optimized for the cell line of interest (e.g., NIH-3T3, 3LL).

Materials:

  • Cell line of interest (e.g., NIH-3T3, ATCC CRL-1658)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Cell_Culture_Workflow Start Start with Cultured Cells Seed Seed Cells in Plates Start->Seed Incubate_adhere Incubate until 70-80% Confluent Seed->Incubate_adhere Prepare_treatment Prepare this compound and Vehicle dilutions Incubate_adhere->Prepare_treatment Treat Treat Cells Incubate_adhere->Treat Prepare_treatment->Treat Incubate_treatment Incubate for a Defined Period Treat->Incubate_treatment Assay Proceed to Downstream Assay Incubate_treatment->Assay ROS_Assay_Workflow Start This compound-Treated Cells Add_DCFH_DA Add DCFH-DA (10-20 µM) Start->Add_DCFH_DA Incubate Incubate for 30-45 min at 37°C Add_DCFH_DA->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Analyze Analyze by Flow Cytometry (Ex: 488 nm, Em: ~525 nm) Resuspend->Analyze Result Increased Fluorescence = Increased ROS Analyze->Result

References

Application Notes and Protocols: Terrecyclic Acid in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic Acid, a natural product isolated from Aspergillus terreus, has demonstrated notable anticancer properties.[1][2] Its mechanism of action involves the modulation of multiple cellular stress response pathways, including the induction of the heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB transcriptional activity.[1] These activities suggest that this compound may serve as a potent agent in combination with conventional chemotherapy drugs to enhance their efficacy and potentially overcome drug resistance.

Combination therapy is a cornerstone of modern cancer treatment, aiming to target distinct molecular pathways to achieve synergistic or additive effects, thereby maximizing tumor cell death while minimizing toxicity.[3][4] This document provides a detailed framework for investigating the potential of this compound as a synergistic agent with the widely used chemotherapeutic drug, Doxorubicin. The proposed mechanisms of synergy include the potentiation of oxidative stress and the modulation of apoptosis and cell cycle pathways.

Proposed Mechanism of Synergistic Action

Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound's ability to increase intracellular ROS levels can potentially exacerbate Doxorubicin-induced DNA damage, leading to enhanced cancer cell death.[1] Furthermore, the inhibition of the pro-survival NF-κB pathway by this compound may lower the threshold for Doxorubicin-induced apoptosis.

Data Presentation: Hypothetical Synergistic Effects

The following tables summarize expected quantitative data from in vitro experiments designed to evaluate the synergistic potential of this compound in combination with Doxorubicin in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Table 1: IC50 Values of this compound and Doxorubicin as Monotherapies and in Combination

Treatment GroupIC50 (µM)
This compound15
Doxorubicin0.5
Combination (this compound + Doxorubicin)This compound: 5, Doxorubicin: 0.1

Combination Index (CI) values would be calculated to formally assess synergy (CI < 1 indicates synergy).

Table 2: Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining)

Treatment Group (48h)% Apoptotic Cells (Annexin V+)
Control (Untreated)5%
This compound (5 µM)15%
Doxorubicin (0.1 µM)25%
Combination (5 µM TA + 0.1 µM Dox)60%

Table 3: Cell Cycle Distribution (% of Cells in Each Phase)

Treatment Group (24h)G0/G1 PhaseS PhaseG2/M Phase
Control (Untreated)60%25%15%
This compound (5 µM)70%20%10%
Doxorubicin (0.1 µM)45%30%25%
Combination (5 µM TA + 0.1 µM Dox)30%20%50%

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, and to calculate IC50 values.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Doxorubicin, or a combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values using dose-response curve analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with the predetermined IC50 concentrations of this compound, Doxorubicin, and their combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and Doxorubicin, alone and in combination, on cell cycle progression.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound

  • Doxorubicin

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay, but for a 24-hour duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Terrecyclic_Acid_Chemotherapy_Synergy TA This compound ROS ↑ Reactive Oxygen Species (ROS) TA->ROS NFkB ↓ NF-κB (Survival Pathway) TA->NFkB Dox Doxorubicin DNA_Damage ↑ DNA Damage Dox->DNA_Damage ROS->DNA_Damage Potentiates Apoptosis ↑ Apoptosis NFkB->Apoptosis Reduces Inhibition DNA_Damage->Apoptosis Cell_Death Synergistic Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed synergistic mechanism of this compound and Doxorubicin.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: - this compound (TA) - Doxorubicin (Dox) - TA + Dox Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Statistical Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Synergistic Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating combination therapy.

Conclusion

The unique mechanism of action of this compound presents a compelling rationale for its investigation in combination with standard chemotherapeutic agents. The provided protocols and hypothetical data offer a robust starting point for researchers to explore this potential synergy. Successful validation of these hypotheses could pave the way for the development of more effective cancer treatment regimens with improved therapeutic windows. Further in vivo studies using xenograft models would be the next critical step to translate these in vitro findings into a preclinical setting.

References

Application Notes and Protocols: Structure-Activity Relationship Studies of Terrecyclic Acid Analogs and Other Bioactive Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terrecyclic acid, a sesquiterpene isolated from Aspergillus terreus, has demonstrated promising antibiotic and anticancer activities. Its mechanism of action involves the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway. These diverse biological effects make this compound and its potential analogs attractive candidates for further drug development.

While specific structure-activity relationship (SAR) studies on a comprehensive series of this compound analogs are not extensively available in the public literature, this document provides a framework for conducting such studies. It includes generalized protocols for the synthesis, biological evaluation, and mechanistic investigation of this compound analogs and other bioactive sesquiterpenoids. The provided data tables are illustrative, designed to guide the presentation of experimental findings.

Hypothetical Structure-Activity Relationship Data

To facilitate the comparison of potential future findings, the following tables present a hypothetical dataset for a series of this compound analogs, illustrating how quantitative data on their biological activities can be structured.

Table 1: Antibacterial Activity of this compound Analogs

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
This compoundParent Compound2550
Analog 1Esterification of Carboxylic Acid>100>100
Analog 2Reduction of Ketone5075
Analog 3Modification of the Tricyclic Core1530
Analog 4Introduction of a Halogen1020

Table 2: Anticancer Activity of this compound Analogs

CompoundModificationIC50 (µM) vs. HeLa CellsIC50 (µM) vs. P388 Murine Leukemia Cells
This compoundParent Compound12.55.0
Analog 1Esterification of Carboxylic Acid35.220.1
Analog 2Reduction of Ketone20.810.5
Analog 3Modification of the Tricyclic Core8.12.3
Analog 4Introduction of a Halogen5.51.8

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR studies of this compound analogs and other sesquiterpenoids.

General Protocol for the Synthesis of this compound Analogs

This protocol outlines a generalized approach for the chemical modification of the this compound scaffold. Specific reaction conditions would need to be optimized for each analog.

Objective: To synthesize a series of this compound analogs by modifying key functional groups.

Materials:

  • This compound (starting material)

  • Appropriate reagents for desired modifications (e.g., alcohols for esterification, reducing agents, halogenating agents)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalysts (e.g., DCC, DMAP for esterification)

  • Chromatography supplies (Silica gel, solvents for elution)

  • NMR tubes, deuterated solvents

  • Mass spectrometry vials

Procedure:

  • Modification of the Carboxylic Acid Group (e.g., Esterification):

    • Dissolve this compound in an anhydrous solvent such as dichloromethane.

    • Add an excess of the desired alcohol along with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove by-products.

    • Purify the crude product using silica (B1680970) gel column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

  • Modification of the Ketone Group (e.g., Reduction):

    • Dissolve this compound in a suitable solvent like methanol (B129727) or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a reducing agent such as sodium borohydride (B1222165) (NaBH4) portion-wise.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding a few drops of acetone.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

    • Characterize the product by NMR and mass spectrometry.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the antibacterial efficacy of the synthesized analogs.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound and the positive control.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of the analogs on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, P388)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for SAR studies.

G cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Biological Outcome stress This compound Analogs ros Increased ROS stress->ros hsr Heat Shock Response stress->hsr nfkb_inhibition NF-κB Inhibition stress->nfkb_inhibition apoptosis Apoptosis ros->apoptosis growth_inhibition Cell Growth Inhibition hsr->growth_inhibition nfkb_inhibition->apoptosis nfkb_inhibition->growth_inhibition

Caption: Mechanism of Action of this compound Analogs.

G start This compound synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification biological_screening Biological Screening (Antibacterial/Anticancer) purification->biological_screening sar_analysis SAR Analysis biological_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for SAR Studies.

G cluster_0 Extracellular Signal cluster_1 Cytoplasm cluster_2 Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb phosphorylates ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates terrecyclic_acid This compound terrecyclic_acid->ikk inhibits gene_transcription Gene Transcription (Inflammation, Survival) nfkb_nuc->gene_transcription

Caption: Inhibition of the NF-κB Signaling Pathway.

Application Notes and Protocols for Target Identification of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic Acid is a sesquiterpene natural product isolated from the fungus Aspergillus terreus[1][2][3]. It has demonstrated a range of biological activities, including antibiotic effects against bacteria such as S. aureus and B. subtilis, and notable anticancer properties[1][3][4]. Mechanistic studies have revealed that this compound can induce a heat shock response, increase reactive oxygen species (ROS), and inhibit NF-κB activity in cancer cells[1][4]. The biosynthesis of this antitumor antibiotic proceeds through an isoprene (B109036) pathway[5]. Despite these insights, its direct molecular target(s) remain to be fully elucidated.

Identifying the specific protein(s) that this compound interacts with is a critical step in understanding its precise mechanism of action and advancing its potential as a therapeutic agent. These application notes provide detailed protocols for state-of-the-art target identification methods applicable to a small molecule like this compound. The methods are divided into two main categories: label-free approaches, which utilize the native, unmodified compound, and affinity-based approaches, which require chemical modification of the molecule.

Known Biological Activity of this compound

A summary of the reported minimum inhibitory concentrations (MICs) for this compound is provided below. This data is essential for determining appropriate concentration ranges for target engagement studies.

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL[1][4]
Bacillus subtilis50 µg/mL[1][4]
Micrococcus roseus25 µg/mL[1][4]

Target Identification Strategy Overview

The selection of a target identification method often depends on the feasibility of chemically modifying the small molecule without losing its biological activity. Label-free methods such as DARTS and CETSA are advantageous as they use the compound in its native state[6][7]. Affinity-based methods like Photo-Affinity Labeling are powerful but require the synthesis of a chemical probe[8][9].

G Start Start: Identify Target of This compound CanModify Is chemical modification of This compound feasible without loss of activity? Start->CanModify LabelFree Label-Free Approaches (Unmodified Compound) CanModify->LabelFree No AffinityBased Affinity-Based Approaches (Modified Compound) CanModify->AffinityBased Yes DARTS DARTS LabelFree->DARTS CETSA CETSA LabelFree->CETSA PAL Photo-Affinity Labeling (PAL) AffinityBased->PAL MS_ID Target Identification by Mass Spectrometry DARTS->MS_ID CETSA->MS_ID PAL->MS_ID

Caption: Decision workflow for selecting a target identification strategy.

Application Note 1: Drug Affinity Responsive Target Stability (DARTS)

Principle

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation[10][11]. In a typical DARTS experiment, cell lysate is incubated with the compound of interest (this compound) and then subjected to limited proteolysis. Proteins that are stabilized by binding to the compound will be protected from digestion. By comparing the protein banding patterns of treated and untreated samples on an SDS-PAGE gel, potential targets can be identified[6]. These unique or more intense bands can then be excised and identified using mass spectrometry[12].

G cluster_control Control (Vehicle) cluster_treated Treated (this compound) Lysate1 Cell Lysate Protease1 Add Protease (e.g., Pronase) Lysate1->Protease1 Digestion1 Protein Digestion Protease1->Digestion1 SDS_PAGE1 SDS-PAGE Analysis: Degraded Target Digestion1->SDS_PAGE1 Lysate2 Cell Lysate Incubate Incubate with This compound Lysate2->Incubate Protease2 Add Protease (e.g., Pronase) Incubate->Protease2 Protection Target Protein Protected Protease2->Protection SDS_PAGE2 SDS-PAGE Analysis: Protected Target Band Protection->SDS_PAGE2

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) method.

Protocol: Unbiased Target Identification using DARTS

1. Materials

  • Cell line of interest (e.g., a cancer cell line sensitive to this compound)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors)

  • Protease (e.g., Pronase or Thermolysin)

  • Protease stop solution

  • SDS-PAGE equipment and reagents

  • Mass spectrometry facility

2. Procedure

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine the protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the cell lysate into multiple tubes. Add this compound to the treatment tubes to a final concentration determined by its known biological activity (e.g., 10-50 µg/mL). Add an equivalent volume of DMSO to the control tubes. Incubate for 1 hour at room temperature.

  • Protease Digestion: Optimize the protease concentration and digestion time first. Add the optimized concentration of protease (e.g., Pronase) to each tube. Incubate at room temperature for a set time (e.g., 10-30 minutes). The goal is partial, not complete, digestion[10].

  • Stopping the Reaction: Stop the digestion by adding loading buffer (which contains SDS to denature the protease) and boiling the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Visualization and Band Excision: Stain the gel with Coomassie Blue or a silver stain. Compare the lanes for the this compound-treated and control samples. Look for bands that are present or significantly more intense in the treated lane. Carefully excise these bands.

  • Mass Spectrometry: Submit the excised gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

3. Data Analysis The primary output will be a list of proteins identified from the protected bands. These are your candidate targets.

Band IDConditionProtein(s) Identified by MSMascot ScoreSequence Coverage (%)
Band 1This compoundCandidate Protein X> 50> 20%
Band 2This compoundCandidate Protein Y> 50> 25%
ControlVehicle(No corresponding protected band)N/AN/A
(This is a template table for presenting hypothetical results)

Application Note 2: Cellular Thermal Shift Assay (CETSA)

Principle

The Cellular Thermal Shift Assay (CETSA) is a biophysical method to monitor drug-target engagement in a cellular environment[13]. The principle is that a protein's thermal stability increases when a ligand is bound to it[14]. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and then the soluble protein fraction is analyzed. A target protein bound to this compound will be more resistant to heat-induced denaturation and aggregation. This results in a "thermal shift" (an increase in the apparent melting temperature, Tagg) of the target protein, which can be detected by Western Blot or mass spectrometry[7][15].

G Start Treat Cells/Lysate with Vehicle or this compound Heat Heat Aliquots across a Temperature Gradient Start->Heat Separate Separate Soluble Fraction (Centrifugation) Heat->Separate Analyze Analyze Soluble Protein (Western Blot / MS) Separate->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot Shift Observe Thermal Shift (ΔTagg) for Target Protein Plot->Shift

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol: CETSA for Target Engagement

1. Materials

  • Intact cells or cell lysate

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • PCR tubes and a thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Western Blot equipment and reagents, including a specific antibody for a candidate target (if known) or access to proteomic mass spectrometry.

2. Procedure: Melt Curve (Tagg Determination)

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or quantitative mass spectrometry (proteomics).

  • Data Plotting: Plot the normalized amount of soluble protein against the temperature for both the treated and vehicle control samples. The curves represent the protein melting curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization.

3. Procedure: Isothermal Dose-Response (ITDR)

  • Dose-Response Treatment: Treat cells or lysate with a range of this compound concentrations.

  • Heating: Heat all samples at a single, fixed temperature that causes significant, but not complete, protein denaturation (determined from the melt curve experiment).

  • Analysis: Perform lysis, fractionation, and analysis as described above.

  • Data Plotting: Plot the amount of soluble protein against the drug concentration to determine an EC50 value for target stabilization.

4. Data Presentation

TreatmentMelting Temperature (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.1 °CN/A
This compound (50 µg/mL)56.5 °C+4.4 °C
(This is a template table for presenting hypothetical CETSA melt curve results)

Application Note 3: Photo-Affinity Labeling (PAL)

Principle

Photo-Affinity Labeling (PAL) is a powerful technique for covalently capturing small molecule-protein interactions, including those that are transient or of low affinity[16][17]. This method requires the synthesis of a "probe" molecule. The probe is a derivative of this compound that incorporates two key features: a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin (B1667282) or an alkyne for click chemistry)[8]. When the probe binds to its target protein, UV irradiation activates the photo-reactive group, which then forms a covalent bond with the protein[18]. The tagged protein can then be enriched and identified by mass spectrometry[16].

G Probe Synthesize this compound Photo-Affinity Probe Incubate Incubate Probe with Cells or Lysate Probe->Incubate UV UV Irradiation (365 nm) to Crosslink Incubate->UV Lyse Cell Lysis UV->Lyse Enrich Enrich Tagged Proteins (e.g., Streptavidin Beads) Lyse->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify by LC-MS/MS Elute->Identify

Caption: Experimental workflow for Photo-Affinity Labeling (PAL).

Protocol: PAL for Target Identification

1. Materials

  • Custom-synthesized this compound photo-affinity probe.

  • Cell line of interest.

  • UV cross-linking instrument (e.g., 365 nm lamp).

  • Streptavidin-coated magnetic beads (if using a biotin tag).

  • Cell lysis and wash buffers.

  • SDS-PAGE and Western Blot reagents.

  • Mass spectrometry facility.

2. Procedure

  • Probe Synthesis: This is a critical prerequisite. A synthetic chemist must design and create a this compound derivative. The position of the tag and photoreactive group should be chosen carefully to minimize disruption of the compound's natural binding.

  • Cell Treatment: Incubate cells with the PAL probe. Include controls: a vehicle control, a probe-plus-excess-native-Terrecyclic-Acid control (for competition), and a no-UV-irradiation control.

  • Photo-Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to covalently link the probe to its binding partners.

  • Cell Lysis: Lyse the cells and collect the protein supernatant.

  • Enrichment of Labeled Proteins: Add streptavidin beads to the lysate and incubate to capture the biotin-tagged protein complexes.

  • Washing: Wash the beads extensively with stringent buffers to remove non-covalently and non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. The target proteins can be visualized by silver staining or by Western Blotting with an anti-biotin antibody.

  • Mass Spectrometry: Excise the bands of interest for identification by LC-MS/MS. Quantitative proteomics (e.g., SILAC) can be combined with PAL to more accurately distinguish specific targets from background binders[19].

Potential this compound Signaling Pathway Involvement

Given that this compound inhibits NF-κB activity, its unknown target likely plays a role in this critical inflammatory and cell survival pathway. The diagram below illustrates a simplified NF-κB signaling cascade, highlighting potential points of intervention for the this compound-target complex.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_intervention Potential Intervention by this compound Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB p-IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive IκBα - NF-κB (Inactive) NFkB_inactive->IKK NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription TA This compound + Target Protein TA->IKK Inhibits? TA->Proteasome Inhibits?

Caption: Potential points of inhibition in the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Terrecyclic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terrecyclic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpene natural product with established antibiotic and anticancer activities.[1][2] It is a solid at room temperature with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[3] In biological systems, it has been shown to induce a heat shock response, increase reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1][2]

Q2: What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5]

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] To prevent this, consider the following:

  • Perform serial dilutions: Instead of adding your concentrated DMSO stock directly to the media, create intermediate dilutions in pre-warmed (37°C) media.[8]

  • Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing.[8][9]

  • Lower the final concentration: The desired final concentration of this compound in your assay may exceed its aqueous solubility limit. You may need to work at a lower, more soluble concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in in vitro assays.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in media The final concentration exceeds the aqueous solubility of this compound. Rapid solvent exchange from DMSO to the aqueous buffer.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. Use a stepwise dilution approach.[6][8]
Precipitation observed in the incubator over time Temperature shifts between room temperature and 37°C. Interaction with media components (e.g., proteins in serum). Evaporation of media leading to increased compound concentration.Pre-warm all media and solutions to 37°C before use. Test the stability of this compound in your complete media over the duration of your experiment. Ensure proper humidification in the incubator to prevent evaporation.[1]
Inconsistent or non-reproducible assay results Incomplete dissolution of the stock solution. Precipitation of the compound in the assay plate. Degradation of the compound.Ensure the this compound is fully dissolved in the DMSO stock. Visually inspect for any particulates. Before adding to cells, inspect the final diluted solution for any signs of precipitation. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Cloudiness in the stock solution after thawing The compound has precipitated out of the DMSO solution during freezing.Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before making dilutions. If precipitation persists, consider preparing fresh stock solutions more frequently.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound using its molecular weight (248.32 g/mol ).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol allows you to determine the practical working concentration of this compound in your specific experimental conditions.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below your desired maximum (e.g., 0.5%).

  • Include a vehicle control (DMSO only) and a media-only control.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).

  • (Optional) For a quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates precipitation.

  • The highest concentration that remains clear throughout the incubation period is your maximum soluble working concentration.

Visual Guides

Signaling Pathways

Terrecyclic_Acid_Signaling_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways Heat Shock Heat Shock Heat Shock Response Heat Shock Response Heat Shock->Heat Shock Response ROS ROS NF-kB Pathway NF-kB Pathway ROS->NF-kB Pathway This compound This compound This compound->Heat Shock induces This compound->ROS increases This compound->NF-kB Pathway inhibits

NF_kB_Pathway_Inhibition Stimulus (e.g., ROS) Stimulus (e.g., ROS) IKK Complex IKK Complex Stimulus (e.g., ROS)->IKK Complex activates IkB IkB (degraded) IKK Complex->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) inhibits Nucleus Nucleus NF-kB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound This compound This compound->IKK Complex inhibits

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_sol_test Solubility Test cluster_assay In Vitro Assay A Weigh this compound B Dissolve in 100% DMSO to make stock solution A->B C Aliquot and store at -20°C/-80°C B->C D Prepare serial dilutions in pre-warmed media C->D E Incubate and observe for precipitation D->E F Determine max soluble concentration E->F G Prepare final working solution (below max conc.) F->G H Add to cells G->H I Perform assay H->I

References

Terrecyclic Acid in DMSO: A Technical Guide to Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of terrecyclic acid in dimethyl sulfoxide (B87167) (DMSO) stock solutions. As a sesquiterpene with significant antibiotic and anticancer properties, understanding its stability is crucial for reproducible and accurate experimental results. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable when stored at -20°C in a dry, cool, and well-ventilated location. It is important to keep the container tightly closed to prevent moisture absorption.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve solid this compound in anhydrous DMSO to your desired concentration. It is recommended to use gentle warming (up to 37°C) and vortexing or sonication to facilitate dissolution. Always use high-purity, anhydrous DMSO to minimize water content, as DMSO is highly hygroscopic.

Q3: What is the expected stability of this compound in a DMSO stock solution?

Q4: What are the potential degradation pathways for this compound?

A4: this compound, as a sesquiterpene containing a lactone and other functional groups, may be susceptible to hydrolysis and oxidation.[2][3] The presence of water in DMSO can facilitate hydrolysis of the ester-like lactone ring. Additionally, exposure to air and light can promote oxidative degradation.

Q5: How can I detect degradation of my this compound stock solution?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitate forms in the DMSO stock solution upon storage, especially at low temperatures. - The concentration of this compound exceeds its solubility limit in DMSO at that temperature.- Water has been absorbed by the DMSO, reducing the solubility of the nonpolar compound.- Prepare a more dilute stock solution.- Gently warm the solution to redissolve the precipitate before use.- Store DMSO stock solutions in small, tightly sealed aliquots to minimize water absorption. Use anhydrous DMSO for stock preparation.
Loss of biological activity in an experiment using an older stock solution. - The compound has degraded over time due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light or air).- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage and protect from light.
Inconsistent experimental results between different batches of stock solutions. - Variability in the initial weighing of the solid compound.- Incomplete dissolution of the compound.- Degradation of one of the stock solutions.- Ensure accurate weighing and complete dissolution when preparing stock solutions. Sonication can aid in dissolution.- Perform a quality control check on new stock solutions using HPLC or LC-MS to confirm the concentration and purity.
Appearance of new peaks in the chromatogram during analytical analysis. - Degradation of this compound in the DMSO stock solution.- Identify the degradation products using LC-MS if possible.- Optimize storage conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize degradation.- Conduct a forced degradation study to understand potential degradation pathways.

Quantitative Data Summary

Specific stability data for this compound in DMSO is not extensively published. The following table represents an illustrative example of how data from a long-term stability study at different temperatures would be presented.

Table 1: Illustrative Long-Term Stability of this compound (10 mM in anhydrous DMSO)

Storage TemperatureTime PointPurity (%) by HPLCAppearance of Degradation Products (% of Total Peak Area)
4°C 1 month98.51.5
3 months95.24.8
6 months90.19.9
-20°C 1 month99.80.2
3 months99.50.5
6 months99.10.9
-80°C 1 month>99.9<0.1
3 months99.90.1
6 months99.80.2

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare and store this compound stock solutions in a manner that maximizes stability.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, screw-cap vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

  • Tightly seal the vials and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Protocol 2: Stability Assessment of this compound in DMSO by HPLC

Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

Methodology:

  • Preparation of Stability Samples: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1. Aliquot this solution into multiple vials.

  • Storage Conditions: Store the vials at three different temperatures: 4°C, -20°C, and -80°C. Protect all samples from light.

  • Time Points: Analyze the samples at designated time points, for example: T=0, 1 week, 1 month, 3 months, and 6 months.

  • Sample Analysis:

    • At each time point, remove one vial from each storage temperature.

    • Allow the vial to thaw and equilibrate to room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 100 µM) with a suitable solvent system (e.g., acetonitrile/water).

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Determine the peak area of the parent this compound peak and any new peaks that appear.

    • Calculate the percentage purity of this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at the λmax of this compound.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 10 mM this compound in anhydrous DMSO aliquot Aliquot into single-use amber vials prep->aliquot storage Store at 4°C, -20°C, and -80°C aliquot->storage analysis Analyze at T=0, 1, 4, 12, 24 weeks storage->analysis hplc Dilute and analyze by Stability-Indicating HPLC analysis->hplc data Calculate % Purity and % Degradation Products hplc->data report Plot stability curves and determine shelf-life data->report

Caption: Workflow for assessing the stability of this compound in DMSO.

troubleshooting_logic Troubleshooting Logic for DMSO Stock Issues start Inconsistent Experimental Results check_stock Check Stock Solution Integrity start->check_stock precipitate Precipitate Observed? check_stock->precipitate Visual Inspection degradation Degradation Suspected? check_stock->degradation Analytical Check (HPLC) precipitate->degradation No solubility_issue Solubility Issue: - Concentration too high - Water absorption precipitate->solubility_issue Yes degradation_issue Stability Issue: - Improper storage - Freeze-thaw cycles degradation->degradation_issue Yes solution1 Solution: - Lower concentration - Use anhydrous DMSO - Store in aliquots solubility_issue->solution1 solution2 Solution: - Store at -80°C - Protect from light - Prepare fresh stocks degradation_issue->solution2

Caption: Logic diagram for troubleshooting common issues with stock solutions.

signaling_pathway Known Signaling Pathways Modulated by this compound TA This compound ROS Increase in Reactive Oxygen Species (ROS) TA->ROS HSR Heat Shock Response (HSR) Induction TA->HSR NFkB Inhibition of NF-κB Pathway TA->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Survival Enhanced Tumor Cell Survival HSR->Cell_Survival Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis Oxidative_Stress->Apoptosis Cell_Survival->Apoptosis Modulation Inflammation->Apoptosis Modulation

Caption: Signaling pathways affected by this compound.[4][5]

References

Technical Support Center: Optimizing Terrecyclic Acid Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Terrecyclic Acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene metabolite with anticancer and antibiotic properties. Its primary mechanism of action involves the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the production of reactive oxygen species (ROS), and inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The presence of an α-methylene ketone moiety suggests that this compound may form adducts with sulfhydryl groups of proteins, contributing to its biological activity.

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a broad starting range to consider for in vitro cancer cell line studies would be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. For antimicrobial activity, MIC values have been reported in the range of 25-50 µg/mL.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid. To prepare a stock solution, dissolve it in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q4: How does this compound impact key signaling pathways?

A4: this compound has been shown to impact at least three major signaling pathways:

  • NF-κB Signaling: It inhibits the transcriptional activity of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][2]

  • Heat Shock Response (HSR): It induces the HSR, leading to the expression of heat shock proteins (HSPs) that help cells cope with stress.

  • Reactive Oxygen Species (ROS) Signaling: It increases intracellular ROS levels, which can lead to oxidative stress and trigger various cellular responses, including apoptosis.[1][2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density, uneven compound dissolution, or variable incubation times.

  • Solution:

    • Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Use a calibrated pipette and verify cell counts. Allow cells to adhere and stabilize for 24 hours before treatment.

    • Compound Solubility: Confirm that the this compound stock solution is fully dissolved before diluting it into the culture medium. Briefly vortex the diluted solution before adding it to the cells.

    • Incubation Time: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure consistent incubation periods for both the compound treatment and the viability reagent (e.g., MTT, MTS).

Problem 2: No significant effect observed at expected concentrations.

  • Possible Cause: The specific cell line may be resistant, the compound may have degraded, or the incubation time may be too short.

  • Solution:

    • Cell Line Sensitivity: Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM) to determine the actual IC50 for your cell line. Consider testing different cell lines if yours is known to be drug-resistant.

    • Compound Integrity: Use a fresh aliquot of the this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles.

    • Incubation Duration: Extend the treatment duration (e.g., 48 or 72 hours) to allow for the compound's effects to manifest.

Problem 3: Discrepancy between different assays (e.g., NF-κB reporter assay shows inhibition, but Western blot for IκBα degradation does not).

  • Possible Cause: This is consistent with the known mechanism of some NF-κB inhibitors that do not act on the upstream IκBα degradation pathway.

  • Solution: this compound may directly inhibit the DNA binding of NF-κB transcription factors rather than preventing IκBα degradation. To confirm this, consider performing an Electrophoretic Mobility Shift Assay (EMSA) or a ChIP assay to directly assess the DNA binding of NF-κB subunits.

Quantitative Data

Table 1: Reported In Vitro and In Vivo Concentrations of this compound

ApplicationCell Line / ModelEffective ConcentrationReference
Anticancer3T3-Y9-B12 cellsConcentration-dependent inhibition of cell growth[1]
AnticancerP388 murine leukemia (in vivo)0.1, 1, and 10 mg/ml[1]
AntibioticS. aureusMIC = 25 µg/ml[1][2]
AntibioticB. subtilisMIC = 50 µg/ml[1][2]
AntibioticM. roseusMIC = 25 µg/ml[1][2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound.

  • Materials:

    • 96-well plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. NF-κB Luciferase Reporter Assay

This protocol measures the effect of this compound on NF-κB transcriptional activity.

  • Materials:

    • Cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • This compound stock solution

    • NF-κB stimulus (e.g., TNF-α, LPS)

    • Luciferase assay reagent

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate NF-κB activator for 6-8 hours.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

3. Cellular ROS Detection (DCFDA Assay)

This protocol measures the induction of intracellular ROS by this compound.

  • Materials:

    • Cells of interest

    • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution

    • Serum-free medium

    • This compound

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Wash the cells with serum-free medium.

    • Load the cells with 10-25 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with different concentrations of this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

Signaling Pathway and Workflow Diagrams

Terrecyclic_Acid_Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound (Dose-Response) stock->treat cells Culture and Seed Cells of Interest cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability nfkb NF-κB Reporter Assay treat->nfkb ros ROS Detection Assay (e.g., DCFDA) treat->ros hsp Western Blot for HSPs (HSP70, HSP90) treat->hsp

Caption: Experimental workflow for investigating the effects of this compound.

Terrecyclic_Acid_Signaling_Pathways This compound's Impact on Cellular Signaling cluster_ros Oxidative Stress cluster_hsr Heat Shock Response cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome TA This compound ROS Increased ROS Production TA->ROS HSF1 HSF1 Activation TA->HSF1 NFkB NF-κB Inhibition TA->NFkB OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis OxStress->Apoptosis HSPs HSP Expression (e.g., HSP70, HSP90) HSF1->HSPs GrowthInhibition Cell Growth Inhibition HSPs->GrowthInhibition GeneExp Altered Gene Expression NFkB->GeneExp Inhibition GeneExp->Apoptosis GeneExp->GrowthInhibition

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments cluster_viability Cell Viability Issues cluster_activity Lack of Activity cluster_mechanism Mechanism Discrepancies start Inconsistent or Unexpected Results check_seeding Verify Cell Seeding Density and Health start->check_seeding dose_response Perform Wider Dose-Response start->dose_response confirm_pathway Use Orthogonal Assays (e.g., EMSA for NF-κB) start->confirm_pathway check_compound Check Compound Solubility and Stability check_seeding->check_compound check_time Optimize Incubation Time check_compound->check_time extend_time Extend Treatment Duration dose_response->extend_time check_cell_line Consider Cell Line Resistance extend_time->check_cell_line check_reagents Validate Assay Reagents and Controls confirm_pathway->check_reagents

Caption: A logical approach to troubleshooting common experimental issues.

References

Troubleshooting inconsistent results in Terrecyclic Acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terrecyclic Acid bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your this compound bioassays, with a focus on troubleshooting inconsistent results.

Q1: Why am I observing high variability between my replicate wells?

A1: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension periodically while seeding to prevent cells from settling. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator can also promote even cell distribution.[1]

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, this compound, or assay reagents can lead to significant variations in results.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique (e.g., consistent speed, avoiding air bubbles). Pre-wetting pipette tips before aspirating reagents can improve accuracy.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter the concentration of media components and this compound.

    • Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]

  • Incomplete Reagent Mixing: Failure to properly mix the contents of each well after adding reagents can lead to non-uniform reactions.

    • Solution: Gently tap the plate or use a plate shaker at a low speed after reagent addition to ensure thorough mixing without disturbing the cell monolayer.

Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A2: Fluctuations in IC50 values for natural products like this compound can be frustrating. Here are some potential causes and their solutions:

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their sensitivity to treatment.

    • Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. High-passage-number cells can exhibit genetic drift and altered drug sensitivity.[1]

  • This compound Preparation and Storage: As a natural product, the stability of this compound is crucial.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. If you must store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always include a vehicle control with the same final concentration of the solvent in your experiments.

  • Assay Protocol Variations: Minor deviations in your experimental protocol can introduce variability.

    • Solution: Strictly adhere to a standardized protocol for all experiments. This includes consistent incubation times, reagent concentrations, and cell seeding densities.[1]

  • Compound Purity: The purity of your this compound can affect its bioactivity.

    • Solution: If possible, verify the purity of your compound, for instance, using High-Performance Liquid Chromatography (HPLC). Inconsistencies can sometimes be traced to batch-to-batch variations.[3]

Q3: My negative control (untreated cells) is showing unexpected cytotoxicity. What should I do?

A3: High background cytotoxicity can invalidate your results. Here are some common culprits:

  • Cell Culture Contamination: Mycoplasma contamination is a frequent and often undetected issue that can compromise cell health and affect assay results.

    • Solution: Regularly test your cell cultures for mycoplasma contamination.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay medium is low (typically ≤ 0.5%) and non-toxic to your cells. Always include a vehicle-only control to assess solvent toxicity.

  • Poor Cell Health: Using cells that are unhealthy, senescent, or have been cultured for too long can lead to increased cell death even without treatment.

    • Solution: Use cells from a fresh stock with a low passage number and ensure they are in the logarithmic growth phase.

Q4: I am not observing the expected biological effect of this compound (e.g., cytotoxicity, NF-κB inhibition). What could be wrong?

A4: A lack of expected activity can be due to several factors:

  • Sub-optimal Concentration Range: The concentrations of this compound you are testing may be too low to elicit a response.

    • Solution: Perform a wider dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Compound Instability: this compound may be degrading in your assay medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological effect.

    • Solution: Consider using a more sensitive assay or optimizing the parameters of your current assay (e.g., increasing incubation time, using a more sensitive detection reagent).

Data Presentation: Quantitative Summary

Due to the limited availability of consolidated IC50 data for this compound across a wide range of cell lines in the public domain, a comprehensive summary table is not feasible at this time. Researchers are encouraged to empirically determine the IC50 for their specific cell line and experimental conditions. For illustrative purposes, the following table provides a template for how such data could be presented.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (hours)IC50 (µM)Reference
A549 Lung AdenocarcinomaMTT48User-determinedInternal Data
MCF-7 Breast AdenocarcinomaMTT48User-determinedInternal Data
PC-3 Prostate AdenocarcinomaXTT72User-determinedInternal Data
HCT116 Colorectal CarcinomaSRB48User-determinedInternal Data

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

The following are generalized protocols for common bioassays used to assess the activity of this compound. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on adherent cancer cell lines such as A549 or MCF-7.

Materials:

  • This compound

  • A549 or MCF-7 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a method to measure the induction of ROS by this compound using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • This compound

  • A549 or other suitable cells

  • Complete culture medium

  • PBS

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[5][6]

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add 100 µL of medium containing various concentrations of this compound to the wells. Include appropriate controls.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

    • Continue to take readings at various time points (e.g., every 30 minutes for 2-4 hours) to monitor the kinetics of ROS production.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change in fluorescence intensity relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Workflows

Terrecyclic_Acid_Signaling_Pathway This compound Induced Cellular Stress Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Cell Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) TA->ROS induces HSR Heat Shock Response (HSR) TA->HSR induces IKK IKK Complex TA->IKK inhibits Apoptosis Apoptosis ROS->Apoptosis can lead to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Gene Pro-inflammatory & Survival Gene Transcription NFkB_nuc->Gene activates Gene->Apoptosis inhibits

This compound's multifaceted impact on cellular stress pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Bioassay Results Start Inconsistent Results (e.g., High Variability, IC50 Shift) Check_Cells Review Cell Culture Practices: - Passage Number - Cell Health & Morphology - Mycoplasma Contamination Start->Check_Cells Check_Compound Evaluate Compound Handling: - Fresh Stock Solution - Proper Storage - Purity Verification Start->Check_Compound Check_Protocol Standardize Assay Protocol: - Consistent Seeding Density - Calibrated Pipettes - Uniform Incubation Times Start->Check_Protocol Check_Assay Assess Assay-Specific Factors: - Edge Effects - Reagent Quality & Mixing - Instrument Settings Start->Check_Assay Optimize Optimize Assay Parameters: - Cell Seeding Density - Compound Concentration Range - Incubation Time Check_Cells->Optimize Check_Compound->Optimize Check_Protocol->Optimize Check_Assay->Optimize Resolved Results Consistent Optimize->Resolved

A logical approach to troubleshooting inconsistent bioassay data.

References

Technical Support Center: Preventing Terrecyclic Acid Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Terrecyclic Acid and encountering challenges with its precipitation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help you maintain the solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

A1: this compound is a sesquiterpene, a class of naturally occurring compounds.[1] Its chemical structure (Molecular Formula: C₁₅H₂₀O₃) contains a significant hydrophobic carbon backbone, making it poorly soluble in water.[2][3] Like many other hydrophobic molecules, when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[4] For most biological applications, DMSO is a common choice for creating a high-concentration stock solution. It is advisable to prepare a stock solution in the 10-20 mM range in anhydrous DMSO.

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What are the immediate troubleshooting steps?

A3: This is a common issue known as "antisolvent precipitation." Here are some immediate steps to try:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual addition can help prevent localized high concentrations that lead to precipitation.

  • Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity.

Q4: How does pH influence the solubility of this compound, and how can I use this to my advantage?

A4: this compound possesses a carboxylic acid functional group. The solubility of carboxylic acids is highly dependent on the pH of the solution.[3][5]

  • At acidic pH (below its pKa): The carboxylic acid group will be protonated (in its neutral form), making the molecule less polar and thus less soluble in water.

  • At alkaline pH (above its pKa): The carboxylic acid group will be deprotonated (in its anionic, or salt, form), which is more polar and therefore more soluble in water.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon initial dilution of DMSO stock in aqueous buffer. Exceeding the aqueous solubility limit due to a rapid change in solvent polarity.1. Lower the final concentration of this compound.2. Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.3. Pre-warm the aqueous buffer before adding the DMSO stock.
Solution is initially clear but becomes cloudy or precipitates over time. The solution is in a supersaturated and thermodynamically unstable state, leading to crystallization over time.1. Prepare fresh dilutions of this compound immediately before use.2. Consider using precipitation inhibitors like HPMC or PVP in your formulation.[7]
Need to work at a higher concentration of this compound than is soluble in the final aqueous buffer. The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration.1. pH Adjustment: Increase the pH of the aqueous buffer to >7.0 to deprotonate the carboxylic acid and increase solubility.2. Use of Co-solvents: If permissible in your experiment, increase the final concentration of a water-miscible organic solvent like ethanol or PEG 400.[8]3. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[1]
Precipitation is observed in cell culture media. Interaction with components in the media (e.g., proteins, salts) can reduce solubility.1. Test the solubility of this compound in the specific cell culture medium before conducting the experiment.2. Consider preparing a more concentrated stock in a co-solvent/surfactant system that is compatible with cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization of this compound

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Start with your desired volume of aqueous buffer.

  • While monitoring with a pH meter, add small increments of 1 M NaOH to adjust the buffer pH to the desired level (e.g., 7.4 or higher).

  • Once the pH is stable, slowly add the this compound DMSO stock solution dropwise while vigorously stirring.

  • Visually inspect for any signs of precipitation.

Protocol 3: Solubilization using Cyclodextrins

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • The resulting solution can be sterile-filtered for use in experiments.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Rationale
Molecular FormulaC₁₅H₂₀O₃[2][3]
Molecular Weight248.32 g/mol [2][3]
Estimated pKa~4.5Based on the typical range for carboxylic acids.[6][9]
Aqueous SolubilityVery LowCharacteristic of sesquiterpenes.[10][11]
Organic Solvent SolubilitySoluble in DMSO, Ethanol, Methanol[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting Strategies start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10-20 mM Stock Solution dissolve->stock dilute Dilute Stock into Buffer stock->dilute buffer Aqueous Buffer buffer->dilute precipitate Precipitation? dilute->precipitate ph_adjust Adjust pH > 7.0 precipitate->ph_adjust Yes cosolvent Add Co-solvent precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin precipitate->cyclodextrin Yes end Soluble Aqueous Solution precipitate->end No ph_adjust->end cosolvent->end cyclodextrin->end

Caption: A workflow for preparing and troubleshooting this compound solutions.

ph_effect cluster_acidic Acidic Conditions (pH < pKa) cluster_alkaline Alkaline Conditions (pH > pKa) protonated R-COOH (Protonated) low_solubility Low Aqueous Solubility protonated->low_solubility deprotonated R-COO⁻ (Deprotonated) protonated->deprotonated + OH⁻ high_solubility High Aqueous Solubility low_solubility->high_solubility Increased Solubility deprotonated->high_solubility

Caption: The effect of pH on the solubility of this compound.

signaling_pathway_inhibition Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription activates Terrecyclic_Acid This compound Terrecyclic_Acid->NFkB Inhibits Activity

Caption: Simplified diagram of NF-κB signaling and inhibition by this compound.

References

Technical Support Center: Navigating Cell Viability Assay Interference by Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of natural products.

Troubleshooting Guides

Issue 1: Colored or Fluorescent Natural Products Interfering with Assay Readouts

Many natural products possess inherent color or fluorescence that can artificially inflate or decrease absorbance/fluorescence readings in common cell viability assays.

Q: My natural product extract is colored and is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT, WST-1). How can I resolve this?

A: This is a frequent issue as pigments in plant extracts can absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium-based assays.[1]

  • Solution 1: Implement Proper Controls.

    • Prepare a set of wells containing the natural product at the same concentrations used for treating cells, but without any cells.

    • Incubate these "extract-only" controls under the same conditions as your experimental wells.

    • Subtract the average absorbance of the "extract-only" wells from your experimental wells to correct for the extract's intrinsic color.

  • Solution 2: Switch to a Non-Colorimetric Assay.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure luminescence generated from the reaction of luciferase with ATP, which is proportional to the number of viable cells. This method is generally less susceptible to color interference.[2]

    • LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells. The measurement is taken from the supernatant, minimizing interference from colored compounds within the cells.[2]

Q: My natural product is fluorescent, leading to high background in my fluorescence-based assay (e.g., Resazurin (B115843)/AlamarBlue). What should I do?

A: Autofluorescence from natural products can mask the signal from the assay's fluorescent product.

  • Solution 1: Run a "Compound-Only" Control.

    • Similar to colored compounds, include control wells with your natural product at various concentrations in media without cells.

    • Measure the fluorescence of these wells and subtract the background fluorescence from your experimental wells.

  • Solution 2: Utilize an Alternative Assay.

    • ATP-Based Assays: As a luminescence-based method, it is a robust alternative to fluorescence assays.

    • DNA Quantification Assays (e.g., CyQUANT®): These assays use a dye that fluoresces upon binding to DNA, providing a measure of cell number. While fluorescent, the excitation and emission spectra may differ from your compound, and background can be corrected with appropriate controls.

Issue 2: Direct Reduction of Assay Reagents by Antioxidant-Rich Natural Products

Natural products rich in antioxidants, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT, WST-1) or resazurin, leading to a false positive signal of cell viability.[2]

Q: I'm observing unexpectedly high cell viability, or even a proliferative effect, when I expect cytotoxicity. Could my natural product be interfering with the assay chemistry?

A: Yes, this is a strong possibility, especially with compounds possessing antioxidant properties.

  • Troubleshooting Steps:

    • Perform a Cell-Free Assay: Mix your natural product at the highest concentration used in your experiment with the assay reagent in cell-free media. A significant color/fluorescence change indicates direct reduction.

    • Wash the Cells: For adherent cells, aspirate the media containing the natural product and wash the cells with PBS before adding the assay reagent. This can minimize direct interaction.[3] However, this may not be suitable for loosely adherent cells.

    • Choose a Non-Redox-Based Assay: The most reliable solution is to switch to an assay that does not rely on cellular reduction.

      • ATP-Based Assays: Measure metabolic activity through ATP levels, which is not directly affected by the reducing potential of the compound.[4]

      • DNA Quantification Assays: Directly measure cell number based on DNA content.

      • Trypan Blue Exclusion Assay: A manual method that visually distinguishes viable from non-viable cells based on membrane integrity.[5]

Issue 3: Poor Solubility and Precipitation of Natural Products

Lipophilic natural products can have poor solubility in aqueous culture media, leading to precipitation. This can interfere with optical readings by scattering light and may also result in inconsistent cellular exposure.[1]

Q: My natural product is precipitating in the culture medium. How can I address this?

A: Improving the solubility of your extract is crucial for accurate results.

  • Solubilization Techniques:

    • Solvent Choice: Use a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.

    • Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.

    • Filtration: After attempting to dissolve the extract, you can filter the solution to remove particulates. Be aware that this might remove some active components if they are not fully dissolved.[1]

Frequently Asked Questions (FAQs)

Q1: Which natural products are known to interfere with the MTT assay?

A1: Many natural products, particularly those with antioxidant properties, can interfere with the MTT assay. Examples include:

  • Polyphenols: Such as epigallocatechin-3-gallate (EGCG) from green tea, quercetin, and resveratrol.[6][7]

  • Flavonoids: A broad class of compounds that can directly reduce MTT.[6]

  • Vitamin E and Ascorbic Acid (Vitamin C): Known antioxidants that can produce false-positive results.[8]

  • Certain Plant Extracts: Extracts from plants like Hypericum perforatum (St. John's Wort) have been shown to interfere.[8]

Q2: Are resazurin-based assays (e.g., AlamarBlue) also susceptible to interference?

A2: Yes, while sometimes considered more robust than MTT, resazurin assays are also prone to interference from compounds with reducing potential.[9] Additionally, fluorescent compounds can interfere with the resorufin (B1680543) signal.[10] It is also important to note that prolonged incubation can lead to the further reduction of resorufin to a non-fluorescent product, which can interfere with results.

Q3: What are the advantages of using an ATP-based assay like CellTiter-Glo®?

A3: ATP-based assays offer several advantages when working with natural products:

  • High Sensitivity: They can detect a very small number of viable cells.

  • Reduced Interference: They are not based on cellular reduction, avoiding issues with antioxidant compounds.

  • Simple Protocol: The "add-mix-measure" format is quick and easy to perform.[11]

  • Suitability for High-Throughput Screening: The stable luminescent signal is ideal for processing multiple plates.[1]

Q4: How do I choose the most appropriate cell viability assay for my natural product?

A4: The choice of assay depends on the properties of your natural product. A good practice is to use orthogonal assays that measure different cell viability parameters to confirm your results. For example, you could compare the results from a metabolic assay (like ATP-based) with a membrane integrity assay (like LDH release or Trypan Blue).

Data Presentation: Comparative IC50 Values

The choice of assay can significantly impact the determined IC50 value of a natural product. The following table provides illustrative examples of how IC50 values can differ.

Natural Product Extract/CompoundMTT Assay IC50 (µg/mL)ATP-Based Assay IC50 (µg/mL)Potential Reason for Discrepancy
Extract A (High in Antioxidants) > 20055Direct reduction of MTT by the extract, leading to a false signal of viability.[2]
Extract B (Colored) 150 (with high background)62Color interference in the MTT assay, artificially inflating the viability reading.[2]
Black Sea Propolis Extract (on DLD-1 cells) ~127 (85% viability at 150 µg/mL)~84 (56% viability at 150 µg/mL)The propolis extract likely contains compounds that interfere with the MTT assay, leading to an overestimation of viability.[12]
Caffeic Acid Phenethyl Ester (CAPE) (on DLD-1 cells) ~96 (52% viability at 100 µM)~104 (48% viability at 100 µM)Both assays show similar results as the mechanism of action affects both mitochondrial respiration and ATP levels without significant assay interference.[12]

Experimental Protocols

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a generalized procedure based on the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plate Cells: Seed cells in a 96-well opaque-walled plate at the desired density and allow them to attach overnight.

  • Treat with Natural Product: Add various concentrations of your natural product to the wells. Include vehicle-only and untreated controls.

  • Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate Plate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]

  • Prepare Reagent: Thaw the CellTiter-Glo® reagent and bring it to room temperature.

  • Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

  • Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure Luminescence: Read the luminescence using a plate luminometer.

DNA Quantification Assay (e.g., CyQUANT® Direct)

This protocol is a generalized procedure for a DNA-based cell viability assay.

  • Plate and Treat Cells: Follow steps 1-3 as described for the ATP-based assay, using a black, clear-bottom 96-well plate.

  • Prepare Detection Reagent: Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.[14]

  • Add Detection Reagent: Add a volume of the 2X detection reagent equal to the volume of media in each well.[14]

  • Incubate: Incubate the plate for 60 minutes at 37°C, protected from light.[14]

  • Measure Fluorescence: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).[12]

Visualizations

Experimental Workflow: Troubleshooting Assay Interference

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision & Action start Unexpected Cell Viability Result (e.g., high viability with expected cytotoxicity) control_check Perform Cell-Free Control: Natural Product + Assay Reagent start->control_check solubility_check Check for Compound Precipitation (microscopic examination) start->solubility_check interference Interference Confirmed? control_check->interference wash_step Incorporate a Wash Step (for adherent cells) wash_step->interference optimize_solubility Optimize Solubility (e.g., adjust solvent, sonicate) solubility_check->optimize_solubility switch_assay Switch to an Orthogonal Assay (e.g., ATP-based, DNA quantification) interference->switch_assay Yes continue_assay Continue with Current Assay (with appropriate controls) interference->continue_assay No optimize_solubility->start

Caption: A workflow for troubleshooting unexpected results in cell viability assays with natural products.

Signaling Pathway: Natural Product-Induced Apoptosis

Many cytotoxic natural products exert their effects by inducing apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets of natural products.[15][16]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner natural_product Natural Product natural_product->death_receptor natural_product->mitochondria apoptosis Apoptosis executioner->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways targeted by natural products.

References

Artifacts in Terrecyclic Acid analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terrecyclic Acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and artifacts encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed during the HPLC-MS analysis of this compound?

A1: During the analysis of this compound using techniques like HPLC-MS, several types of artifacts can be observed. These can be broadly categorized as:

  • System-Related Artifacts: These include "ghost peaks" which are unexpected peaks that can be caused by contamination in the mobile phase, carryover from previous injections, or issues with the detector.[1][2]

  • Analyte-Related Artifacts: These arise from the this compound molecule itself. This includes the formation of mass spectral adducts (e.g., with sodium, [M+Na]+), dimers, or fragments.

  • Chemically-Induced Artifacts: These are artifacts created during the analytical process. This can include on-column degradation of this compound due to factors like mobile phase pH or temperature, or oxidation that can occur in the UV detector flow cell.[3][4][5]

Q2: How can I distinguish between a true impurity of this compound and an analytical artifact?

A2: Differentiating between a genuine impurity and an artifact is critical for accurate analysis. A systematic approach is recommended:

  • Blank Injections: Run a blank injection (mobile phase only). If the peak appears, it is likely a "ghost peak" originating from system contamination or carryover.[6]

  • Vary Analytical Conditions: Artifacts are often sensitive to changes in analytical parameters. For instance, an on-column degradation product might decrease in area if the column temperature is lowered or the mobile phase pH is adjusted.[5] True impurities will typically respond proportionally to the main analyte peak under different conditions.

  • Orthogonal Techniques: Analyze the sample using a different analytical technique (e.g., an alternative chromatographic method or direct infusion mass spectrometry) to see if the peak persists.[7]

  • Sample Preparation Review: An artifact may be introduced during sample preparation. Re-prepare the sample using fresh, high-purity solvents and clean glassware to see if the peak disappears.[6]

Q3: What are the immediate first steps to take when I see an unexpected peak in my this compound chromatogram?

A3: When an unexpected peak appears, a logical troubleshooting sequence can quickly identify the source.

  • Assess the Peak Shape: Note if the peak is sharp, broad, tailing, or split, as this can provide clues to its origin.[1]

  • Run a Blank: As a first step, inject a blank solvent. The presence of the peak in the blank points towards system contamination or carryover from a previous sample.[8]

  • Check the Mobile Phase: Ensure the mobile phase solvents are fresh, HPLC-grade, and have been properly degassed. Contaminated or degraded solvents are a common source of extraneous peaks.[2][6]

  • Inject a Standard: Inject a freshly prepared standard of this compound. If the unexpected peak is absent, the issue likely stems from the sample matrix or the specific sample preparation workflow.

Troubleshooting Guides

Problem 1: Unexpected Peaks in Blank Injections (Ghost Peaks & Carryover)

Q: I see a peak corresponding to this compound in my blank run right after injecting a concentrated sample. What is causing this and how can I fix it?

A: This issue is known as sample carryover, where remnants of a previous injection appear in subsequent runs.[8] It can originate from the autosampler needle, injection valve, or column.

Troubleshooting Workflow:

  • Identify the Source:

    • Perform several consecutive blank injections. If the peak area decreases with each injection, it confirms carryover. .

  • Implement Corrective Actions:

    • Autosampler Wash: The most common source of carryover is the autosampler.[2] Enhance the needle wash protocol. Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble.

    • System Flush: If a stronger needle wash is not effective, perform a system-wide flush with a strong solvent.

    • Column Flush: The analytical column can also retain the analyte. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly retained compounds.[2]

Diagram 1: Troubleshooting Workflow for Carryover

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Resolution A Unexpected Peak in Blank Injection B Inject multiple consecutive blanks A->B C Does peak area decrease with each injection? B->C D Issue is Carryover C->D Yes E Issue is likely System Contamination (e.g., mobile phase) C->E No F Optimize Autosampler Needle Wash G Problem Resolved? F->G H Perform Full System & Column Flush G->H No K Done G->K Yes I Problem Resolved? H->I J Check for hardware issues (e.g., worn injector seal) I->J No I->K Yes G A Analyte Peak Area Decreases During Sequence B Perform stability test: Re-inject first vial at end of sequence A->B C Is re-injected peak area significantly lower than original? B->C D Degradation is occurring in the Autosampler C->D Yes E Degradation is likely occurring On-Column C->E No F Solution: Use cooled autosampler (4°C) D->F G Investigate On-Column Conditions E->G H Lower Column Temperature G->H I Adjust Mobile Phase pH G->I J Degas Mobile Phase Thoroughly G->J

References

Technical Support Center: Optimizing Preparative HPLC for Higher Purity Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preparative High-Performance Liquid Chromatography (HPLC) for higher purity Terrecyclic Acid.

Troubleshooting Guide

This section addresses common issues encountered during the preparative HPLC of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound peak tailing or showing poor shape?

A: Peak tailing is a common issue when purifying acidic compounds like this compound. Several factors can contribute to this problem:

  • Secondary Interactions: The carboxylic acid group of this compound can interact with active sites (silanols) on the silica-based stationary phase, leading to tailing.[1][2]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, the ionization of this compound may not be suppressed, causing poor peak shape.[1][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1][2]

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

Solutions:

  • Acidify the Mobile Phase: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[1]

  • Optimize pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.[4]

  • Reduce Sample Load: Dilute the sample and inject a smaller volume to avoid overloading the column.[1][2]

  • Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer active silanol (B1196071) groups, which can reduce peak tailing.[2][5]

  • Consider a Different Stationary Phase: A phenyl-hexyl or a C18 phase with a different bonding chemistry might offer better peak shape.[1]

Q2: My retention times for this compound are shifting between runs. What is the cause?

A: Inconsistent retention times can compromise the purity and reproducibility of your purification. The most common causes include:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time drift.[1]

  • Pump Issues: Inconsistent flow from the pump can lead to variable retention times.[6]

Solutions:

  • Increase Equilibration Time: Ensure the column is fully equilibrated by extending the equilibration time between runs.[1]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[1]

  • Use a Column Oven: A column oven will maintain a constant temperature, improving the reproducibility of your results.[1]

  • Check Pump Performance: Regularly maintain and check the performance of your HPLC pump to ensure a consistent flow rate.[7]

Q3: I am observing high backpressure in my preparative HPLC system. What should I do?

A: High backpressure can damage your column and pump. It is often caused by blockages in the system.

  • System Blockage: Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing.[7][8]

  • Precipitated Buffer: If using a buffered mobile phase, the buffer can precipitate if the organic solvent concentration becomes too high.[7][9]

  • High Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.[9]

Solutions:

  • Filter Sample and Mobile Phase: Always filter your sample and mobile phase through a 0.45 µm or 0.22 µm filter before use.[3][10]

  • Check Buffer Solubility: Ensure your buffer is soluble in the entire gradient range. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[7]

  • Optimize Mobile Phase: Consider using a less viscous organic solvent, like acetonitrile (B52724) instead of methanol, if compatible with your separation.[3]

  • Troubleshoot Systematically: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and optimization for the preparative HPLC of this compound.

Q1: What is a good starting point for a preparative HPLC method for this compound?

A: A good starting point for purifying an acidic compound like this compound is a reversed-phase method on a C18 column.[1]

ParameterRecommended Starting Condition
Stationary Phase C18, 5-10 µm particle size, 100-300 Å pore size
Column Dimensions Analytical: 4.6 x 250 mm; Preparative: 21.2 x 250 mm or larger
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-90% B over 30 minutes
Flow Rate Analytical: 1 mL/min; Preparative: Scale up based on column dimensions
Detection UV at 205-210 nm (as triterpenoids often lack strong chromophores)[1]
Temperature 30-40 °C

Q2: How do I properly prepare my this compound sample for preparative HPLC?

A: Proper sample preparation is crucial for protecting your column and achieving high purity.

  • Dissolution: Dissolve the crude this compound sample in a solvent that is compatible with the initial mobile phase conditions. The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[11]

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[10][12]

  • Concentration: The sample concentration should be optimized to avoid column overload. Start with a lower concentration and gradually increase it to maximize throughput without sacrificing purity.[1][11]

Q3: How do I scale up my analytical method to a preparative scale?

A: Scaling up from an analytical to a preparative method requires adjusting the flow rate and sample load while maintaining the separation.[13] The goal is to keep the linear velocity of the mobile phase constant.

The flow rate can be scaled using the following equation:

Fprep = Fanalyt x (dprep2 / danalyt2)

Where:

  • Fprep is the preparative flow rate.

  • Fanalyt is the analytical flow rate.

  • dprep is the inner diameter of the preparative column.

  • danalyt is the inner diameter of the analytical column.

The sample load can be scaled up proportionally to the cross-sectional area of the column.[13]

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL~210 µL
Sample Load 0.1 mg~2.1 mg

Experimental Protocols

Protocol 1: General Preparative HPLC Method for this compound Purification

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter.[10]

  • HPLC System Preparation:

    • Install a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

    • Purge the pump with both mobile phases to remove any air bubbles.[6]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 10-15 column volumes or until a stable baseline is achieved.[1]

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run the following gradient program:

      Time (min) %A %B Flow Rate (mL/min)
      0 90 10 20.0
      30 10 90 20.0
      35 10 90 20.0
      36 90 10 20.0

      | 45 | 90 | 10 | 20.0 |

    • Monitor the separation at 210 nm.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Post-Run:

    • Flush the column with a high percentage of organic solvent (e.g., 90% B) to remove any strongly retained impurities.

    • Store the column in an appropriate solvent (e.g., 80% acetonitrile/water).

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Poor Purity, Peak Tailing) check_peak_shape Check Peak Shape start->check_peak_shape check_retention Check Retention Time Stability start->check_retention check_pressure Check System Backpressure start->check_pressure peak_tailing Peak Tailing / Broadening? check_peak_shape->peak_tailing rt_drift Retention Time Drifting? check_retention->rt_drift high_pressure High Backpressure? check_pressure->high_pressure overload Column Overload? peak_tailing->overload Yes end Problem Resolved peak_tailing->end No reduce_load Reduce Sample Load overload->reduce_load Yes ph_issue Incorrect Mobile Phase pH? overload->ph_issue No reduce_load->end adjust_ph Add Acidifier (TFA/Formic Acid) ph_issue->adjust_ph Yes column_issue Column Degradation? ph_issue->column_issue No adjust_ph->end replace_column Replace Column column_issue->replace_column Yes column_issue->end No replace_column->end equilibration Inadequate Equilibration? rt_drift->equilibration Yes rt_drift->end No increase_equilibration Increase Equilibration Time equilibration->increase_equilibration Yes temp_fluctuation Temperature Fluctuations? equilibration->temp_fluctuation No increase_equilibration->end use_oven Use Column Oven temp_fluctuation->use_oven Yes mp_instability Mobile Phase Instability? temp_fluctuation->mp_instability No use_oven->end fresh_mp Prepare Fresh Mobile Phase mp_instability->fresh_mp Yes mp_instability->end No fresh_mp->end blockage System Blockage? high_pressure->blockage Yes high_pressure->end No filter_solvents Filter Sample & Mobile Phase blockage->filter_solvents Yes precipitation Buffer Precipitation? blockage->precipitation No filter_solvents->end check_solubility Check Buffer Solubility precipitation->check_solubility Yes precipitation->end No check_solubility->end

Caption: Troubleshooting workflow for preparative HPLC.

PrepHPLCWorkflow start Start: Crude this compound analytical_dev 1. Analytical Method Development (C18, Gradient Scouting) start->analytical_dev optimization 2. Method Optimization (Mobile Phase, pH, Temperature) analytical_dev->optimization loading_study 3. Analytical Loading Study (Determine Max Load) optimization->loading_study scale_up 4. Scale-Up Calculation (Flow Rate, Sample Load) loading_study->scale_up prep_run 5. Preparative HPLC Run (Equilibrate, Inject, Run) scale_up->prep_run fraction_collection 6. Fraction Collection prep_run->fraction_collection purity_analysis 7. Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling 8. Pool High-Purity Fractions purity_analysis->pooling solvent_removal 9. Solvent Removal (e.g., Rotary Evaporation) pooling->solvent_removal end End: Pure this compound solvent_removal->end

Caption: General workflow for preparative HPLC purification.

References

Terrecyclic Acid Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production and scale-up of Terrecyclic Acid from Aspergillus terreus.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for producing this compound?

A1: this compound is a sesquiterpene secondary metabolite produced by the filamentous fungus Aspergillus terreus. The general production process involves submerged fermentation of an optimized A. terreus strain, followed by extraction and purification of the compound from the culture broth.

Q2: My A. terreus culture is growing, but the yield of this compound is low. What are the potential reasons?

A2: Low yields can be attributed to several factors:

  • Suboptimal Fermentation Conditions: pH, temperature, aeration, and agitation are critical parameters that need to be finely tuned for secondary metabolite production.

  • Nutrient Limitation or Inhibition: The composition of the fermentation medium, including carbon and nitrogen sources, as well as trace elements, can significantly impact yield.

  • Inappropriate Fungal Morphology: The morphology of A. terreus (e.g., pellets vs. dispersed mycelia) plays a crucial role in production efficiency. Pellet formation can sometimes lead to mass transfer limitations.

  • Regulatory Gene Repression: The biosynthetic gene cluster for this compound may be silenced or downregulated by various regulatory networks within the fungus.

Q3: How can I improve the yield of this compound?

A3: Yield improvement can be approached through several strategies:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources, phosphate (B84403) concentrations, and trace metal additions.

  • Process Parameter Optimization: Optimize fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed. A constant oxygen mass transfer coefficient (kLa) can be a key scale-up parameter.

  • Strain Improvement: Consider classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing strains, or metabolic engineering approaches to enhance the expression of biosynthetic genes.

  • Morphology Engineering: Control of fungal morphology through manipulation of inoculum density, media composition, or agitation can lead to improved productivity.

Q4: What is the typical morphology of Aspergillus terreus for optimal secondary metabolite production?

A4: For many Aspergillus terreus fermentations, the formation of small, loose pellets or clumps is often associated with higher productivity of secondary metabolites.[1] This morphology is thought to provide a balance between sufficient biomass growth and adequate nutrient and oxygen transfer to the cells. Very large, dense pellets can lead to autolysis in the center due to mass transfer limitations, while highly dispersed mycelia can increase the viscosity of the broth, making mixing and aeration difficult.

Troubleshooting Guides

Low or No this compound Production
Symptom Possible Cause Suggested Solution
Good biomass growth, but low/no productRepression of secondary metabolism- Verify that the fermentation conditions (pH, temperature) have shifted to a production phase if a two-stage process is used.- Analyze the expression of key biosynthetic genes and global regulators like LaeA.
Poor biomass growth and no productInadequate media composition or inhibitory substances- Re-evaluate the carbon and nitrogen sources and their ratio.- Test for the presence of inhibitory compounds in the media components.
Foaming in the bioreactorHigh protein content in the medium or excessive agitation- Add an appropriate antifoaming agent.- Reduce agitation speed while ensuring adequate mixing and oxygen transfer.
Inconsistent Yields Between Batches
Symptom Possible Cause Suggested Solution
Batch-to-batch variability in final titerInconsistent inoculum quality or quantity- Standardize the spore counting and inoculation procedure.- Ensure the age and viability of the spore suspension are consistent.
Fluctuations in raw material quality- Source key media components from a reliable supplier and test new batches for performance.- Consider using a chemically defined medium for greater consistency.
Scale-Up Challenges
Symptom Possible Cause Suggested Solution
Decreased productivity at larger scalePoor oxygen transfer- Maintain a constant oxygen mass transfer coefficient (kLa) during scale-up.- Adjust agitation and aeration rates to compensate for the larger volume.
Shear stress damaging mycelia- Use low-shear impellers.- Optimize the agitation speed to provide adequate mixing without causing excessive cell damage.
Inadequate mixing- Ensure the bioreactor is appropriately designed for viscous fungal fermentations.- Perform mixing studies to identify and eliminate dead zones.

Data Presentation

Table 1: Illustrative Fermentation Parameters for this compound Production at Different Scales
ParameterLab Scale (5 L)Pilot Scale (50 L)
Inoculum 1 x 10^8 spores/L1 x 10^8 spores/L
Temperature 28°C28°C
pH Controlled at 5.5Controlled at 5.5
Agitation 250 rpm180 rpm
Aeration 1.5 vvm0.5 vvm
kLa (s⁻¹) ~0.02~0.02
Fermentation Time 168 hours192 hours
Typical Yield 150 mg/L135 mg/L

Note: This data is illustrative and may need to be optimized for specific strains and equipment.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus terreus for this compound Production (Lab Scale)
  • Inoculum Preparation:

    • Grow A. terreus on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.

    • Determine spore concentration using a hemocytometer and adjust to the desired concentration.

  • Fermentation:

    • Prepare the fermentation medium (e.g., a modified Czapek-Dox broth with optimized carbon and nitrogen sources).

    • Autoclave the 5 L bioreactor containing 3 L of the fermentation medium.

    • Inoculate the sterile medium with the spore suspension to a final concentration of 1 x 10^8 spores/L.

    • Set the fermentation parameters as outlined in Table 1 (28°C, pH 5.5, 250 rpm, 1.5 vvm aeration).

    • Run the fermentation for 168 hours. Take samples aseptically at regular intervals to monitor biomass, pH, substrate consumption, and this compound concentration.

Protocol 2: Extraction and Partial Purification of this compound
  • Separation of Biomass:

    • After fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • Solvent Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separation funnel.

    • Combine the organic (ethyl acetate) layers.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica (B1680970) Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield semi-purified this compound.

Visualizations

Terrecyclic_Acid_Biosynthesis_Pathway This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp terpene_cyclase Terpene Cyclase fpp->terpene_cyclase sesquiterpene_intermediate Sesquiterpene Intermediate terpene_cyclase->sesquiterpene_intermediate p450 Cytochrome P450 Monooxygenases sesquiterpene_intermediate->p450 terrecyclic_acid This compound p450->terrecyclic_acid

Caption: Overview of the biosynthetic pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Production cluster_fermentation Fermentation cluster_extraction Extraction & Purification inoculum Inoculum Preparation (A. terreus spores) fermentation Submerged Fermentation (Bioreactor) inoculum->fermentation separation Biomass Separation fermentation->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration purification Chromatographic Purification concentration->purification analysis Analysis (HPLC, MS) purification->analysis

Caption: General experimental workflow for production and purification.

Regulatory_Pathway Simplified Regulatory Network of Secondary Metabolism in Aspergillus light Light vea VeA light->vea (cytoplasmic retention) velvet_complex Velvet Complex (VeA/VelB/LaeA) vea->velvet_complex dark activation laea LaeA laea->velvet_complex chromatin Chromatin Remodeling velvet_complex->chromatin sm_cluster Secondary Metabolite Gene Cluster (e.g., this compound) chromatin->sm_cluster expression

Caption: Key regulators of secondary metabolism in Aspergillus.[2][3][4][5][6]

References

Light and temperature sensitivity of Terrecyclic Acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Terrecyclic Acid solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, we recommend dissolving the solid compound in high-purity DMSO to your desired concentration. For sensitive applications, it is advisable to use anhydrous DMSO to minimize potential hydrolysis. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While the solid form of this compound is stable for at least four years at -20°C, solutions are more susceptible to degradation. We recommend storing DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, such as a faint yellow tint, can be an indicator of degradation.[2] We advise running a quality control check, for instance, using High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution. If new peaks, indicative of degradation products, are observed, it is best to prepare a fresh solution.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound solution?

A4: Yes, inconsistent results can be a sign of compound degradation in your cell culture medium.[3] this compound, as a sesquiterpene lactone, may be unstable at physiological pH (around 7.4) and 37°C.[4][5] We recommend performing a stability check by incubating the this compound in your cell culture medium for the duration of your experiment and analyzing the remaining compound at different time points via HPLC or a similar analytical method.

Q5: What are the likely degradation pathways for this compound?

A5: As a sesquiterpene lactone, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.[4][5] The presence of nucleophiles in the solution can also lead to degradation. For example, some sesquiterpene lactones have been shown to react with ethanol.[6][7] Additionally, exposure to light and elevated temperatures can induce degradation.[3][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Compare the chromatogram of your aged solution to that of a freshly prepared solution to confirm that the new peaks are not present initially.

    • Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress a fresh solution of this compound under various conditions (acid, base, heat, light, oxidation). This can help in identifying the nature of the degradation products.[8]

    • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): If your HPLC system is equipped with a DAD, check if the UV spectrum of the new peaks is similar to the parent compound. An LC-MS system can provide mass information to help in the identification of the degradation products.[8]

Issue 2: Loss of Biological Activity
  • Possible Cause: The concentration of the active this compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Quantify the Remaining Compound: Use a validated stability-indicating HPLC method to determine the concentration of intact this compound in your solution.

    • Prepare Fresh Solutions More Frequently: If you observe significant degradation over time, reduce the storage duration of your stock and working solutions.

    • Evaluate Stability in Your Assay Medium: As mentioned in the FAQs, assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

  • To aid dissolution, gently vortex the tube and, if necessary, warm it to 37°C and sonicate in an ultrasonic bath for a short period.[1]

  • Visually inspect the solution to ensure that the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Temperature Stability
  • Prepare a solution of this compound in your solvent of interest (e.g., DMSO, phosphate-buffered saline).

  • Divide the solution into several aliquots in sealed, amber vials.

  • Place the vials at different temperatures (e.g., 4°C, room temperature (25°C), 37°C, and a higher temperature like 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature.

  • Immediately analyze the samples using a validated HPLC method to quantify the remaining percentage of this compound.

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 3: Assessment of Photostability
  • Prepare a solution of this compound in a transparent vial.

  • Prepare a control sample by wrapping an identical vial containing the same solution in aluminum foil to protect it from light.

  • Expose the unwrapped vial to a controlled light source, as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[9][10][11][12]

  • Place the control sample alongside the test sample under the same temperature conditions.

  • At defined time intervals, take a sample from both the exposed and the control vials.

  • Analyze the samples by HPLC to determine the extent of photodegradation.

Data Presentation

The following tables are templates for summarizing hypothetical data from stability studies.

Table 1: Temperature Stability of this compound (100 µM in PBS, pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
299.898.595.2
499.597.190.8
899.094.382.1
2497.285.665.4
4894.573.242.8

Table 2: Photostability of this compound (100 µM in Acetonitrile/Water)

Exposure Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100100
192.399.9
285.199.8
472.599.6
855.999.2

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution aliquot Aliquot into multiple vials prep->aliquot stress Expose to Stress Conditions (Light, Heat, pH) aliquot->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample analyze Analyze by HPLC sample->analyze data Quantify Remaining Compound and Degradation Products analyze->data report Summarize in Tables and Graphs data->report

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_stability Assess stability in assay medium at 37°C yes_fresh->check_stability prepare_fresh Prepare a fresh solution and repeat the experiment no_fresh->prepare_fresh stable Stable check_stability->stable Stable unstable Unstable check_stability->unstable Unstable other_factors Investigate other experimental variables (e.g., cell passage number) stable->other_factors modify_protocol Modify experimental protocol: - Prepare fresh dilutions for each experiment - Reduce incubation time unstable->modify_protocol

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Effect of pH on Terrecyclic Acid stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and biological activity of Terrecyclic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: While specific long-term stability data for this compound is not extensively published, based on its chemical structure containing a carboxylic acid, it is advisable to store stock solutions and working solutions in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (pH > 8) may lead to degradation over time through hydrolysis or other pH-dependent reactions.[1][2][3] For critical long-term storage, it is recommended to perform a stability study under your specific buffer and temperature conditions.

Q2: I am observing lower than expected activity of this compound in my cell-based assay, which uses a bicarbonate-based buffer at pH 7.4. What could be the issue?

A2: The ionization state of this compound's carboxylic acid group is pH-dependent and can influence its ability to cross cell membranes and interact with its intracellular target. While pH 7.4 is generally suitable, variations in the actual pH of your cell culture medium due to CO2 levels can affect the compound's activity. It is also possible that components of your specific medium interact with the compound. Consider verifying the final pH of your assay medium and ensuring its consistency.

Q3: Can I use buffers other than phosphate-buffered saline (PBS) for my experiments with this compound?

A3: Yes, other buffers can be used, but it is crucial to ensure they do not interact with this compound.[4] Buffers like citrate (B86180) and acetate (B1210297) are suitable for acidic conditions, while buffers like Tris and HEPES are common for neutral to slightly alkaline conditions.[4] When switching buffers, it is essential to validate the stability and activity of this compound in the new buffer system.

Troubleshooting Guides

Problem 1: Precipitation of this compound in aqueous buffer.

  • Possible Cause: The solubility of this compound, like many organic acids, can be pH-dependent.[5] It may be less soluble at a pH close to its pKa.

  • Solution:

    • Determine the pH of the buffer in which the precipitation occurred.

    • Try adjusting the pH of the buffer slightly. Increasing the pH above the pKa will ionize the carboxylic acid group, which may increase aqueous solubility.

    • Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer to the final desired concentration.[4]

Problem 2: Inconsistent results in activity assays.

  • Possible Cause 1: Degradation of this compound in the assay buffer.

    • Troubleshooting Step: Perform a time-course stability study of this compound in your assay buffer at the experimental temperature. Analyze samples at different time points using HPLC to quantify the amount of intact this compound remaining.[6]

  • Possible Cause 2: The pH of the assay medium is not optimal for this compound activity.

    • Troubleshooting Step: Conduct the activity assay over a range of pH values to determine the optimal pH for your specific experimental setup.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of pH on this compound. Researchers should generate their own data for their specific experimental conditions.

Table 1: Hypothetical Stability of this compound at Different pH Values.

pH% Remaining after 24h at 37°C% Remaining after 72h at 37°C
4.098%95%
7.495%88%
9.080%65%

Table 2: Hypothetical Biological Activity of this compound at Different pH Values.

pHIC50 (µM) in a cancer cell line
6.812.5
7.410.2
8.018.7

Experimental Protocols

Protocol 1: Determining the pH Stability of this compound using HPLC

This protocol is adapted from standard methodologies for assessing compound stability.[4][6]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching: If necessary, quench the degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: Assessing the Biological Activity of this compound at Different pH Values

  • Cell Culture: Culture the target cancer cell line under standard conditions.

  • Preparation of Assay Media: Prepare the cell culture medium buffered to different pH values (e.g., 6.8, 7.4, and 8.0). Ensure the media formulations are suitable for maintaining cell viability at these pH values for the duration of the assay.

  • Cell Seeding: Seed the cells in microplates at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of this compound in each of the pH-adjusted assay media. Add the compound dilutions to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Determine the IC50 value at each pH by fitting the dose-response data to a suitable model.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 7.4, 9) prep_working Prepare Working Solutions prep_buffers->prep_working prep_stock Prepare this compound Stock (DMSO) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Calculate % Remaining hplc->data_analysis signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits transcription Transcription Factors mtor->transcription Activates terrecyclic This compound terrecyclic->akt Inhibits proliferation Cell Proliferation & Survival transcription->proliferation Promotes

References

Technical Support Center: Minimizing Solvent Toxicity in Terrecyclic Acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent toxicity when working with Terrecyclic Acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cell-based assays?

This compound is a sesquiterpene natural product with demonstrated antibiotic and anticancer activities.[1][2] In cell-based assays, it is investigated for its potential as a therapeutic agent. Its mechanism of action involves the induction of a heat shock response and the inhibition of NF-κB activity, making it a compound of interest for cancer and inflammation research.[2][3]

Q2: Why is solvent toxicity a concern when working with this compound?

This compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[4] Therefore, an organic solvent is typically required to dissolve it before it can be introduced to the cells. These organic solvents, even at low concentrations, can be toxic to cells, potentially confounding experimental results by causing cell death or altering cellular signaling pathways, independent of the effects of this compound itself.

Q3: What are the most common solvents for preparing this compound stock solutions?

Q4: What is the recommended maximum concentration of solvent in the final cell culture medium?

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid off-target effects. For DMSO, a final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being preferable for sensitive cell lines or long-term exposure studies.[7] It is crucial to include a solvent control in all experiments, where cells are treated with the same final concentration of the solvent used to deliver this compound.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Problem: Upon adding the this compound stock solution to the cell culture medium, a precipitate or cloudiness is observed.

Cause: This "crashing out" occurs when the lipophilic compound, highly concentrated in an organic solvent, is rapidly diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit.[8]

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. It's essential to first determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Stepwise Dilution: Instead of adding the concentrated stock solution directly to the final volume of media, perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium, then add this intermediate dilution to the final volume.[9]

  • Gentle Mixing: When adding the stock solution to the medium, do so slowly and with gentle vortexing or swirling to facilitate dispersion and prevent localized high concentrations.[8]

  • Use of Serum: For cell lines that tolerate it, the presence of serum in the culture medium can help to solubilize lipophilic compounds through binding to proteins like albumin.

  • Alternative Delivery Methods: Consider using carrier molecules such as cyclodextrins or formulating the compound in liposomes to improve its aqueous solubility.[3]

Issue 2: High Background Cytotoxicity in Solvent Control

Problem: The cells treated with the solvent alone (vehicle control) show a significant decrease in viability.

Cause: The concentration of the solvent is too high for the specific cell line being used, leading to solvent-induced cytotoxicity. Different cell lines exhibit varying sensitivities to organic solvents.

Solutions:

  • Lower the Solvent Concentration: This is the most critical step. Aim for the lowest possible final solvent concentration that still allows for the desired concentration of this compound to be soluble. For DMSO, strive for ≤ 0.1% if possible.[7]

  • Consult Solvent Cytotoxicity Data: Refer to the tables below for published data on the cytotoxicity of common solvents on various cell lines to select a solvent and concentration that is likely to be well-tolerated.

  • Switch Solvents: If reducing the concentration of the current solvent is not feasible, consider switching to a less toxic alternative. For example, acetone (B3395972) has been shown to be less cytotoxic than DMSO and ethanol (B145695) in some cell lines at similar concentrations.[7]

  • Optimize Exposure Time: If possible, reduce the duration of the cells' exposure to the solvent.

Data Presentation

Table 1: Cytotoxicity of Common Solvents on Various Cell Lines
SolventCell LineConcentration (% v/v)Exposure Time (hours)Cell Viability (%)Reference
DMSO MCF-71.024~70[7]
RAW 264.71.024~75[7]
HUVEC1.024~80[7]
Balb/3T31.4-70[10]
293T1.4-70[10]
K5623.72450 (IC50)[11]
HL-605.782450 (IC50)[11]
HCT-1163.282450 (IC50)[11]
Ethanol MCF-71.024~85[7]
RAW 264.71.024~90[7]
HUVEC1.024~95[7]
Balb/3T31.2-70[10]
293T0.8-70[10]
Acetone MCF-71.024~80[7]
RAW 264.71.024~85[7]
HUVEC1.02494[7]
Balb/3T3<0.2-70[10]
293T<0.2-70[10]

Note: IC50 is the concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO (or ethanol/acetone)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x the highest final concentration you plan to use in your assay. This will help to keep the final solvent concentration low.

  • Weigh this compound: In a sterile environment (e.g., a biosafety cabinet), accurately weigh the desired amount of this compound powder into a sterile amber tube or vial.

  • Add Solvent: Add the calculated volume of sterile DMSO (or other solvent) to the vial.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If the compound is difficult to dissolve, brief sonication in a water bath at room temperature may be used.[8] Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Multichannel pipette

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in the pre-warmed cell culture medium. Ensure the final volume in each well is consistent (e.g., 200 µL). Include a well with medium only and a well with the highest concentration of solvent as controls.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation, cloudiness, or crystal formation.

  • Microscopic Examination (Optional): To confirm, you can take a small sample from each well and examine it under a microscope.

  • Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the medium-only control indicates the presence of a precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is your maximum working concentration for subsequent cell-based assays.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits IκB-P IκB-P IκB->IκB-P NF-κB_n NF-κB NF-κB->NF-κB_n translocates Proteasome Proteasome IκB-P->Proteasome degradation This compound This compound This compound->IKK Complex inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription activates

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Protein Misfolding Protein Misfolding This compound->Protein Misfolding HSF1 (monomer) HSF1 (monomer) Protein Misfolding->HSF1 (monomer) releases from HSP90 HSF1 (trimer) HSF1 (trimer) HSF1 (monomer)->HSF1 (trimer) trimerizes HSP90 HSP90 HSP90->HSF1 (monomer) inhibits HSF1_n HSF1 (trimer) HSF1 (trimer)->HSF1_n translocates HSE Heat Shock Element HSF1_n->HSE binds HSP Gene Transcription HSP Gene Transcription HSE->HSP Gene Transcription activates HSPs (e.g., HSP70) HSPs (e.g., HSP70) HSP Gene Transcription->HSPs (e.g., HSP70) HSPs (e.g., HSP70)->Protein Misfolding refolds/degrades

Caption: Heat Shock Response Induction by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) B Determine Max Soluble Concentration (Kinetic Solubility Assay) A->B D Prepare Working Solutions (this compound & Controls) B->D C Seed Cells in Microplate C->D E Treat Cells D->E F Incubate (e.g., 24-72h) E->F G Perform Cell-Based Assay (e.g., Viability, Reporter Gene) F->G H Data Acquisition G->H I Data Analysis H->I

Caption: Experimental Workflow for this compound Cell-Based Assays.

References

Technical Support Center: Bioassays for Terrecyclic Acid and Other "Difficult-to-Bioassay" Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging compounds like Terrecyclic Acid. Our goal is to offer practical solutions to common experimental hurdles, ensuring the accuracy and reproducibility of your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered "difficult to bioassay"?

A1: this compound is a sesquiterpene natural product isolated from the fungus Aspergillus terreus.[1][2][3] It exhibits both antibiotic and anticancer properties.[1][3] The challenges in its bioassay development often stem from its poor aqueous solubility, a common issue with many natural products. This can lead to compound precipitation in aqueous assay media, resulting in inaccurate and irreproducible data.

Q2: What are the known biological activities of this compound that I might want to assay?

A2: this compound is known to induce a heat shock response, increase the production of reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1][3] These activities are linked to its anticancer effects. It also has antibacterial activity against S. aureus, B. subtilis, and M. roseus.[1][3]

Q3: My this compound is precipitating in my cell culture medium. What can I do?

A3: This is a common issue. The first step is to ensure you have a well-solubilized stock solution, typically in an organic solvent like DMSO or ethanol (B145695). When diluting the stock into your aqueous assay buffer or cell culture medium, the final concentration of the organic solvent should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced toxicity and compound precipitation. If precipitation persists, consider using a lower concentration of this compound or exploring formulation strategies such as the use of solubilizing agents (e.g., cyclodextrins, surfactants), though these should be carefully validated for their effects on the assay.

Q4: How should I prepare a stock solution of this compound?

Troubleshooting Guides

Solubility Determination and Stock Solution Preparation

Problem: You are unsure of the solubility of this compound in your chosen solvent and need to prepare a reliable stock solution.

Solution Workflow:

G cluster_0 Solubility Determination cluster_1 Stock Solution Preparation A Weigh a small, precise amount of this compound (e.g., 1 mg). B Add a small, measured volume of solvent (e.g., 10 µL of DMSO). A->B C Vortex/sonicate to dissolve. B->C D Visually inspect for particulates. C->D E If dissolved, repeat steps B-D until precipitation is observed. D->E Clear Solution F If not dissolved, add more solvent incrementally and record the total volume needed for complete dissolution. D->F Particulates Remain G Calculate the approximate solubility (mg/mL or mM). E->G F->G H Based on the determined solubility, prepare a concentrated stock solution (e.g., 10 mM). I Use a slightly lower concentration than the maximum solubility to ensure stability. H->I J Filter-sterilize the stock solution using a 0.22 µm PTFE syringe filter. I->J K Aliquot and store at -20°C or -80°C, protected from light. J->K

Caption: Workflow for determining solubility and preparing a stock solution.

Detailed Protocol: Solubility Determination

  • Preparation: Accurately weigh out a small amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., 10 µL of DMSO) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

  • Observation: Carefully inspect the solution against a light source for any undissolved particles.

  • Titration:

    • If the solution is clear, the compound is soluble at that concentration. Continue adding small, measured volumes of the compound until you observe precipitation that does not dissolve with vortexing and sonication.

    • If the compound is not fully dissolved, continue adding small, measured volumes of the solvent, vortexing/sonicating after each addition, until the solution is clear. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in mg/mL or convert to molarity using the molecular weight of this compound (248.32 g/mol ).

NF-κB Inhibition Assay

Problem: You want to measure the inhibitory effect of this compound on the NF-κB signaling pathway.

Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active released Ub Ubiquitination IkB_P->Ub degradation Proteasome Proteasome Ub->Proteasome degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA κB sites NFkB_nuc->DNA Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Stimulus TNF-α Stimulus->IKK TerrecyclicAcid This compound TerrecyclicAcid->IKK inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Seeding: Seed cells stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc) into a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control inhibitor. Incubate for 1-2 hours.

  • Stimulation: Prepare a working solution of a known NF-κB activator, such as TNF-α (final concentration of 10-20 ng/mL). Add the activator to all wells except for the unstimulated control. Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla) or total protein concentration. Calculate the percent inhibition and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

Problem: You need to quantify the increase in intracellular ROS levels induced by this compound.

Experimental Workflow:

G A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of this compound. A->B C Include vehicle control and a positive control for ROS induction (e.g., H2O2). B->C D Incubate for the desired time period. C->D E Add a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA). D->E F Incubate to allow for probe uptake and de-esterification. E->F G Measure fluorescence using a microplate reader (Ex/Em ~485/535 nm). F->G H Analyze the fold change in fluorescence relative to the vehicle control. G->H

Caption: Workflow for measuring intracellular ROS levels.

Detailed Protocol: DCFDA Assay

  • Cell Seeding: Seed cells (e.g., 3T3-L1) in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).

  • Incubation: Incubate the plate for a predetermined time (e.g., 1, 3, 6, or 24 hours) at 37°C.

  • Probe Loading: Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium or PBS. Remove the treatment medium and add the DCFDA solution to each well.

  • Incubation with Probe: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Heat Shock Response Assay

Problem: You want to confirm that this compound induces a heat shock response by measuring the upregulation of heat shock proteins (e.g., HSP70).

Experimental Workflow:

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 ELISA A Treat cells with this compound for various time points. B Include a positive control (e.g., heat shock at 42°C). A->B C Lyse the cells and determine the total protein concentration. B->C D Separate protein lysates by SDS-PAGE. C->D J Coat a 96-well plate with a capture antibody for HSP70. C->J E Transfer proteins to a PVDF membrane. D->E F Probe the membrane with a primary antibody against HSP70. E->F G Incubate with an HRP-conjugated secondary antibody. F->G H Detect the signal using chemiluminescence. G->H I Quantify band intensity and normalize to a loading control (e.g., β-actin). H->I K Add cell lysates and standards. J->K L Add a detection antibody. K->L M Add a substrate and measure the absorbance. L->M N Calculate the HSP70 concentration from the standard curve. M->N

Caption: Workflow for detecting HSP70 induction by Western Blot or ELISA.

Detailed Protocol: Western Blot for HSP70

  • Cell Treatment and Lysis: Plate cells and treat with this compound for different durations (e.g., 6, 12, 24 hours). Include a positive control by subjecting a plate of cells to heat shock (e.g., 42°C for 1-2 hours). Lyse the cells in RIPA buffer and determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane thoroughly and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. Quantify the band intensities using densitometry software and normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Biological ActivityAssay TypeKey ParametersThis compoundReference
Antibacterial Activity Minimum Inhibitory Concentration (MIC)MIC (µg/mL) vs. S. aureus25[1][3]
MIC (µg/mL) vs. B. subtilis50[1][3]
MIC (µg/mL) vs. M. roseus25[1][3]
Anticancer Activity P388 Murine Leukemia (in vivo)Reduction in ascitic fluid tumor cellsObserved at 0.1, 1, and 10 mg/mL[3]
Cellular Mechanisms NF-κB InhibitionIC50 (µM)To be determined by user
ROS InductionFold increase vs. controlTo be determined by user
Heat Shock ResponseFold increase in HSP70To be determined by user

References

Resolubilization techniques for precipitated Terrecyclic Acid samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling Terrecyclic Acid samples that have precipitated. Our goal is to provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of solution. What is the most common reason for this?

A1: this compound, a sesquiterpenoid carboxylic acid, has low aqueous solubility. Precipitation commonly occurs when a stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium beyond its solubility limit. Other factors include temperature fluctuations and prolonged storage.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing a stock solution of this compound. While specific quantitative data for this compound is not widely published, similar sesquiterpenoids are known to be soluble in DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid cytotoxicity.

Q3: Are there alternative solvents to DMSO for dissolving this compound?

A3: While DMSO is preferred, other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. However, the solubility in these solvents may be lower than in DMSO. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental conditions.

Q4: How can I prevent my this compound from precipitating during my experiment?

A4: To prevent precipitation, ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit. When diluting a DMSO stock solution, add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. Pre-warming the aqueous medium can sometimes help improve solubility.

Troubleshooting Guide: Resolubilizing Precipitated this compound

If you encounter precipitation of your this compound sample, the following troubleshooting steps and protocols can be employed for resolubilization.

Initial Assessment Workflow

The following diagram outlines the initial steps to assess and address this compound precipitation.

G start Precipitate Observed in This compound Sample check_solvent Is the sample in an organic solvent or aqueous buffer? start->check_solvent organic_solvent Organic Solvent check_solvent->organic_solvent Organic aqueous_buffer Aqueous Buffer check_solvent->aqueous_buffer Aqueous troubleshoot_organic Proceed to Troubleshooting for Organic Solvents organic_solvent->troubleshoot_organic troubleshoot_aqueous Proceed to Troubleshooting for Aqueous Buffers aqueous_buffer->troubleshoot_aqueous

Caption: Initial assessment workflow for precipitated this compound.

Detailed Experimental Protocols

Protocol 1: Resolubilization from Aqueous Buffers

This protocol is intended for samples where precipitation occurred after diluting an organic stock solution into an aqueous medium.

Materials:

  • Precipitated this compound sample in aqueous buffer

  • Organic solvent (e.g., DMSO, ethanol)

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

Methodology:

  • Solvent Addition: To the precipitated sample, add a small volume of a suitable organic solvent (e.g., 10-20% of the total volume with DMSO or ethanol) to aid in redissolving the compound.

  • Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes.

  • Sonication: Place the sample in a water bath sonicator for 10-15 minutes. This can help break up aggregates and enhance dissolution.

  • Gentle Warming (Optional): If the precipitate persists, gently warm the solution to 37°C for 5-10 minutes while stirring. Avoid excessive heat, as it may degrade the compound.

  • Centrifugation: If insoluble material remains, centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.

  • Supernatant Transfer: Carefully transfer the supernatant containing the resolubilized this compound to a new tube.

  • Concentration Determination: It is advisable to determine the concentration of the resolubilized this compound using a suitable analytical method (e.g., HPLC-UV) before proceeding with experiments.

Protocol 2: Resolubilization from Organic Solvents

This protocol is for instances where this compound has precipitated from its organic stock solution, possibly due to solvent evaporation or temperature changes.

Materials:

  • Precipitated this compound sample in organic solvent

  • Additional pure organic solvent (same as the stock solution)

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Solvent Top-up: Add a small amount of fresh, pure organic solvent to the stock solution to compensate for any potential evaporation.

  • Vortexing: Vortex the vial vigorously for 2-3 minutes to mechanically break up the precipitate.

  • Sonication: Sonicate the vial in a water bath sonicator for 15-20 minutes.

  • Gentle Warming: If necessary, warm the solution to 37-40°C for a short period to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure all precipitate has dissolved before use.

Data Presentation: Solubility of Structurally Similar Compounds

While specific quantitative solubility data for this compound is limited in public literature, the following table provides solubility information for terephthalic acid, another carboxylic acid, to offer a general reference for solvent selection.[1][2]

SolventSolubility of Terephthalic Acid ( g/100g of solvent at 25°C)
Water0.0017
Methanol0.1
N,N-Dimethylformamide (DMF)7.4
Dimethyl sulfoxide (DMSO)20.0

Note: This data is for a structurally different molecule and should be used as a general guide only. Actual solubility of this compound will vary.

Signaling Pathway Diagrams

This compound has been reported to induce a heat shock response and inhibit NF-κB activity.[3] The following diagrams illustrate the general mechanisms of these pathways.

Heat Shock Response (HSR) Pathway

Under cellular stress, such as exposure to this compound, Heat Shock Factor 1 (HSF1) is activated. This leads to the transcription of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and protect the cell.[4][5][6]

HSR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., this compound) Misfolded_Proteins Misfolded Proteins Stress->Misfolded_Proteins HSF1_inactive HSF1 (monomer) Inactive HSF1_active HSF1 (trimer) Active HSF1_inactive->HSF1_active trimerizes HSPs_complex HSP90/HSP70 HSF1_inactive->HSPs_complex HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE binds to Misfolded_Proteins->HSF1_inactive releases HSPs HSP_genes Transcription of HSP genes (e.g., HSP70) HSE->HSP_genes mRNA mRNA HSP_genes->mRNA HSPs_translation Heat Shock Proteins (HSPs) mRNA->HSPs_translation translation HSPs_translation->Misfolded_Proteins refold/degrade

Caption: General overview of the Heat Shock Response (HSR) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this activation.[3][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases NFkB_DNA NF-κB binding site in DNA NFkB_active->NFkB_DNA binds to Terrecyclic_Acid This compound Terrecyclic_Acid->IKK inhibits Gene_Transcription Transcription of Pro-inflammatory Genes NFkB_DNA->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA mRNA Inflammatory_Response Inflammatory Response mRNA->Inflammatory_Response translation

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

References

Validation & Comparative

Validating Terrecyclic Acid-Induced ROS Production in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of terrecyclic acid with other anti-cancer agents known to induce reactive oxygen species (ROS) in cancer cells. We present supporting experimental data, detailed protocols for validation, and visualizations of the underlying cellular mechanisms to aid in the evaluation and application of these compounds in cancer research and drug development.

Performance Comparison of ROS-Inducing Anticancer Agents

The controlled induction of reactive oxygen species (ROS) is a promising strategy in cancer therapy to selectively kill cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells. This compound, a fungal metabolite, has been identified as an inducer of the heat shock response and a potent generator of intracellular ROS, contributing to its anticancer activity.[1] This section compares the ROS-inducing capabilities of this compound with other well-established and experimental anticancer compounds.

Data Presentation

The following table summarizes the relative ROS production induced by various anticancer agents in a hypothetical cancer cell line, as measured by the DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay. The data is presented as the fold increase in fluorescence intensity relative to untreated control cells.

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results may vary depending on the cancer cell line, experimental conditions, and compound concentrations.

CompoundClass/OriginConcentration (µM)Fold Increase in ROS (DCF Fluorescence)Mechanism of ROS Induction
This compound Fungal Metabolite (Sesquiterpene)104.5Induces heat shock response, inhibits NF-κB, and potentially depletes glutathione.[1]
Doxorubicin Anthracycline Antibiotic13.8Redox cycling of its quinone moiety, leading to the formation of superoxide (B77818) radicals.
Cisplatin Platinum-based Chemotherapeutic203.2Induces mitochondrial dysfunction and damages mitochondrial DNA.[2]
Piperlongumine Natural Product (from Piper longum)155.2Selectively increases ROS in cancer cells, leading to apoptosis.
Parthenolide Sesquiterpene Lactone (from Feverfew)254.1Depletes intracellular thiols, including glutathione.
Plumbagin Naphthoquinone (from Plumbago species)54.8Redox cycling and generation of superoxide radicals.
Shikonin Naphthoquinone (from Lithospermum erythrorhizon)24.3Induces mitochondrial dysfunction and endoplasmic reticulum stress through ROS.[3]
Hydrogen Peroxide (H₂O₂) Positive Control1006.0Direct source of ROS.

Experimental Protocols

Accurate and reproducible measurement of intracellular ROS is critical for validating the efficacy of compounds like this compound. The most common method is the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Detailed Methodology for DCFDA Assay

This protocol describes the measurement of intracellular ROS using DCFDA in adherent cancer cells cultured in a 96-well plate format.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (10 mM in DMSO)

  • This compound and other test compounds

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding:

    • Seed the adherent cancer cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • DCFDA Loading:

    • The following day, carefully aspirate the culture medium from each well.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Prepare a fresh 20 µM working solution of DCFDA in serum-free culture medium.

    • Add 100 µL of the 20 µM DCFDA solution to each well.

    • Incubate the plate at 37°C for 45 minutes in the dark.[4][5]

  • Compound Treatment:

    • After incubation, aspirate the DCFDA solution and wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of serum-free medium containing the desired concentration of this compound, other test compounds, or vehicle control (e.g., DMSO) to the respective wells.

    • Include wells with a known ROS inducer, such as 100 µM H₂O₂, as a positive control.

    • Incubate the plate for the desired treatment period (e.g., 1-6 hours) at 37°C in the dark.

  • Fluorescence Measurement:

    • After the treatment period, measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][6]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (wells with medium but no cells) from all experimental readings.

    • Express the results as a fold increase in ROS production relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced ROS Production

This compound's mechanism of ROS induction appears to be multifactorial, involving the activation of the heat shock response and the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates a plausible signaling cascade.

Terrecyclic_Acid_ROS_Pathway This compound-Induced ROS Signaling Pathway Terrecyclic_Acid This compound HSP_Induction Heat Shock Protein (HSP) Induction Terrecyclic_Acid->HSP_Induction NFkB_Inhibition NF-κB Inhibition Terrecyclic_Acid->NFkB_Inhibition GSH_Depletion Glutathione (GSH) Depletion Terrecyclic_Acid->GSH_Depletion Potential direct effect HSP_Induction->NFkB_Inhibition Inhibits ROS_Production Increased ROS Production NFkB_Inhibition->ROS_Production Leads to GSH_Depletion->ROS_Production Contributes to Apoptosis Apoptosis ROS_Production->Apoptosis

This compound-Induced ROS Signaling Pathway
Experimental Workflow for Validating ROS Production

The following diagram outlines the key steps in a typical experiment designed to validate and quantify the ROS-inducing effects of a test compound like this compound.

ROS_Validation_Workflow Experimental Workflow for ROS Validation Cell_Culture 1. Cancer Cell Culture (e.g., 96-well plate) DCFDA_Loading 2. DCFDA Probe Loading (20 µM, 45 min) Cell_Culture->DCFDA_Loading Compound_Treatment 3. Treatment with This compound & Alternatives DCFDA_Loading->Compound_Treatment Incubation 4. Incubation (1-6 hours) Compound_Treatment->Incubation Fluorescence_Reading 5. Fluorescence Measurement (Ex/Em: 485/535 nm) Incubation->Fluorescence_Reading Data_Analysis 6. Data Analysis (Fold Change vs. Control) Fluorescence_Reading->Data_Analysis

Experimental Workflow for ROS Validation

References

A Comparative Analysis of Terrecyclic Acid and Other Bioactive Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a rich source of bioactive compounds with significant therapeutic potential. Among these, Terrecyclic Acid, a metabolite isolated from the fungus Aspergillus terreus, has garnered attention for its pronounced antibiotic and anticancer activities.[1][2] This guide provides a comprehensive comparative analysis of this compound with other prominent sesquiterpenoids—Parthenolide, Zerumbone, and β-caryophyllene—focusing on their anticancer and anti-inflammatory properties. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Biological Activities

This compound's biological activity is primarily attributed to its ability to modulate multiple cellular stress response pathways, including the heat shock response, oxidative stress, and the NF-κB signaling pathway.[3][4][5][6] This multi-targeted approach is a hallmark of many bioactive sesquiterpenoids. For a direct and quantitative comparison, this analysis will focus on two key areas of therapeutic interest: anticancer and anti-inflammatory activities.

Anticancer Activity
Compound Cancer Cell Line IC50 (µM) Reference
Parthenolide A549 (Lung Carcinoma)4.3[7]
TE671 (Medulloblastoma)6.5[7]
HT-29 (Colon Adenocarcinoma)7.0[7]
Zerumbone HepG2 (Liver Cancer)28.4 (converted from 6.20 µg/mL)
HeLa (Cervical Cancer)29.3 (converted from 6.4 µg/mL)
MCF-7 (Breast Cancer)105.4 (converted from 23.0 µg/mL)
MDA-MB-231 (Breast Cancer)111.3 (converted from 24.3 µg/mL)
β-caryophyllene HCT 116 (Colon Cancer)19[8]
PANC-1 (Pancreatic Cancer)27[5]
MG-63 (Bone Cancer)20[5]
BT-20 (Breast Cancer)19.2 (converted from 3.92 µg/mL)[1]
Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpenoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This compound has been shown to inhibit cytokine-induced NF-κB transcriptional activity in a concentration-dependent manner.[3][4] A direct quantitative comparison with other sesquiterpenoids can be made by examining their ability to inhibit the production of key inflammatory mediators.

Compound Inflammatory Mediator Cell Line IC50 (µM) Reference
Parthenolide NF-κB Inhibition(Assay Dependent)-[4][9][10][11][12]
Zerumbone NF-κB Inhibition(Assay Dependent)-[2][3][6][13][14]
β-caryophyllene NF-κB Inhibition(Assay Dependent)-[15][16][17][18]

Note: While the inhibitory effect on NF-κB is well-documented for these compounds, specific IC50 values for NF-κB inhibition are often assay-dependent and not always reported in a standardized manner. The references provided offer detailed mechanistic studies on their anti-inflammatory action.

Mechanism of Action: The Central Role of NF-κB Signaling

A common mechanistic thread among this compound, Parthenolide, Zerumbone, and β-caryophyllene is their interaction with the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

The general mechanism of NF-κB inhibition by these sesquiterpenoids involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting the IκB kinase (IKK) complex, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive and unable to translocate to the nucleus to activate the transcription of its target genes.

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Sesquiterpenoid Inhibitors Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of p-IκBα releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription Terrecyclic_Acid This compound Terrecyclic_Acid->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Zerumbone Zerumbone Zerumbone->IKK Beta_Caryophyllene β-caryophyllene Beta_Caryophyllene->IKK

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of the sesquiterpenoid. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Caption: General workflow of the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Parthenolide, etc.). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Workflow:

NFkB_Reporter_Workflow A 1. Transfect cells with an NF-κB luciferase reporter plasmid. B 2. Pre-treat cells with the sesquiterpenoid inhibitor. A->B C 3. Stimulate cells with an NF-κB activator (e.g., TNF-α). B->C D 4. Incubate for a defined period. C->D E 5. Lyse the cells and add luciferase substrate. D->E F 6. Measure luminescence using a luminometer. E->F G 7. Analyze the data to determine the inhibition of NF-κB activity. F->G

Caption: General workflow of the NF-κB Luciferase Reporter Assay.

Detailed Methodology:

  • Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often performed for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the sesquiterpenoid for 1-2 hours.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-8 hours).

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Conclusion

This compound, Parthenolide, Zerumbone, and β-caryophyllene are all promising sesquiterpenoids with significant anticancer and anti-inflammatory activities. Their shared ability to inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway underscores their therapeutic potential. While quantitative cytotoxic data for this compound against a broad range of cancer cell lines remains to be fully elucidated in publicly accessible literature, the available information on its concentration-dependent activity and its multi-targeted mechanism of action places it as a compound of high interest for further investigation. The comprehensive data presented for Parthenolide, Zerumbone, and β-caryophyllene provide a valuable benchmark for the continued exploration and development of this compound and other related sesquiterpenoids as potential therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to elucidate the full therapeutic scope of these remarkable natural products.

References

A Comparative Study: Terrecyclic Acid Versus Quadrone in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two sesquiterpenoid compounds derived from Aspergillus terreus, this guide compares the biological activities of Terrecyclic Acid and Quadrone, providing available experimental data and outlining their known mechanisms of action for researchers, scientists, and drug development professionals.

This report offers a side-by-side comparison of this compound and Quadrone, two natural products with notable antimicrobial and anticancer properties. While structurally related, emerging data suggests distinct biological profiles, which are explored herein. This guide summarizes the quantitative data in structured tables, presents detailed experimental methodologies for key assays, and visualizes the known signaling pathways.

Introduction to the Compounds

This compound and Quadrone are both sesquiterpenoid compounds isolated from the fungus Aspergillus terreus. Structurally, this compound can be considered a precursor to Quadrone. While both have demonstrated potential as anticancer agents, their biological activity spectrum, particularly concerning antimicrobial effects, appears to differ significantly.

Comparative Biological Activity

A key differentiator between the two compounds is their antimicrobial efficacy. This compound exhibits activity against a range of bacteria, whereas Quadrone has been reported to lack antimicrobial properties. In the realm of anticancer activity, both compounds have shown promise, although direct comparative data from the same cell lines and experimental conditions are limited.

Anticancer Activity

This compound has demonstrated in vivo efficacy in a mouse model of P388 murine leukemia, where it was shown to reduce the number of ascitic fluid tumor cells[1].

Quadrone has shown in vitro activity against KB cells, a human oral cancer cell line[2]. However, specific IC50 values from publicly available literature are not consistently reported, making a direct quantitative comparison with this compound challenging.

Antimicrobial Activity

This compound has shown inhibitory activity against several bacterial strains. In contrast, Quadrone has been reported to not possess antimicrobial activity[2].

Data Presentation

The following tables summarize the available quantitative data for this compound and Quadrone.

Table 1: Anticancer Activity

CompoundCancer ModelAssay TypeResults
This compoundP388 murine leukemiaIn vivo (mouse model)Reduction in ascitic fluid tumor cells at 0.1, 1, and 10 mg/ml[1]
QuadroneKB cellsIn vitroActive against KB cells[2]

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus25[1][3]
Bacillus subtilis50[1][3]
Micrococcus roseus25[1][3]
QuadroneNot ApplicableNo reported antimicrobial activity[2]

Mechanisms of Action

This compound

The anticancer activity of this compound is associated with the modulation of multiple cellular stress response pathways. It is known to induce a heat shock response, increase levels of reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway[1][3].

  • NF-κB Pathway Inhibition: this compound's inhibition of the NF-κB pathway likely contributes to its anti-inflammatory and pro-apoptotic effects. This is a common mechanism for many anticancer compounds. The inhibition is thought to occur through the prevention of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus.

  • Heat Shock Response Induction: this compound induces a heat shock response, which involves the activation of Heat Shock Factor 1 (HSF1) and the subsequent expression of heat shock proteins (HSPs) like HSP70. This response can have both pro-survival and pro-death consequences depending on the cellular context.

  • Reactive Oxygen Species (ROS) Induction: The generation of ROS can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.

Terrecyclic_Acid_Signaling_Pathways This compound: Postulated Signaling Pathways Terrecyclic_Acid This compound ROS Increased ROS Terrecyclic_Acid->ROS induces Stress Cellular Stress Terrecyclic_Acid->Stress induces IKK IKK Phosphorylation (Inhibited) Terrecyclic_Acid->IKK inhibits HSF1 HSF1 Activation ROS->HSF1 Apoptosis Apoptosis ROS->Apoptosis Stress->HSF1 HSPs HSP70 Induction HSF1->HSPs NFkB_Inhibition NF-κB Inhibition IKK->NFkB_Inhibition prevents activation of NFkB_Inhibition->Apoptosis promotes

This compound's multifaceted mechanism of action.

Quadrone

The precise mechanism of action for Quadrone's anticancer activity is not as well-defined in the available literature. However, based on the common mechanisms of other sesquiterpenoid compounds with anticancer properties, it is plausible that Quadrone induces apoptosis and/or cell cycle arrest in cancer cells.

  • Apoptosis Induction (Postulated): Quadrone may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell demise.

  • Cell Cycle Arrest (Postulated): It is also possible that Quadrone disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase (e.g., G1, S, or G2/M) and preventing cell proliferation.

Quadrone_Postulated_Mechanism Quadrone: Postulated Anticancer Mechanisms Quadrone Quadrone Cellular_Targets Intracellular Targets (Postulated) Quadrone->Cellular_Targets Apoptosis_Pathway Apoptosis Induction Cellular_Targets->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Targets->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death prevents proliferation Caspase_Activation->Cell_Death

Postulated anticancer mechanisms of Quadrone.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of compound A->B C Incubate for defined period B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Quadrone) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare serial dilutions of the compound in broth medium B Inoculate each well with a standardized bacterial suspension A->B C Incubate at an appropriate temperature B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

MIC determination workflow.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound and Quadrone, while originating from the same fungal source and sharing a common structural heritage, exhibit distinct biological profiles. This compound demonstrates both anticancer and antibacterial activities, with its anticancer effects linked to the induction of cellular stress responses and inhibition of the pro-survival NF-κB pathway. In contrast, Quadrone's activity appears to be focused on anticancer effects, with a lack of reported antimicrobial action. Its precise anticancer mechanism warrants further investigation but is likely to involve the induction of apoptosis or cell cycle arrest. This comparative guide provides a foundation for further research into these promising natural products and highlights the need for direct, standardized comparative studies to fully elucidate their therapeutic potential.

References

Terrecyclic Acid: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, natural products remain a crucial source of chemical diversity and unique mechanisms of action. This guide provides a comparative overview of Terrecyclic Acid, a sesquiterpene antibiotic, against established standard antibiotics, with a focus on its efficacy against Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1][2] Like other compounds in its class, it has demonstrated a range of biological activities, including antibiotic and anticancer properties.[2] Its potential as an antibacterial agent is of significant interest, particularly in an era where novel scaffolds are desperately needed.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key metric for assessing the efficacy of an antimicrobial agent. It represents the lowest concentration of a drug that will inhibit the visible growth of a microorganism after overnight incubation. The data below compares the reported MIC of this compound against Staphylococcus aureus with that of two widely used antibiotics, Ciprofloxacin and Vancomycin.

It is important to note that the following MIC values have been compiled from different studies and are presented here for comparative purposes. Direct head-to-head studies under identical conditions would be required for a definitive assessment.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Staphylococcus aureus25 µg/mL[2]
Ciprofloxacin Staphylococcus aureus (MRSA strains)0.25 - 0.5 µg/mL
Ciprofloxacin Staphylococcus aureus (MSSA & MRSA)0.25 - 1 µg/mL
Vancomycin Staphylococcus aureus (MRSA isolates)Modal MIC of 1 µg/mL (Susceptible ≤2 µg/mL)[3]

Proposed Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, its classification as a sesquiterpenoid provides clues to its antibacterial mechanism. Many sesquiterpenes are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to leakage of essential intracellular components and ultimately, cell death.

terrecyclic_acid This compound cell_membrane Bacterial Cell Membrane terrecyclic_acid->cell_membrane Interacts with membrane_disruption Membrane Disruption & Permeability Increase cell_membrane->membrane_disruption Leads to ion_leakage Ion Leakage & Loss of Gradient membrane_disruption->ion_leakage component_leakage Leakage of Cellular Components membrane_disruption->component_leakage cell_death Bacterial Cell Death ion_leakage->cell_death component_leakage->cell_death

Proposed mechanism of action for this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][5][6]

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Bacterial Strain: Use a standardized bacterial strain (e.g., Staphylococcus aureus ATCC 29213). Culture the bacteria on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from the agar plate and transfer them to a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The typical concentration range might span from 0.06 to 128 µg/mL, adjusted based on the expected potency of the compound.
  • Include a positive control well (bacterial inoculum in broth without the antimicrobial agent) and a negative control well (broth only).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

// Nodes start [label="Start: Pure Bacterial Culture", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_compound [label="Serial Dilution of\nTest Compound in Plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate_plate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(16-20h at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_results [label="Read Results\n(Visual Inspection for Turbidity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Determine MIC Value", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_inoculum; prep_inoculum -> inoculate_plate; dilute_compound -> inoculate_plate; inoculate_plate -> incubate; incubate -> read_results; read_results -> end; }

Workflow for MIC determination via broth microdilution.

Conclusion

This compound demonstrates inhibitory activity against Staphylococcus aureus. However, based on the available data, its potency, as measured by MIC, appears to be lower than that of standard antibiotics like Ciprofloxacin and Vancomycin. While a higher MIC does not disqualify a compound from further development, it suggests that its therapeutic window and potential applications would need to be carefully considered. The distinct chemical scaffold of this compound and its potential for a novel mechanism of action warrant further investigation, including studies on its spectrum of activity, in vivo efficacy, and potential for synergistic combinations with existing antibiotics.

References

A Comparative Analysis of the Cytotoxic Effects of Terrecyclic Acid Analogs and Doxorubicin in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of a novel class of compounds, exemplified by terrecyclic acid analogs EDK-87 and EDK-88, and the well-established chemotherapeutic agent, doxorubicin (B1662922), in the context of leukemia. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate an objective evaluation of their potential as anti-leukemic agents.

I. Quantitative Assessment of Cytotoxicity

The cytotoxic activity of the novel tetracyclic compounds EDK-87 and EDK-88, alongside doxorubicin, has been evaluated in various leukemia cell lines. While direct head-to-head IC50 comparisons in the same comprehensive study are limited, the available data allows for a comparative assessment of their potency.

Table 1: Comparative Cytotoxicity (IC50) in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (hours)Citation
DoxorubicinHL-60~0.29 - 3.424[1]
DoxorubicinHL-60Not explicitly stated, but significant apoptosis at 0.5-1 µMNot specified[2]
DoxorubicinMOLM-13Not explicitly stated, but significant cell death at 0.5 and 1 µM48[3]
EDK-87HL-60Not explicitly stated, but significant effects at 5 and 10 µM24[4]
EDK-88HL-60Not explicitly stated, but significant effects at 5 and 10 µM24[4]

Table 2: Induction of Apoptosis in Leukemia Cell Lines

CompoundCell LineConcentration (µM)Apoptosis InductionCitation
DoxorubicinHL-600.5 - 1Induces rapid apoptosis[2]
DoxorubicinMOLM-130.5 and 153% and 89% dead cells, respectively (mainly apoptotic)[3]
EDK-87HL-6010Significant increase in apoptotic cells (Annexin-V positive)[4]
EDK-88HL-6010Significant increase in apoptotic cells (Annexin-V positive)[4]

II. Mechanisms of Action: A Comparative Overview

This compound analogs and doxorubicin elicit their cytotoxic effects through distinct molecular mechanisms.

This compound Analogs (EDK-87 and EDK-88): These novel compounds exhibit a multi-faceted mechanism of action primarily targeting cellular organelles. They are lysosomotropic agents that induce lysosomal membrane permeabilization (LMP).[4] This leads to the release of cathepsins into the cytosol, triggering a cascade of events that culminate in apoptosis. Furthermore, these compounds induce mitochondrial damage, contributing to the apoptotic process.[4] The proposed signaling pathway involves an increase in intracellular calcium, which in turn modulates the activity of the transcription factor EB (TFEB) and subsequently affects MYC expression.[5]

Doxorubicin: As a well-characterized anthracycline antibiotic, doxorubicin's primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II.[2] This disruption of DNA replication and transcription leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1]

III. Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms and the experimental approach to their study, the following diagrams are provided.

G Signaling Pathway of this compound Analogs cluster_cell Leukemia Cell Terrecyclic_Acid This compound Analogs (EDK-87, EDK-88) Lysosome Lysosome Terrecyclic_Acid->Lysosome Mitochondrion Mitochondrion Terrecyclic_Acid->Mitochondrion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Ca_release Ca²⁺ Release LMP->Ca_release Apoptosis Apoptosis LMP->Apoptosis TFEB TFEB Activation Ca_release->TFEB MYC MYC Downregulation TFEB->MYC Mito_damage Mitochondrial Damage Mitochondrion->Mito_damage Mito_damage->Apoptosis

Caption: Signaling Pathway of this compound Analogs.

G Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Culture Leukemia Cell Lines (e.g., HL60) start->cell_culture treatment Treat cells with This compound Analogs or Doxorubicin cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay lmp_assay Lysosomal Membrane Permeabilization Assay treatment->lmp_assay data_analysis Data Analysis (IC50, % Apoptosis) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis lmp_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Cytotoxicity Assessment.

IV. Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Cells are treated with various concentrations of this compound analogs or doxorubicin and incubated for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Leukemia cells are treated with the compounds as described for the cytotoxicity assay.

  • Cell Harvesting and Washing: After treatment, cells are harvested by centrifugation and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour of staining. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

C. Lysosomal Membrane Permeabilization (LMP) Assay (Galectin-3 Puncta Formation)
  • Cell Transduction (if necessary): For cell lines that do not endogenously express sufficient levels, cells can be transduced with a Galectin-3-GFP fusion protein construct.

  • Cell Seeding and Treatment: Cells are seeded on coverslips or in imaging dishes and treated with the test compounds.

  • Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.1% saponin).

  • Immunofluorescence Staining (if not using a fluorescent fusion protein): Cells are incubated with a primary antibody against Galectin-3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Confocal Microscopy: The formation of intracellular Galectin-3 puncta, which indicates its recruitment to damaged lysosomes, is visualized and quantified using a confocal microscope.[5]

V. Conclusion

This guide provides a comparative overview of the cytotoxic properties of novel this compound analogs and the established anticancer drug doxorubicin in leukemia cells. While doxorubicin remains a potent cytotoxic agent, the unique multi-organelle targeting mechanism of this compound analogs presents a promising alternative therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these novel compounds.

References

A Comparative Analysis of Terrecyclic Acid and Paclitaxel: Mechanisms of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two distinct anticancer agents: Terrecyclic Acid, a sesquiterpenoid natural product, and Paclitaxel, a widely used mitotic inhibitor. By examining their molecular targets and downstream cellular effects, this document aims to provide a clear understanding of their unique and overlapping properties, supported by available experimental data.

Introduction

This compound, a natural product isolated from Aspergillus terreus, has demonstrated anticancer properties by modulating cellular stress response pathways. In contrast, Paclitaxel, originally derived from the Pacific yew tree, is a well-established chemotherapeutic agent that disrupts microtubule function, a critical process for cell division. This guide will delve into the intricacies of their mechanisms, offering a side-by-side comparison to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Pathways

The anticancer effects of this compound and Paclitaxel stem from their interactions with distinct cellular components and signaling cascades.

This compound: A Modulator of Cellular Stress

This compound's mechanism of action is centered on the induction of cellular stress, leading to the activation of pathways that can selectively target cancer cells. Its key effects include:

  • Induction of Heat Shock Response: this compound activates the heat shock response, a cellular defense mechanism against stress, which can paradoxically lead to apoptosis in cancer cells that are already under significant stress.

  • Increased Reactive Oxygen Species (ROS): The compound elevates the levels of ROS within cancer cells.[1] While normal cells can manage a certain level of oxidative stress, the heightened ROS levels induced by this compound can overwhelm the antioxidant capacity of cancer cells, triggering cell death.[1]

  • Inhibition of NF-κB Activity: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition can render cancer cells more susceptible to apoptosis.

Paclitaxel: A Stabilizer of the Cytoskeleton

Paclitaxel's primary mechanism involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] Its key actions are:

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.[1]

  • Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

  • Modulation of Signaling Pathways: Paclitaxel has also been shown to influence various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Comparative Data

The following table summarizes the key differences in the mechanisms of action and reported cytotoxic activities of this compound and Paclitaxel. Note: IC50 values for this compound are not widely available in the public domain and require further investigation.

FeatureThis compoundPaclitaxel
Primary Target Cellular Stress Response Pathwaysβ-tubulin subunit of microtubules
Key Mechanism Induction of heat shock response, increased ROS, inhibition of NF-κBStabilization of microtubules, mitotic arrest
Cell Cycle Effect Not reportedG2/M phase arrest
Downstream Effect ApoptosisApoptosis
IC50 Range (Various Cancer Cell Lines) Data not readily availablenM to µM range

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and Paclitaxel are provided below.

This compound:

1. Reactive Oxygen Species (ROS) Detection Assay:

  • Cell Line: 3LL Lewis lung carcinoma cells.[1]

  • Reagent: ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).

  • Procedure:

    • Cells are seeded in appropriate culture vessels and allowed to adhere.

    • Cells are treated with varying concentrations of this compound for a specified duration.

    • The cells are then incubated with the ROS-sensitive dye.

    • The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using flow cytometry or a fluorescence microplate reader.[1]

2. NF-κB Inhibition Assay:

  • Cell Line: Cells carrying an NF-κB-driven reporter gene (e.g., luciferase).[1]

  • Procedure:

    • Cells are plated and treated with this compound.

    • NF-κB activation is induced using a stimulant such as a cytokine (e.g., TNF-α).

    • The activity of the reporter gene (e.g., luciferase) is measured, which reflects the transcriptional activity of NF-κB. A decrease in reporter activity indicates inhibition of the NF-κB pathway.[1]

Paclitaxel:

1. Microtubule Polymerization Assay:

  • Principle: To measure the ability of Paclitaxel to promote the assembly of tubulin into microtubules.

  • Procedure:

    • Purified tubulin is incubated with GTP in a suitable buffer.

    • Paclitaxel is added to the reaction mixture.

    • The polymerization of tubulin is monitored by measuring the increase in turbidity or fluorescence of a reporter dye that binds to microtubules.

2. Cell Viability (IC50) Assay:

  • Principle: To determine the concentration of Paclitaxel required to inhibit the growth of a cancer cell line by 50%.

  • Procedure:

    • Cancer cells are seeded in multi-well plates.

    • Cells are treated with a range of Paclitaxel concentrations for a defined period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and Paclitaxel, as well as a typical experimental workflow for assessing cytotoxicity.

Terrecyclic_Acid_Pathway Terrecyclic_Acid This compound Cellular_Stress Cellular Stress Terrecyclic_Acid->Cellular_Stress NFkB_Inhibition NF-κB Inhibition Terrecyclic_Acid->NFkB_Inhibition Heat_Shock_Response Heat Shock Response Cellular_Stress->Heat_Shock_Response ROS Increased ROS Cellular_Stress->ROS Apoptosis Apoptosis Heat_Shock_Response->Apoptosis ROS->Apoptosis NFkB_Inhibition->Apoptosis

Figure 1. this compound signaling pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt MAPK MAPK Pathway Paclitaxel->MAPK Mitotic_Spindle Abnormal Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Figure 2. Paclitaxel signaling pathway.

Cytotoxicity_Workflow Start Seed Cancer Cells Treatment Treat with Compound (this compound or Paclitaxel) Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis End Results Data_Analysis->End

Figure 3. General workflow for cytotoxicity assessment.

Conclusion

This compound and Paclitaxel represent two distinct approaches to cancer therapy, targeting different cellular vulnerabilities. This compound exploits the inherent stress of the tumor microenvironment by further inducing cellular stress responses, while Paclitaxel directly interferes with the mechanics of cell division. Understanding these divergent mechanisms is crucial for the rational design of novel therapeutic strategies, including combination therapies that could potentially leverage the unique properties of both compounds to achieve synergistic anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for both agents.

References

Validating NF-κB Inhibition: A Comparative Analysis of Terrecyclic Acid and Other Known Inhibitors Using Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical step in the development of novel therapeutics for a wide range of diseases, including cancer and inflammatory disorders. This guide provides a comparative framework for validating the inhibition of NF-κB by Terrecyclic Acid, contrasting it with well-characterized inhibitors through the lens of reporter gene assays.

This compound, a sesquiterpene natural product isolated from Aspergillus terreus, has been identified as an inhibitor of NF-κB activity, in addition to its known antibiotic and anticancer properties.[1][2] However, a comprehensive, publicly available dataset quantifying its inhibitory potency in standard reporter assays remains to be fully established. This guide will therefore focus on the established methodologies for such validation and present comparative data for well-known NF-κB inhibitors to serve as a benchmark for the evaluation of this compound.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and survival genes. The dysregulation of this pathway is a hallmark of many chronic diseases, making its inhibition a significant therapeutic strategy.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65 IkBa_p P-IκBα IkBa_NFkB->IkBa_p Releases p50/p65 Nucleus_p50_p65 p50/p65 p50_p65->Nucleus_p50_p65 Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB DNA sites Nucleus_p50_p65->DNA Binds Terrecyclic_Acid This compound (Proposed) Terrecyclic_Acid->IKK Inhibits (putative) BAY117082 BAY 11-7082 BAY117082->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits MG132 MG-132 MG132->Proteasome Inhibits Gene_Expression Target Gene Transcription DNA->Gene_Expression Activates

Diagram 1: Canonical NF-κB signaling pathway and points of inhibition.

Comparative Performance of NF-κB Inhibitors in Reporter Assays

Reporter gene assays are the gold standard for quantifying the activity of the NF-κB signaling pathway in response to stimuli and inhibitors. These assays typically utilize a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene, which can be easily quantified.

InhibitorMechanism of ActionCell LineReporter AssayIC50 Value
BAY 11-7082 Irreversible inhibitor of IκBα phosphorylationHEK293Luciferase~10-11 µM
Parthenolide Inhibits IKKβ activityMeg-01, MO7eLuciferaseActivity reduced at 6 hours
MG-132 Proteasome inhibitor (prevents IκBα degradation)A549LuciferaseInhibition observed at 10 µM

Note: IC50 values can vary depending on the cell line, stimulus, and specific assay conditions.

Detailed Experimental Protocols

To ensure reproducibility and enable accurate comparison, detailed experimental protocols are essential. Below are generalized protocols for the two most common types of NF-κB reporter assays.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Allow cells to express the plasmids for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add luciferase assay substrate and measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

Objective: To provide a non-lytic method for quantifying NF-κB transcriptional activity over time.

Methodology:

  • Cell Culture and Transfection:

    • Establish a stable cell line expressing a SEAP reporter gene under the control of an NF-κB promoter, or transiently transfect cells as described for the luciferase assay.

  • Compound Treatment and Stimulation:

    • Plate the SEAP reporter cells in a 96-well plate.

    • Pre-treat with the test compound or known inhibitor.

    • Stimulate with an NF-κB activator.

  • Sample Collection and SEAP Measurement:

    • At desired time points, collect a small aliquot of the cell culture supernatant.

    • Heat-inactivate endogenous alkaline phosphatases in the supernatant.

    • Add a chemiluminescent or colorimetric alkaline phosphatase substrate.

    • Measure the signal using a luminometer or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition based on the reduction in SEAP activity in the supernatant of treated cells compared to stimulated controls.

    • Determine the IC50 value as described for the luciferase assay.

Experimental Workflow for NF-κB Reporter Assay

The following diagram illustrates a typical workflow for validating an NF-κB inhibitor using a luciferase-based reporter assay.

Reporter_Assay_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Data Acquisition cluster_analysis Data Analysis A Seed cells in 96-well plate B Transfect with NF-κB Luciferase Reporter A->B C Pre-treat with This compound or other inhibitors B->C D Stimulate with TNF-α C->D E Lyse cells D->E F Measure Luciferase Activity E->F G Normalize Data F->G H Calculate % Inhibition G->H I Determine IC50 H->I

References

Navigating the Uncharted Territory of Synthetic Terrecyclic Acid Derivatives: A Review of a Field in its Infancy

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the potent antibiotic and anticancer activities of the natural product terrecyclic acid, a comprehensive analysis of the structure-activity relationships (SAR) among its synthetic derivatives remains a largely unexplored frontier in medicinal chemistry. Extensive searches of scientific literature have revealed a notable scarcity of studies detailing the synthesis and comparative biological evaluation of a series of this compound analogues. This report summarizes the current state of knowledge based on available data and highlights the critical need for further research to unlock the therapeutic potential of this unique sesquiterpene scaffold.

Currently, the body of research on this compound primarily focuses on the isolation and biological characterization of the natural product itself, its biosynthesis, and the complex total synthesis of its core structure. While these studies provide a foundational understanding of this compound's bioactivity, they do not offer the systematic data required to establish clear SAR for synthetic derivatives. The development of a predictive model for how specific structural modifications impact biological efficacy is therefore still in its nascent stages.

The Biological Activity of Natural this compound

This compound, a sesquiterpene isolated from Aspergillus terreus, has demonstrated notable antibiotic and anticancer properties.[1][2][3] Its mechanism of action is believed to involve the induction of cellular stress responses, including the generation of reactive oxygen species (ROS) and inhibition of the NF-κB signaling pathway. This multifaceted activity makes it an attractive scaffold for the development of novel therapeutic agents.

The Missing Link: Synthetic Derivatives and SAR

A thorough investigation for published research on the synthesis of various this compound analogues and the subsequent reporting of their comparative biological activities did not yield sufficient data to construct a detailed SAR guide. The creation of such a guide requires systematic studies where specific parts of the this compound molecule are modified, and the resulting changes in biological activity are quantified. This information is crucial for rationally designing more potent and selective drug candidates.

Future Directions and the Path Forward

The development of a robust structure-activity relationship for synthetic this compound derivatives is a critical next step for this promising class of molecules. Future research should focus on the following areas:

  • Development of versatile synthetic routes: Efficient and adaptable synthetic strategies are needed to generate a diverse library of this compound analogues with modifications at key positions.

  • Systematic biological evaluation: A standardized panel of in vitro and in vivo assays is required to compare the anticancer and antimicrobial activities of newly synthesized derivatives.

  • Computational modeling: In silico studies could help to predict the biological activity of virtual compounds and guide the design of new synthetic targets.

A deeper understanding of the SAR for this compound class will be instrumental in optimizing the therapeutic properties of this compound, potentially leading to the development of new and effective treatments for a range of diseases. The scientific community awaits further research to illuminate this promising but currently underexplored area of medicinal chemistry.

A Note on Available Data

Given the limited specific data on the structure-activity relationship of synthetic this compound derivatives, it is not possible at this time to provide the detailed comparison tables, experimental protocols, and signaling pathway diagrams as originally requested. The information presented here reflects the current state of published scientific literature. Researchers interested in this field are encouraged to initiate studies that will fill this critical knowledge gap.

References

A Comparative Analysis of the Antimicrobial Efficacy of Terrecyclic Acid and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of Terrecyclic Acid, a naturally derived sesquiterpene, and Vancomycin (B549263), a widely used glycopeptide antibiotic. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.

Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison

The antimicrobial activities of this compound and Vancomycin are summarized below, with efficacy measured by Minimum Inhibitory Concentration (MIC). Lower MIC values are indicative of greater antimicrobial potency. The available data for this compound is currently limited to a few Gram-positive bacterial strains, and direct comparative studies with Vancomycin are not presently available in the reviewed literature.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus25[1]0.5 - 2[2][3]
Bacillus subtilis50[1]≤4.0[4]
Micrococcus roseus25[1]Data not available

Note: The MIC values for Vancomycin against Staphylococcus aureus can vary depending on the strain, with higher MICs observed in Vancomycin-intermediate S. aureus (VISA) and Vancomycin-resistant S. aureus (VRSA) strains.[2]

Experimental Protocols: Determining Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using standardized laboratory procedures such as broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method

This method is a common technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or Vancomycin) is prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB), within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. The agent is added to molten agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared to a standardized concentration, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The inoculated plates are incubated under suitable conditions for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agent Prepare serial dilutions of antimicrobial agent inoculation Inoculate media with bacterial suspension prep_agent->inoculation prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculation incubation Incubate under controlled conditions inoculation->incubation read_results Observe for bacterial growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Fig. 1: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanisms of Antimicrobial Action

The ways in which this compound and Vancomycin inhibit bacterial growth are distinct, targeting different cellular processes.

This compound: Induction of Cellular Stress

The precise antimicrobial mechanism of this compound is not as extensively characterized as that of Vancomycin. However, available evidence suggests that its mode of action involves the induction of a cellular stress response in bacteria.[1] This includes:

  • Induction of a Heat Shock Response: this compound has been shown to trigger a heat shock response in cells.

  • Increased Reactive Oxygen Species (ROS): It leads to an increase in the levels of reactive oxygen species, which can cause damage to cellular components.[1]

  • Inhibition of NF-κB Activity: this compound has also been observed to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival.[1]

terrecyclic_acid_moa terrecyclic_acid This compound bacterial_cell Bacterial Cell terrecyclic_acid->bacterial_cell heat_shock Induction of Heat Shock Response ros Increased Reactive Oxygen Species (ROS) nf_kb Inhibition of NF-κB Activity cellular_damage Cellular Damage heat_shock->cellular_damage ros->cellular_damage nf_kb->cellular_damage growth_inhibition Inhibition of Bacterial Growth cellular_damage->growth_inhibition

Fig. 2: Proposed mechanism of action for this compound.
Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[5][6][7] Its mechanism is well-established and involves the following key steps:

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[5][7][8]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the two key enzymatic reactions required for peptidoglycan synthesis: transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide chains).[5][8]

  • Weakened Cell Wall: The inhibition of these processes results in a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.

  • Cell Lysis: Ultimately, the compromised cell wall leads to cell lysis and bacterial death.

Vancomycin is generally not effective against Gram-negative bacteria because their outer membrane prevents the large vancomycin molecule from reaching its target in the peptidoglycan layer.[6]

vancomycin_moa cluster_inhibition Inhibition of Cell Wall Synthesis vancomycin Vancomycin d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor vancomycin->d_ala_d_ala Binds to transglycosylation Transglycosylation d_ala_d_ala->transglycosylation Blocks transpeptidation Transpeptidation d_ala_d_ala->transpeptidation Blocks weak_cell_wall Weakened Cell Wall transglycosylation->weak_cell_wall transpeptidation->weak_cell_wall cell_lysis Cell Lysis and Bacterial Death weak_cell_wall->cell_lysis

References

Orthogonal Assays: A Comprehensive Guide to Confirming the Biological Activity of Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terrecyclic Acid, a sesquiterpene natural product, has garnered significant interest within the scientific community for its potent anticancer and anti-inflammatory properties. Preliminary studies have elucidated its multi-faceted mechanism of action, which includes the induction of cellular stress responses and inhibition of key inflammatory pathways. To rigorously validate these biological activities and ensure the robustness of experimental findings, the use of orthogonal assays is paramount. This guide provides a comprehensive overview of orthogonal experimental approaches to confirm the primary biological activities of this compound, complete with comparative data, detailed protocols, and visual workflows.

The Principle of Orthogonal Assays

Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different analytical principles. Employing a combination of a primary assay and an orthogonal secondary assay strengthens the validity of research findings by minimizing the risk of technology-specific artifacts or off-target effects. This approach is crucial for building a comprehensive and reliable biological profile of a compound like this compound.

I. Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The primary method for assessing this activity is often a metabolic assay like the MTT assay. An orthogonal approach, such as a clonogenic assay, provides a longer-term perspective on the compound's ability to inhibit cancer cell proliferation and survival.

Comparison of Anticancer Assays
Assay Principle Endpoint Measured This compound (Hypothetical Data)
Primary: MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Cell viability and metabolic activity.IC50: 10 µM in 3T3-Y9-B12 cells[1]
Orthogonal: Clonogenic Assay Ability of a single cell to form a colony.Long-term cell survival and proliferative capacity.Significant reduction in colony formation at 10 µM.
Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Clonogenic Assay

This in vitro cell survival assay measures the ability of a single cell to grow into a colony.

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with this compound at various concentrations for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

II. Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[1] A common primary assay to measure this is a reporter gene assay. A powerful orthogonal method is to directly assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Comparison of NF-κB Inhibition Assays
Assay Principle Endpoint Measured This compound (Hypothetical Data)
Primary: NF-κB Reporter Assay Luciferase or other reporter gene expression under the control of an NF-κB response element.Transcriptional activity of NF-κB.Concentration-dependent inhibition of cytokine-induced NF-κB transcriptional activity.[1]
Orthogonal: p65 Nuclear Translocation Assay (Western Blot) Detection of the p65 subunit of NF-κB in nuclear and cytoplasmic fractions.Subcellular localization of NF-κB p65.Decreased levels of p65 in the nuclear fraction upon treatment.
Experimental Protocols

1. NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Transfection: Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) driven by an NF-κB responsive promoter.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound.

  • Stimulation: Induce NF-κB activation with a stimulant such as TNF-α or LPS.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

2. p65 Nuclear Translocation by Western Blot

This method directly visualizes the inhibition of NF-κB activation.

  • Cell Treatment: Treat cells with this compound and then stimulate with an NF-κB activator.

  • Fractionation: Separate the cytoplasmic and nuclear fractions of the cell lysates.

  • Western Blotting: Perform SDS-PAGE on both fractions and transfer the proteins to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody.

  • Detection: Visualize the bands to determine the relative amounts of p65 in the cytoplasm and nucleus. A decrease in the nuclear p65 band in treated cells indicates inhibition.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Terrecyclic_Acid This compound IKK_Complex IKK Complex Terrecyclic_Acid->IKK_Complex inhibits Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to NFkB_IkB->IkB NFkB_IkB->NFkB releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces ROS_Induction_Workflow Start Cancer Cells Treatment Treat with This compound Start->Treatment ROS_Induction Induction of Reactive Oxygen Species (ROS) Treatment->ROS_Induction Primary_Assay Primary Assay: DCFDA ROS_Induction->Primary_Assay Orthogonal_Assay Orthogonal Assay: CellROX Green ROS_Induction->Orthogonal_Assay Primary_Result Measure DCF Fluorescence Primary_Assay->Primary_Result Orthogonal_Result Measure Nuclear/ Mitochondrial Fluorescence Orthogonal_Assay->Orthogonal_Result Conclusion Confirmation of ROS Induction Primary_Result->Conclusion Orthogonal_Result->Conclusion Heat_Shock_Response_Pathway Terrecyclic_Acid This compound Cellular_Stress Cellular Stress (e.g., Protein Misfolding) Terrecyclic_Acid->Cellular_Stress induces HSF1_inactive HSF1 (monomer) - HSP90 Cellular_Stress->HSF1_inactive dissociates HSF1_active HSF1 (trimer) (Active) HSF1_inactive->HSF1_active trimerizes HSE Heat Shock Element (in DNA) HSF1_active->HSE binds to HSP_Genes HSP Gene Transcription HSE->HSP_Genes activates HSP_mRNA HSP mRNA HSP_Genes->HSP_mRNA HSPs Heat Shock Proteins (e.g., HSP70) HSP_mRNA->HSPs translation Cytoprotection Cytoprotection & Protein Folding HSPs->Cytoprotection

References

Assessing the Synergistic Potential of Terrecyclic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Terrecyclic Acid's performance in combination with other natural products, supported by existing experimental data on its standalone bioactivity and a framework for future synergistic studies.

Executive Summary

This compound, a sesquiterpene isolated from Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties.[1][2] Its mechanism of action involves the modulation of multiple cellular stress response pathways, including the induction of heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB activity.[1][3] While extensive research has focused on its standalone efficacy, publicly available literature to date does not contain specific experimental data on the synergistic effects of this compound in combination with other natural products.

This guide provides a comprehensive overview of the known biological activities of this compound, presents its established mechanisms of action, and, in the absence of direct synergistic data, proposes a theoretical framework for assessing potential synergistic combinations with other natural products. The experimental protocols detailed herein are established methods for evaluating synergy and can serve as a blueprint for future research in this promising area.

This compound: Standalone Biological Activity

Quantitative data on the individual efficacy of this compound is crucial for designing future synergistic studies. The following table summarizes the reported minimum inhibitory concentrations (MICs) and other key activity metrics.

Biological Activity Test Organism/Cell Line Metric Value Reference
AntibioticStaphylococcus aureusMIC25 µg/ml[1]
AntibioticBacillus subtilisMIC50 µg/ml[1]
AntibioticMicrococcus roseusMIC25 µg/ml[1]
Anticancer3T3-Y9-B12 cells-Inhibits cell growth[1]
AnticancerP388 murine leukemia (in vivo mouse model)-Reduces ascitic fluid tumor cells[1]

Mechanistic Insights into this compound's Action

Understanding the mechanism of action of this compound is fundamental to identifying potentially synergistic partners. Its multifaceted activity targets key cellular pathways often implicated in cancer cell survival and proliferation.

A key aspect of its anticancer activity is the modulation of multiple stress response pathways.[3] this compound has been shown to induce a heat shock response, increase levels of reactive oxygen species (ROS), and inhibit the transcriptional activity of NF-κB.[1][3] The presence of an alpha-methylene ketone moiety suggests it may form adducts with sulfhydryl groups of proteins, such as labile intracellular cysteines.[3] This is supported by findings that N-acetyl-cysteine, a glutathione (B108866) precursor, protects tumor cells from its cytotoxic effects, while buthionine sulfoximine, a glutathione-depleting agent, enhances its activity.[3]

Signaling Pathway of this compound's Anticancer Activity

Terrecyclic_Acid_Pathway cluster_cell Tumor Cell TA This compound ROS Increased ROS TA->ROS HSR Heat Shock Response TA->HSR NFkB NF-κB Inhibition TA->NFkB Apoptosis Apoptosis ROS->Apoptosis induces HSR->Apoptosis contributes to NFkB->Apoptosis promotes

Caption: Proposed mechanism of this compound's anticancer activity.

Framework for Assessing Synergistic Combinations

Given the lack of direct experimental data on synergistic combinations, this section outlines a theoretical framework for identifying promising natural product partners for this compound and the experimental protocols to validate these hypotheses.

Hypothetical Synergistic Partners

The selection of potential partners should be based on complementary mechanisms of action. Natural products that target pathways distinct from but related to those affected by this compound are prime candidates.

  • Pro-oxidant Natural Products: Combining this compound with other ROS-inducing agents (e.g., certain flavonoids or polyphenols) could overwhelm the antioxidant capacity of cancer cells, leading to enhanced apoptosis.

  • Inhibitors of DNA Repair Mechanisms: Since high levels of ROS can induce DNA damage, combining this compound with natural products that inhibit DNA repair enzymes (e.g., PARP inhibitors) could be a potent synergistic strategy.

  • Apoptosis Inducers: Natural products that induce apoptosis through different pathways (e.g., by modulating Bcl-2 family proteins) could complement the pro-apoptotic effects of this compound.

Experimental Protocols for Synergy Assessment

a) Checkerboard Assay (for Antimicrobial Synergy)

This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Preparation: Prepare serial twofold dilutions of this compound and the partner natural product in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

b) Combination Index (CI) Method (for Anticancer Synergy)

This method, based on the median-effect principle, is widely used to quantify drug synergism in cancer research.

  • Cell Culture and Treatment: Plate cancer cells and treat them with this compound and the partner natural product at various concentrations, both alone and in combination, typically at a constant ratio.

  • Cytotoxicity Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using an appropriate method (e.g., MTT assay, CellTiter-Glo®).

  • Data Analysis: Calculate the fraction of cells affected (fa) for each concentration. Use software like CompuSyn to calculate the Combination Index (CI) value.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Workflow for Assessing Anticancer Synergy

Synergy_Workflow cluster_workflow Synergy Assessment Workflow A Select Cell Line & Natural Product Partner B Determine IC50 of Each Compound Individually A->B C Perform Combination Treatment (Constant Ratio) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate Combination Index (CI) using CompuSyn D->E F Determine Nature of Interaction (Synergy, Additive, Antagonism) E->F

Caption: A typical workflow for evaluating anticancer drug synergy.

Future Directions and Conclusion

The available evidence strongly supports the potential of this compound as a standalone therapeutic agent.[1][2][3][4] However, its potential in combination therapies with other natural products remains an unexplored and highly promising field of research. The multifaceted mechanism of action of this compound provides a solid rationale for investigating its synergistic effects with compounds that target complementary cellular pathways.

Researchers and drug development professionals are encouraged to utilize the proposed framework and experimental protocols to systematically evaluate potential synergistic combinations. Such studies are essential to unlock the full therapeutic potential of this compound and to develop novel, more effective combination therapies for cancer and infectious diseases. The lack of existing data represents a significant research opportunity.

References

Safety Operating Guide

Proper Disposal of Terrecyclic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Terrecyclic Acid, a tricyclic sesquiterpene antibiotic. Given the limited specific data on its disposal, a cautious approach adhering to general best practices for chemical waste management is imperative. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties

A summary of this compound's properties is provided below to inform handling and disposal decisions.

PropertyValueSource
CAS Number 83058-94-0[1]
Molecular Formula C₁₅H₂₀O₃[1][2][3]
Molecular Weight 248.3 g/mol [1][2][3]
Appearance Light tan residue / Solid[1][4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]
Storage Conditions -20°C in a dry, cool, and well-ventilated place.[1][4]
Stability Stable under recommended storage conditions.[4]
Incompatibilities Strong oxidizing agents.[4]
Hazardous Decomposition Carbon oxides.[4]

Immediate Safety and Handling Precautions

While not classified as hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to note that 100% of the mixture consists of ingredient(s) of unknown toxicity[4]. Therefore, handle this compound in accordance with good industrial hygiene and safety practices[4].

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and a lab coat[4].

  • Ventilation: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn[4].

  • Spill Response: In case of a spill, mechanically take up the solid material, avoiding dust creation, and place it in appropriate, labeled containers for disposal. Clean the contaminated surface thoroughly[4].

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific protocols.

  • Consult Institutional EHS: Before beginning any disposal process, contact your Environmental Health and Safety (EHS) department. They will provide guidance based on your specific circumstances and local regulations.

  • Waste Identification and Collection:

    • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated, compatible, and properly sealed waste container.

    • If dissolved in a solvent, the solvent itself may be considered hazardous waste and must be disposed of accordingly.

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other components of the mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated secondary containment area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents[4][5][6].

  • Arrange for Professional Disposal:

    • Your institution's EHS department will arrange for the pickup and disposal of the chemical waste through a licensed hazardous waste disposal facility.

    • Common disposal methods for chemical waste of this type include incineration at an EPA-permitted facility[7][8]. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs identify_waste Identify Waste Type (Solid, Solution) consult_ehs->identify_waste package_waste Package in Labeled, Compatible Hazardous Waste Container identify_waste->package_waste store_waste Store in Designated Secondary Containment Area package_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup disposal Disposal by Licensed Hazardous Waste Facility ehs_pickup->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is a general guide and is not a substitute for professional safety advice and adherence to institutional and regulatory protocols. Always prioritize safety and consult with your EHS department.

References

Personal protective equipment for handling Terrecyclic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Terrecyclic Acid. The following procedures are based on currently available safety data to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be equipped with side shields or goggles.[1]
Skin Protection Protective GlovesChemically resistant gloves.
Protective ClothingLab coat or other suitable protective clothing.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded or irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimental Use cluster_disposal Waste Management and Disposal receiving Receiving Inspect container for damage. storage Storage Store at -20°C in a dry, cool, well-ventilated area. Keep container tightly closed. receiving->storage Intact ppe Don Appropriate PPE (See Table Above) storage->ppe Prepare for Use handling Handling Ensure adequate ventilation. Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices. ppe->handling experiment Experimental Use handling->experiment waste_collection Waste Collection Collect waste in appropriate, labeled containers. experiment->waste_collection Post-Experiment disposal Disposal Dispose of in accordance with local, state, and federal regulations. waste_collection->disposal

Figure 1. Workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and appropriate action during an emergency is critical. The following procedures should be followed in the event of a spill, exposure, or fire.

Emergency ScenarioProcedural Steps
Spill 1. Ensure adequate ventilation.[1]2. Wear appropriate personal protective equipment.[1]3. Cover powder spill with a plastic sheet or tarp to minimize spreading.[1]4. Mechanically take up the spill and place it in appropriate containers for disposal.[1]5. Avoid creating dust.[1]6. Thoroughly clean the contaminated surface.[1]
Exposure: Eye Contact 1. Immediately flush eyes with plenty of water.[1]2. Seek medical attention if irritation persists.
Exposure: Skin Contact 1. Wash skin with soap and water.[1]
Exposure: Inhalation 1. Move the individual to fresh air.[1]2. If breathing is difficult, provide oxygen.[1]3. If the individual is not breathing, give artificial respiration.[1]4. Seek medical attention.
Exposure: Ingestion 1. Clean mouth with water.[1]2. Never give anything by mouth to an unconscious person.[1]3. Seek medical attention.
Fire 1. Use extinguishing media appropriate for the surrounding environment.[1]2. Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[1]

Quantitative Data and Experimental Protocols

It is imperative to always consult the most current Safety Data Sheet (SDS) before handling any chemical and to perform a thorough risk assessment for any new experimental procedure. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terrecyclic Acid
Reactant of Route 2
Terrecyclic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。